molecular formula C35H48N10O15 B1671219 Emideltide CAS No. 62568-57-4

Emideltide

货号: B1671219
CAS 编号: 62568-57-4
分子量: 848.8 g/mol
InChI 键: ZRZROXNBKJAOKB-GFVHOAGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Emideltide, more widely known as Delta Sleep-Inducing Peptide (DSIP), is a synthetic endogenous nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu . Originally isolated from rabbit cerebral venous blood, this neuropeptide is characterized by its multifaceted role in physiological processes, primarily functioning as a programming modulator at a supra-operational level rather than as a classical neurotransmitter . Its core research value lies in its ability to influence sleep architecture, demonstrated by its capacity to reduce sleep onset latency and increase the duration and consolidation of slow-wave sleep (SWS) in experimental models . The mechanistic action of this compound is complex and involves modulation of key central nervous system receptors. Studies indicate it potentiates the activity of GABA receptors, the primary inhibitory system, while concurrently exerting an inhibitory effect on NMDA receptor-mediated excitatory currents . This dual action promotes a shift in neural equilibrium toward a less excitable state. Further research suggests its effects may also be mediated through modulation of the adrenergic system, particularly by enhancing the responsiveness of alpha-1 adrenergic receptors in the pineal gland . Beyond sleep modulation, this compound exhibits significant antioxidant properties, efficiently preventing oxidative damage by activating endogenous protection mechanisms. Subcutaneous administration has been shown to stimulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase, while reducing markers of lipid peroxidation like malonic dialdehyde (MDA) . This geroprotective potential, through the mitigation of age-related suppression of antioxidant defenses, is a key area of investigation . This compound also demonstrates promise in models of neuronal excitability and stress. It has shown antiepileptic potential in models of audiogenic reflex epilepsy, where its combination with valproate produced a more effective suppression of seizures than either agent alone . Additionally, it appears to modulate the stress response by altering levels of neuropeptides such as Substance P and corticosterone . It is important to highlight that this compound may stimulate the release of endogenous opioid peptides like Met-enkephalin, providing an indirect mechanism for its observed antinociceptive properties and potential application in withdrawal models . This product, 62568-57-4, is provided for research purposes only and is not intended for diagnostic or therapeutic human use.

属性

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZROXNBKJAOKB-GFVHOAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978151
Record name N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62568-57-4, 69431-45-4
Record name Emideltide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delta Sleep-Inducing Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Emideltide's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially identified for its apparent role in promoting slow-wave sleep, subsequent research has unveiled a complex and multifaceted mechanism of action within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms, focusing on its interactions with key neurotransmitter systems. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing neuropeptide. While the qualitative effects of this compound are increasingly documented, a notable gap exists in the public domain regarding precise quantitative data for its binding affinities and pharmacokinetic profiles.

Core Pharmacodynamic Interactions

This compound's effects in the CNS are primarily mediated through its modulation of several key neurotransmitter receptor systems. These interactions are often subtle and modulatory rather than direct agonistic or antagonistic activities.

GABAergic System Potentiation

This compound has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons.[3][4] This suggests a positive allosteric modulatory role at GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This potentiation of GABAergic signaling is thought to contribute to its sedative and anxiolytic properties.

NMDA Receptor Inhibition

Conversely, this compound exerts an inhibitory effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents.[3][5] This inhibitory action on the primary excitatory neurotransmitter system may contribute to its neuroprotective effects by reducing glutamate-induced excitotoxicity. The NMDA receptor antagonist dizocilpine (MK-801) has been shown to prevent the inhibitory effect of DSIP on c-Fos expression in the paraventricular nucleus of the hypothalamus in rats, further supporting the involvement of NMDA receptors in DSIP's mechanism of action.[5]

Adrenergic System Modulation

Research suggests that this compound interacts with the adrenergic system, particularly by modulating alpha-1 adrenergic receptors.[3] This interaction is believed to be involved in its influence on the circadian rhythm and stress responses.

Serotonergic System Influence

This compound has been observed to influence the serotonergic system. Studies have shown that DSIP can affect serotonin (5-HT) levels in the brain.[6][7] Furthermore, DSIP has been found to coexist with serotonin in midgut carcinoid tumor cells.[8] The peptide has also been shown to normalize monoamine oxidase (MAO) activities, which are crucial for serotonin metabolism, through serotonergic and adrenergic systems.[9]

Modulation of Monoamine Oxidase (MAO) Activity

This compound and its analogues have been found to modulate the activity of monoamine oxidase type A (MAO-A) in the rat brain, particularly under conditions of stress.[10] This interaction with a key enzyme in neurotransmitter metabolism further highlights the complexity of its neuromodulatory effects.

Interaction with Stress-Related Neuropeptides and Hormones

This compound appears to play a role in the regulation of the stress response. It has been shown to interact with neuropeptides involved in stress, such as Substance P and beta-endorphin.[3] Additionally, it is believed to reduce corticosterone levels, a key stress hormone.[3] Evidence also suggests that this compound's effects may be regulated by glucocorticoids.[1]

Quantitative Data Summary

A significant challenge in the comprehensive understanding of this compound's pharmacology is the limited availability of public quantitative data. The following tables summarize the available qualitative and semi-quantitative information.

Receptor/Target Interaction Type Reported Effect Quantitative Data (Ki, IC50, EC50) Citations
GABA-A ReceptorPositive Allosteric ModulatorPotentiation of GABA-activated currentsNot Publicly Available[3][4]
NMDA ReceptorInhibitorInhibition of NMDA-activated currentsNot Publicly Available[3][5]
Alpha-1 Adrenergic ReceptorModulatorModulation of receptor activityNot Publicly Available[3]
Serotonergic SystemModulatorAffects brain serotonin levelsNot Publicly Available[6][7]
Monoamine Oxidase A (MAO-A)ModulatorModulates enzyme activity under stressNot Publicly Available[10]
Pharmacokinetic Parameter Species Method Finding Quantitative Value Citations
Brain PenetrationRatRadioimmunoassayEvidence of selective penetration of the blood-brain barrier.5-10 fold greater brain to blood ratio of radioactivity for 125I-N-Tyr-DSIP compared to 125-I radioiodinated serum albumin.[11]
CNS DistributionRatRadioimmunoassayDSIP-like immunoreactivity found in various brain regions, including the hypothalamus, frontal cortex, and cerebellum.Not Quantified[12]

Experimental Protocols

Detailed experimental protocols for studying this compound's effects are not widely published. The following sections describe generalized methodologies that can be adapted for investigating the mechanism of action of this compound in the CNS.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion currents across the membrane of a single neuron, allowing for the direct assessment of this compound's effects on GABA-A and NMDA receptor function.

Objective: To determine the effect of this compound on GABA-A and NMDA receptor-mediated currents in cultured hippocampal neurons.

Methodology:

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured on glass coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • GABA-A Receptor Currents: Neurons are voltage-clamped at a holding potential of -60 mV. GABA is applied to the neuron to elicit an inward chloride current. This compound is then co-applied with GABA to determine its modulatory effect on the current amplitude and kinetics.

  • NMDA Receptor Currents: Neurons are voltage-clamped at a holding potential of +40 mV in a magnesium-free external solution to relieve the voltage-dependent magnesium block of the NMDA receptor. NMDA and the co-agonist glycine are applied to elicit an outward current. This compound is then co-applied to assess its inhibitory effect.

  • Data Analysis: Changes in current amplitude, activation, and deactivation kinetics are analyzed to quantify the effect of this compound.

dot

Caption: Workflow for Patch-Clamp Electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity of this compound for specific receptors, such as adrenergic receptors.

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors in rat brain tissue.

Methodology:

  • Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to alpha-1 adrenergic receptors (e.g., [3H]-Prazosin) is incubated with the brain membranes in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

dot

radioligand_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Analysis prep Prepare Brain Membrane Homogenate inc Incubate Membranes with Radioligand & this compound prep->inc sep Filter to Separate Bound & Free Ligand inc->sep count Quantify Radioactivity sep->count ana Determine IC50 & Ki count->ana

Caption: Radioligand Binding Assay Workflow.

Monoamine Oxidase (MAO) Activity Assay

This assay measures the effect of this compound on the enzymatic activity of MAO.

Objective: To determine the inhibitory or modulatory effect of this compound on MAO-A activity in rat brain mitochondria.

Methodology:

  • Mitochondrial Fractionation: Rat brain tissue is homogenized and subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO.

  • Enzymatic Reaction: The mitochondrial preparation is incubated with a specific substrate for MAO-A (e.g., kynuramine) in the presence and absence of this compound.

  • Product Detection: The activity of MAO-A is determined by measuring the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using spectrophotometry or fluorometry.

  • Data Analysis: The percentage of inhibition or modulation of MAO-A activity by this compound is calculated by comparing the rate of product formation in the presence and absence of the peptide.

dot

MAO_Assay Brain Mitochondria Brain Mitochondria Incubation Incubation Brain Mitochondria->Incubation MAO-A Substrate MAO-A Substrate MAO-A Substrate->Incubation This compound This compound This compound->Incubation Product Formation Product Formation Incubation->Product Formation Spectrophotometry Spectrophotometry Product Formation->Spectrophotometry Calculate % Inhibition Calculate % Inhibition Spectrophotometry->Calculate % Inhibition

Caption: Monoamine Oxidase (MAO) Activity Assay.

Signaling Pathways

The precise intracellular signaling pathways activated by this compound are not fully elucidated. However, based on its interactions with membrane receptors, several downstream pathways are likely involved.

dot

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GABA_A GABA-A Receptor This compound->GABA_A + NMDA_R NMDA Receptor This compound->NMDA_R - Adrenergic_R α1-Adrenergic Receptor This compound->Adrenergic_R modulates Cl_Influx ↑ Cl⁻ Influx GABA_A->Cl_Influx Ca_Influx ↓ Ca²⁺ Influx NMDA_R->Ca_Influx Second_Messengers Second Messengers (e.g., IP₃, DAG) Adrenergic_R->Second_Messengers Neuroprotection Neuroprotection Ca_Influx->Neuroprotection prevents excitotoxicity Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Activity ↓ Neuronal Excitability Hyperpolarization->Neuronal_Activity

Caption: Postulated Signaling Pathways of this compound.

Conclusion

This compound (DSIP) is a neuropeptide with a complex and nuanced mechanism of action in the central nervous system. Its ability to modulate key inhibitory and excitatory neurotransmitter systems, as well as its influence on adrenergic and serotonergic pathways, positions it as a molecule of significant interest for therapeutic development, particularly in the areas of sleep disorders, anxiety, and neuroprotection. However, the lack of comprehensive quantitative data on its receptor interactions and CNS pharmacokinetics remains a critical knowledge gap. Further in-depth studies employing the methodologies outlined in this guide are essential to fully elucidate the therapeutic potential of this enigmatic peptide.

References

Emideltide (DSIP): A Technical Guide to its Modulation of Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide that has been investigated for its potential to modulate sleep and other physiological processes. This technical guide provides an in-depth analysis of the core scientific literature on this compound, focusing on its effects on sleep architecture. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this enigmatic peptide. The guide synthesizes quantitative data from key clinical trials, details experimental methodologies, and visualizes the proposed signaling pathways through which this compound may exert its effects. While research has shown its influence on sleep patterns, particularly in promoting delta-wave activity, the precise mechanisms and therapeutic potential of this compound are still subjects of ongoing investigation.

Introduction

Delta Sleep-Inducing Peptide (DSIP), or this compound, is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. First isolated in the 1970s from the cerebral venous blood of rabbits in a state of slow-wave sleep, it was named for its apparent ability to induce delta EEG activity and reduce motor activity. Subsequent research has explored its diverse physiological roles, including its influence on circadian rhythms, stress responses, and pain modulation. This guide focuses specifically on the evidence related to this compound's impact on the architecture of sleep.

Effects on Sleep Architecture: Quantitative Data

Several clinical studies have investigated the effects of this compound on human sleep patterns, primarily in individuals with insomnia. A common dosage used in these studies is 25 nmol/kg administered intravenously. The findings, while sometimes mixed, suggest a potential for this compound to improve sleep quality.

A key study by Schneider-Helmert et al. (1981) in normal volunteers reported a significant increase in total sleep time and improved sleep efficiency after this compound administration. Another study by Monti et al. (1987) in chronic insomniacs found that while total sleep time and NREM sleep increased, this was mainly attributed to an increase in stage 2 sleep, with no significant changes in slow-wave sleep (SWS) or REM sleep.

The following table summarizes the quantitative findings from key clinical trials. It is important to note that accessing the full quantitative data with statistical analyses from some of the older studies is challenging. The data presented here is based on the available abstracts and summaries.

StudyParticipant GroupDosageKey Quantitative Findings on Sleep Architecture
Schneider-Helmert et al. (1981) 6 normal volunteers25 nmol/kg IV- 59% median increase in total sleep time within a 130-minute interval post-infusion.- Shorter sleep onset.- Reduced percentage of stage 1 sleep.- Better sleep efficiency.
Monti et al. (1987) Chronic insomniacs25 nmol/kg IV- Increased total sleep time and NREM sleep time.- Increase in sleep time was primarily due to an increase in stage 2 sleep.- No significant modification of stage 1, slow-wave sleep (stages 3 and 4), and REM sleep.
Kaeser (1984) 7 patients with severe insomniaSeries of 10 injections (dosage not specified)- Sleep was normalized in 6 out of 7 patients for a follow-up of 3-7 months (qualitative).
Schneider-Helmert (1986) 18 chronic psychophysiological insomniacs30 nmol/kg IV for 6 days- Improvement of sleep to normal values by the end of administration in middle-aged insomniacs, maintained during follow-up.- In elderly insomniacs, full normalization of sleep was obtained by the end of the follow-up period.

Experimental Protocols

The methodologies employed in clinical trials of this compound have generally followed a similar pattern, particularly in early studies.

Key Clinical Trial Protocol: Intravenous Administration in Insomnia Patients (Based on Monti et al., 1987 and Schneider-Helmert et al., 1981)
  • Participants: Adult patients diagnosed with chronic insomnia.

  • Study Design: Double-blind, placebo-controlled, crossover or parallel-group design.

  • Dosage and Administration:

    • Drug: this compound (DSIP) at a dose of 25 nmol/kg body weight.

    • Route: Intravenous (IV) infusion.

    • Vehicle: Saline or glucose solution for both this compound and placebo.

    • Timing: Administration in the afternoon or evening before the sleep period.

  • Sleep Recording:

    • Method: Polysomnography (PSG) to record EEG, EOG, and EMG.

    • Duration: Continuous overnight recording.

    • Acclimatization: An initial adaptation night in the sleep laboratory before baseline recordings.

  • Data Analysis:

    • Sleep stages scored according to standardized criteria (e.g., Rechtschaffen and Kales).

    • Parameters analyzed include: total sleep time, sleep efficiency, sleep latency, duration and percentage of each sleep stage (NREM 1-4, REM).

    • Statistical comparison between this compound and placebo groups.

G cluster_protocol Experimental Workflow: this compound Clinical Trial participant Participant Recruitment (Chronic Insomniacs) acclimatization Adaptation Night in Sleep Lab participant->acclimatization baseline Baseline Polysomnography (Placebo/No Treatment) acclimatization->baseline randomization Randomization baseline->randomization dsip_group This compound Group (25 nmol/kg IV) randomization->dsip_group placebo_group Placebo Group (Saline/Glucose IV) randomization->placebo_group treatment_night Treatment Night Polysomnography dsip_group->treatment_night placebo_group->treatment_night data_analysis Data Analysis (Sleep Architecture Parameters) treatment_night->data_analysis

Workflow of a typical this compound clinical trial.

Proposed Signaling Pathways

The precise molecular mechanisms underlying this compound's effects on sleep are not fully understood. However, research suggests the involvement of several key neurotransmitter systems and neuroendocrine pathways.

Modulation of GABAergic and Glutamatergic Systems

This compound is thought to influence the balance between inhibitory and excitatory neurotransmission in the brain. It has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons. This enhancement of the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, could contribute to a reduction in neuronal excitability and the promotion of sleep.

Conversely, this compound appears to have a modulatory effect on the glutamatergic system, the main excitatory pathway in the brain. Studies suggest it may interact with NMDA receptors, potentially reducing excessive neural stimulation.

G cluster_signaling Proposed Neuronal Signaling of this compound DSIP This compound (DSIP) GABA_A GABA-A Receptor DSIP->GABA_A Potentiates NMDA_R NMDA Receptor DSIP->NMDA_R Modulates Cl_influx Increased Cl- Influx GABA_A->Cl_influx Reduced_Excitability Reduced Neuronal Excitability NMDA_R->Reduced_Excitability Decreased Excitatory Signal GABA GABA GABA->GABA_A Activates Glutamate Glutamate Glutamate->NMDA_R Activates Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->Reduced_Excitability SWS Promotion of Slow-Wave Sleep Reduced_Excitability->SWS

This compound's proposed action on GABAergic and glutamatergic pathways.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound has also been shown to modulate the HPA axis, a central neuroendocrine system that regulates the body's response to stress. It is believed to reduce the release of corticotropin-releasing hormone (CRH) from the hypothalamus. This, in turn, would lead to decreased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently lower levels of cortisol, the primary stress hormone, from the adrenal glands. By dampening the activity of the HPA axis, this compound may promote a physiological state more conducive to sleep.

G cluster_hpa This compound's Modulation of the HPA Axis cluster_hypothalamus cluster_pituitary cluster_adrenal DSIP This compound (DSIP) Hypothalamus Hypothalamus DSIP->Hypothalamus Inhibits CRH CRH Release Pituitary Anterior Pituitary ACTH ACTH Release Adrenal Adrenal Cortex Cortisol Cortisol Release CRH->Pituitary Stimulates ACTH->Adrenal Stimulates Sleep Promotion of Sleep Cortisol->Sleep Inhibits (at high levels)

Proposed inhibitory effect of this compound on the HPA axis.

Conclusion

This compound (DSIP) has demonstrated a capacity to modulate sleep architecture in both animals and humans. The available evidence, primarily from studies conducted in the 1980s, suggests that it can improve sleep efficiency and, in some cases, increase total sleep time. The proposed mechanisms of action involve the potentiation of GABAergic inhibition, modulation of glutamatergic excitation, and suppression of the HPA axis.

For drug development professionals, this compound represents an intriguing but challenging lead. Future research should focus on elucidating its precise molecular targets and signaling cascades, conducting rigorous, well-controlled clinical trials with detailed polysomnography to clarify its effects on sleep architecture, and exploring novel delivery methods to enhance its bioavailability and efficacy. A deeper understanding of this unique neuropeptide may yet unlock new therapeutic avenues for the management of sleep disorders.

The Core Machinery of the Circadian Clock: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular mechanisms that govern circadian rhythms in mammals. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the intricate signaling pathways, experimental methodologies, and quantitative data that form the foundation of circadian biology.

The Central Dogma of Circadian Rhythms: The Transcriptional-Translational Feedback Loop

The fundamental mechanism driving circadian rhythms is a cell-autonomous transcriptional-translational feedback loop (TTFL) that operates in nearly every cell of the body.[1][2][3] This intricate network of gene expression and protein interaction generates a self-sustaining oscillation with a period of approximately 24 hours. The master pacemaker, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, coordinates these peripheral clocks throughout the body.[4][5]

The core of the TTFL is comprised of a set of "clock genes" and their protein products. These can be broadly categorized into positive and negative regulators that drive the rhythmic expression of a vast array of output genes, thereby controlling physiological processes.[2][6]

The Positive Limb: CLOCK and BMAL1

The positive limb of the TTFL is driven by a heterodimer of two basic helix-loop-helix (bHLH) PAS (PER-ARNT-SIM) domain-containing transcription factors: Circadian Locomotor Output Cycles Kaput (CLOCK) and Brain and Muscle ARNT-Like 1 (BMAL1).[7][8] This CLOCK:BMAL1 complex binds to E-box (Enhancer Box) cis-regulatory elements in the promoters of target genes, activating their transcription.[8] Among their key targets are the negative regulators of the clock: the Period (Per) and Cryptochrome (Cry) genes.[2][3]

The Negative Limb: PER and CRY

The protein products of the Per (PER1, PER2, PER3) and Cry (CRY1, CRY2) genes form the negative limb of the feedback loop.[2][3] Upon translation in the cytoplasm, PER and CRY proteins accumulate, heterodimerize, and translocate back into the nucleus.[9][10] In the nucleus, the PER:CRY complex directly interacts with the CLOCK:BMAL1 heterodimer, inhibiting its transcriptional activity.[8] This repression reduces the production of Per and Cry mRNA, leading to a decrease in PER and CRY protein levels. As the PER and CRY proteins are degraded, the repression on CLOCK:BMAL1 is lifted, allowing a new cycle of transcription to begin.[2]

Interlocking Feedback Loops: The Role of REV-ERB and ROR

The robustness and stability of the core TTFL are enhanced by additional interlocking feedback loops. The CLOCK:BMAL1 complex also drives the rhythmic expression of the nuclear receptors REV-ERBα/β and RORα/β/γ. These proteins, in turn, regulate the transcription of Bmal1 by competing for binding to ROR response elements (ROREs) in its promoter. RORs act as transcriptional activators of Bmal1, while REV-ERBs are repressors. This secondary loop adds another layer of regulation to the core clock machinery.

Signaling Pathways in Circadian Regulation

The following diagram illustrates the core transcriptional-translational feedback loop and the interlocking REV-ERB/ROR loop.

Circadian_Core_Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 E_box E-box CLOCK_BMAL1->E_box Binds RORE RORE CLOCK_BMAL1->RORE Binds Per_Cry_mRNA Per, Cry mRNA E_box->Per_Cry_mRNA Activates Transcription Per_Cry_protein PER, CRY Proteins Per_Cry_mRNA->Per_Cry_protein Translation PER_CRY_complex PER:CRY PER_CRY_complex->CLOCK_BMAL1 Inhibits PER_CRY_complex->PER_CRY_complex ROR ROR ROR->RORE Activates REV_ERB REV-ERB REV_ERB->RORE Represses Bmal1_mRNA Bmal1 mRNA RORE->Bmal1_mRNA Regulates Transcription BMAL1_protein BMAL1 Protein Bmal1_mRNA->BMAL1_protein Translation Per_Cry_protein->PER_CRY_complex Dimerization BMAL1_protein->CLOCK_BMAL1 Nuclear Import & Dimerization

Core transcriptional-translational feedback loop of the mammalian circadian clock.

Quantitative Data in Circadian Rhythm Regulation

The precise timing of the circadian clock is dependent on the carefully balanced expression, modification, and degradation of its core components. The following tables summarize key quantitative data from the literature.

Half-life of Core Clock Proteins

The stability of the PER and CRY proteins is a critical determinant of the circadian period.[11][12] Mutations or alterations in the degradation rates of these proteins can lead to significant changes in the length of the circadian cycle.[11] The half-lives of these proteins are not static but can vary depending on their phosphorylation status and interactions with other proteins.[12]

ProteinReported Half-life (approximate)Key Regulators of Degradation
PER1 Variable, influenced by PTMsβ-TrCP (following phosphorylation by CK1)
PER2 ~1-2 hours (can be stabilized by CRY)β-TrCP (following phosphorylation by CK1)[6]
CRY1 ~12-18 hoursSCFFBXL3, SCFFBXL21[2][11]
CRY2 ~6-12 hoursSCFFBXL3, SCFFBXL21[2][11]
Post-Translational Modifications (PTMs) of Core Clock Proteins

Post-translational modifications are essential for the fine-tuning of the circadian clock, regulating the stability, activity, subcellular localization, and interaction of clock proteins.[5][13]

ProteinModificationSite(s)Enzyme(s)Functional Consequence
BMAL1 AcetylationLys537CLOCK, TIP60[14][15]Facilitates CRY1-mediated repression.[14][16]
SUMOylationLys259Regulates protein stability.[5]
PhosphorylationSer90CK2Modulates transcriptional activity.[17]
CLOCK PhosphorylationSer38, Ser42CK1δ/εInhibits transcriptional activity and promotes cytoplasmic translocation.[7]
PER2 PhosphorylationMultiple sites (e.g., Ser662)CK1δ/εPrimes for ubiquitination and degradation.[7]
CRY1 UbiquitinationMultiple sites (e.g., Lys151, Lys585)SCFFBXL3, DDB1–CUL4A–CDT2[2][18]Targets for proteasomal degradation.[2]

Key Experimental Protocols in Circadian Rhythm Research

This section provides detailed methodologies for key experiments commonly used to study the core mechanisms of circadian rhythm regulation.

Luciferase Reporter Assay for Monitoring Circadian Gene Expression

This assay is a powerful tool for real-time monitoring of the rhythmic expression of clock genes in cultured cells or tissues.[1][19][20]

Principle: A promoter of a clock gene of interest is cloned upstream of a luciferase reporter gene. The construct is then introduced into cells. The rhythmic activity of the promoter drives the expression of luciferase, which, in the presence of its substrate luciferin, produces a measurable light output that oscillates with a circadian rhythm.[21]

Workflow Diagram:

Luciferase_Assay_Workflow start Start construct 1. Clone clock gene promoter into luciferase reporter vector start->construct transfect 2. Transfect/Transduce cells with reporter construct construct->transfect synchronize 3. Synchronize cellular clocks (e.g., dexamethasone shock) transfect->synchronize add_luciferin 4. Add luciferin substrate to the culture medium synchronize->add_luciferin record 5. Place cells in a luminometer and record bioluminescence over several days add_luciferin->record analyze 6. Analyze data to determine period, phase, and amplitude record->analyze end End analyze->end ChIP_Workflow start Start crosslink 1. Crosslink proteins to DNA (e.g., formaldehyde) start->crosslink lyse 2. Lyse cells and isolate nuclei crosslink->lyse shear 3. Shear chromatin (sonication or enzymatic digestion) lyse->shear immunoprecipitate 4. Immunoprecipitate with antibody against target protein shear->immunoprecipitate wash 5. Wash to remove non-specific binding immunoprecipitate->wash elute 6. Elute protein-DNA complexes wash->elute reverse 7. Reverse crosslinks elute->reverse purify 8. Purify DNA reverse->purify analyze 9. Analyze DNA (qPCR or sequencing) purify->analyze end End analyze->end

References

Emideltide's Interaction with GABA and NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide that has been observed to modulate central nervous system activity.[1] Its mechanisms of action are thought to involve interactions with key neurotransmitter systems, notably the GABAergic and glutamatergic pathways. This technical guide provides an in-depth overview of the reported interactions of this compound with γ-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors. While qualitative effects are documented, this guide also presents standardized experimental protocols for the quantitative characterization of these interactions, addressing the current gap in publicly available, specific binding affinity and potency data for this compound. The methodologies detailed herein are foundational for further investigation into the therapeutic potential of this intriguing neuropeptide.

Introduction to this compound and its Neuromodulatory Role

This compound is an endogenous neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[2] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, it has been investigated for its potential roles in sleep regulation, stress reduction, and anticonvulsant activity.[2][3][4] Found in various neurons, peripheral organs, and plasma, this compound's physiological significance is believed to be linked to its ability to modulate fundamental excitatory and inhibitory neurotransmission.[5]

Research suggests that this compound exerts a dual action on the central nervous system: it appears to potentiate inhibitory signaling through GABA receptors while simultaneously attenuating excitatory signaling mediated by NMDA receptors.[1][6] This combination of effects is hypothesized to underlie its observed physiological impacts.[5]

Quantitative Data on this compound-Receptor Interactions

A thorough review of the available scientific literature reveals a notable absence of specific quantitative data, such as binding affinities (Ki or Kd) and functional potencies (IC50 or EC50), for the interaction of this compound with GABA and NMDA receptors. The tables below are presented as illustrative examples of how such data would be structured and presented following the execution of the experimental protocols detailed in this guide.

Table 1: Example Data Presentation for this compound Binding Affinity

Target ReceptorRadioligandThis compound Kᵢ (nM)Hill Slope (n H)
GABA A Receptor[³H]Muscimol[Data Not Available][Data Not Available]
NMDA Receptor[³H]MK-801[Data Not Available][Data Not Available]

Table 2: Example Data Presentation for this compound Functional Activity

ReceptorAssay TypeMeasured EffectThis compound Potency
GABA A ReceptorElectrophysiologyPotentiation of GABA-evoked currentEC₅₀: [Data Not Available]
NMDA ReceptorElectrophysiologyInhibition of NMDA-evoked currentIC₅₀: [Data Not Available]
NMDA ReceptorCalcium ImagingInhibition of NMDA-induced Ca²⁺ influxIC₅₀: [Data Not Available]

Experimental Protocols for Characterizing this compound-Receptor Interactions

The following protocols provide detailed methodologies for the quantitative assessment of this compound's binding and functional effects on GABA and NMDA receptors.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of this compound for GABA A and NMDA receptors by measuring its ability to displace a known radioligand.

Objective: To calculate the inhibitor constant (Kᵢ) of this compound at GABA A and NMDA receptors.

Materials:

  • Receptor Source: Synaptosomal membranes prepared from rat cortex or hippocampus.

  • Radioligands:

    • For GABA A Receptors: [³H]Muscimol or [³H]Flunitrazepam.

    • For NMDA Receptors: [³H]MK-801 or [³H]CGP 39653.

  • Non-specific Binding Control:

    • For GABA A: High concentration of unlabeled GABA (e.g., 1 mM).

    • For NMDA: High concentration of unlabeled MK-801 (e.g., 10 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound Stock Solution: Lyophilized this compound dissolved in ultrapure water or appropriate buffer to a high concentration (e.g., 1 mM). Serial dilutions are then prepared.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare synaptosomal membranes through differential centrifugation. Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

    • Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) where [L] is the concentration of the radioligand and K d is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Quantification cluster_analysis Data Analysis prep1 Prepare Synaptosomal Membranes assay_setup Combine Membranes, Radioligand, and this compound in 96-well Plate prep1->assay_setup prep2 Prepare this compound Serial Dilutions prep2->assay_setup prep3 Prepare Radioligand Solution prep3->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis1 Calculate IC50 scintillation->analysis1 analysis2 Calculate Ki using Cheng-Prusoff Equation analysis1->analysis2

Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Modulation

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the functional effects of this compound on GABA A and NMDA receptor-mediated currents in cultured neurons or acute brain slices.

Objective: To determine the EC₅₀ for potentiation of GABA-currents and the IC₅₀ for inhibition of NMDA-currents by this compound.

Materials:

  • Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording Rig: Patch-clamp amplifier, microscope with manipulators, data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Solutions:

    • External Solution (ACSF for slices): Containing physiological concentrations of ions (NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES). For NMDA receptor recordings, Mg²⁺ is often omitted to relieve voltage-dependent block, and a co-agonist like glycine is included.

    • Internal (Pipette) Solution: Containing a cesium-based salt (to block K⁺ channels), EGTA (to chelate Ca²⁺), ATP, and GTP.

  • Agonists: GABA, NMDA.

  • This compound Stock Solution: Prepared as in 3.1.

  • Perfusion System: For rapid application and washout of solutions.

Procedure:

  • Cell Preparation: Prepare cultured neurons or brain slices for recording.

  • Patching: Obtain a whole-cell patch-clamp configuration on a target neuron.

  • Baseline Recording:

    • For GABA A Receptors: Clamp the neuron at a holding potential of -60 mV. Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a stable baseline current.

    • For NMDA Receptors: Clamp the neuron at a holding potential of -60 mV or +40 mV. Apply a concentration of NMDA (and co-agonist) to elicit a stable baseline current.

  • This compound Application:

    • GABA A Potentiation: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

    • NMDA Inhibition: Pre-apply varying concentrations of this compound for a short period, then co-apply with NMDA and record the inhibited current.

  • Washout: Wash out this compound to ensure the effect is reversible.

  • Data Analysis:

    • Measure the peak amplitude of the currents in the absence and presence of this compound.

    • For GABA A potentiation, calculate the percentage increase in current amplitude relative to the baseline GABA response. Plot this against the this compound concentration to determine the EC₅₀.

    • For NMDA inhibition, calculate the percentage inhibition of the baseline NMDA response. Plot this against the this compound concentration to determine the IC₅₀.

Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording Protocol cluster_analysis Data Analysis prep Prepare Neuronal Culture or Brain Slice patch Obtain Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline Agonist-Evoked Current (GABA or NMDA) patch->baseline emideltide_app Apply Agonist + Varying Concentrations of this compound baseline->emideltide_app washout Washout and Verify Reversibility emideltide_app->washout measure Measure Current Amplitudes emideltide_app->measure plot Plot Dose-Response Curve measure->plot calculate Calculate EC50 (Potentiation) or IC50 (Inhibition) plot->calculate Signaling_Pathways cluster_this compound This compound cluster_gaba GABAergic Synapse (Inhibitory) cluster_nmda Glutamatergic Synapse (Excitatory) This compound This compound gaba_receptor GABAA Receptor This compound->gaba_receptor Potentiates (+) nmda_receptor NMDA Receptor This compound->nmda_receptor Inhibits (-) cl_influx ↑ Cl- Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition ↑ Neuronal Inhibition hyperpolarization->inhibition ca_na_influx ↓ Ca2+/Na+ Influx nmda_receptor->ca_na_influx depolarization Reduced Depolarization ca_na_influx->depolarization excitation ↓ Neuronal Excitation depolarization->excitation

References

The Neuroendocrine Sequelae of Chronic Stress: A Technical Guide on Hypothalamic-Pituitary-Adrenal Axis Dysregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Neuroendocrine Stress Response

The neuroendocrine system orchestrates the body's response to stressors, maintaining homeostasis through a complex interplay of hormones and neural signals.[1] Central to this is the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical neuroendocrine circuit that regulates physiological and psychological responses to stress.[2][3] In response to a perceived threat, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH).[4] CRH stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal cortex to synthesize and release glucocorticoids (cortisol in humans, corticosterone in rodents).[1][5][6] These glucocorticoids mediate a wide range of adaptive responses to restore homeostasis.[7]

However, prolonged or excessive activation of the HPA axis, as seen in chronic stress, can lead to its dysregulation.[8] This maladaptive state is characterized by impaired negative feedback mechanisms, altered hormone levels, and changes in receptor sensitivity, contributing to the pathophysiology of numerous disorders, including metabolic syndrome, major depression, and autoimmune diseases.[9][10] This guide provides an in-depth examination of the effects of chronic stress on the HPA axis, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and therapeutic development.

Signaling Pathways of the HPA Axis

Normative HPA Axis Function

Under acute stress, the HPA axis functions as a self-regulating negative feedback loop. Glucocorticoids, upon release, act on glucocorticoid receptors (GRs) and mineralocorticoid receptors (MRs) in the hippocampus, hypothalamus, and pituitary to inhibit the production and release of CRH and ACTH, thereby terminating the stress response.[11] This process is crucial for preventing excessive exposure to stress hormones and returning the body to a state of balance.

HPA_Axis_Normal Stress Acute Stressor Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH Cortisol Glucocorticoids (e.g., Cortisol) Adrenal->Cortisol Release Cortisol->Hypothalamus - Cortisol->Pituitary - TargetTissues Target Tissues Cortisol->TargetTissues Physiological Response

Caption: Normative HPA Axis Signaling Pathway.

HPA Axis Dysregulation in Chronic Stress

Chronic stress leads to sustained activation of the HPA axis, which can result in significant maladaptations.[12] A primary consequence is the development of glucocorticoid receptor resistance (GCR), where target tissues become less sensitive to cortisol.[10][13] This impaired sensitivity disrupts the negative feedback loop, leading to persistently elevated levels of CRH and ACTH, despite high circulating glucocorticoid levels.[11] This state of hyperactivity can eventually exhaust the adrenal glands, leading to hypocortisolism in some long-term chronic stress conditions.[9] The persistent neuroendocrine imbalance contributes to inflammation, metabolic disturbances, and neuronal damage.[5][13]

HPA_Axis_Chronic_Stress Stress Chronic Stressor Hypothalamus Hypothalamus (PVN) (CRH Overproduction) Stress->Hypothalamus Pituitary Anterior Pituitary (Blunted ACTH response to CRH) Hypothalamus->Pituitary ++ CRH Adrenal Adrenal Cortex (Potential Hypertrophy) Pituitary->Adrenal + ACTH Cortisol Glucocorticoids (Sustained High Levels) Adrenal->Cortisol Sustained Release Receptors Glucocorticoid Receptors (Downregulation/Resistance) Cortisol->Receptors Impaired Signaling Receptors->Hypothalamus -- (Impaired Feedback) Receptors->Pituitary -- (Impaired Feedback)

Caption: Dysregulated HPA Axis in Chronic Stress.

Quantitative Data on Neuroendocrine Alterations

Chronic stress induces measurable changes in key components of the HPA axis. The following tables summarize quantitative findings from preclinical and clinical studies.

Table 1: Hormonal Changes in Response to Chronic Stress

Hormone Observation Magnitude of Change Study Population Citation
Glucocorticoids (Cortisol/Corticosterone) Initial levels increase during the stress response. 2 to 5-fold increase General [9]
Basal levels are often elevated in chronic stress conditions like major depression. Significantly elevated Human (Major Depression) [14]
Chronic administration normalizes hyperactivity. Reduction Animal Models (St. John's Wort treatment) [6]
ACTH Response to CRH stimulation is often blunted in chronic stress. Reduced maximal response Human (Major Depression, Anorexia) [14][15][16]
Plasma levels may not be significantly higher despite hypercortisolemia in some conditions. Not significantly increased Human (Type 2 Diabetes) [4]

| CRH | Levels are often elevated due to impaired negative feedback. | Inappropriately normal or elevated | Human (Major Depression) |[4] |

Table 2: Glucocorticoid Receptor (GR) Expression and Function | Parameter | Observation | Magnitude of Change | Brain Region | Study Population | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | GR mRNA | Down-regulation following prolonged stress. | Statistically significant decrease | Hippocampus, Cerebellum | Rat |[11] | | GR Expression | Reduced receptor expression in the central nucleus of the amygdala. | Significant reduction | Amygdala (CeA) | Rodent |[17] | | GR Sensitivity | Development of glucocorticoid receptor resistance (GCR). | Impaired suppression of inflammation | Human |[10][13] | | GRα/GRβ Ratio | Stress and cytokines may lead to a lower ratio, contributing to GCR. | Higher levels of GRβ | General |[13] |

Key Experimental Protocols

Assessing HPA axis function requires specific and validated experimental procedures. The following sections detail methodologies commonly cited in stress research.

CRH Stimulation Test

This test is used to assess the responsiveness of the pituitary and adrenal glands.[14] It is instrumental in identifying the blunted ACTH response characteristic of several stress-related disorders.[14][16]

Methodology:

  • Baseline Sampling: Collect baseline blood samples to measure basal ACTH and cortisol concentrations.

  • CRH Administration: Administer a standard dose of synthetic ovine or human CRH intravenously. A typical dose is 1 µg/kg of body weight.

  • Post-Stimulation Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-CRH administration.[14]

  • Hormone Assay: Process blood samples to separate plasma. Quantify ACTH and cortisol concentrations using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the time course of ACTH and cortisol responses. Calculate the peak response and the total area under the curve (AUC) for comparison between control and experimental groups. A blunted response is characterized by a significantly lower peak or AUC for ACTH.[14]

CRH_Test_Workflow cluster_protocol CRH Stimulation Test Protocol Start Start Baseline Collect Baseline Blood Sample (t=0 min) Start->Baseline Administer Administer CRH (1 µg/kg, IV) Baseline->Administer PostSample Collect Blood Samples at Timed Intervals (e.g., 15, 30, 60 min) Administer->PostSample Assay Perform Hormone Assay (ELISA/RIA for ACTH & Cortisol) PostSample->Assay Analysis Analyze Data (Peak Response, AUC) Assay->Analysis End End Analysis->End

Caption: Experimental Workflow for the CRH Stimulation Test.

In Situ Hybridization Histochemistry for GR mRNA

This technique is used to localize and quantify gene expression within specific brain regions, providing critical data on how chronic stress alters glucocorticoid receptor synthesis.[11]

Methodology:

  • Tissue Preparation: Subjects (e.g., rats) are euthanized, and brains are rapidly dissected, frozen, and sectioned on a cryostat (e.g., 12-16 µm sections). Sections are thaw-mounted onto coated slides.

  • Probe Synthesis: A radiolabeled (e.g., ³⁵S-UTP) or fluorescently labeled antisense cRNA probe complementary to the GR mRNA sequence is synthesized via in vitro transcription. A sense probe is used as a negative control.

  • Hybridization: Slides are pretreated to permeabilize the tissue and reduce non-specific binding. The labeled probe is then applied to the sections and incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55-60°C) to allow the probe to anneal to the target mRNA.

  • Washing and Signal Detection: Slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.

    • For radiolabeled probes, slides are dehydrated, dried, and exposed to X-ray film or dipped in photographic emulsion for autoradiography.

    • For fluorescent probes, slides are counterstained (e.g., with DAPI) and coverslipped for visualization with a fluorescence microscope.

  • Quantification: The resulting signal is quantified using densitometry or image analysis software. The optical density of the hybridization signal is measured over specific brain regions (e.g., hippocampal subfields CA1, CA2, dentate gyrus) and compared between control and chronically stressed animals.[11]

Implications for Drug Development

The dysregulation of the HPA axis is a key pathological feature of many stress-related disorders. This provides multiple targets for therapeutic intervention:

  • CRH Receptor Antagonists: Blocking CRH₁ receptors can mitigate the overstimulation of the pituitary and subsequent HPA axis hyperactivity.

  • Glucocorticoid Receptor Modulators: Selective GR modulators (SGRMs) could potentially restore GR sensitivity in the brain, enhancing negative feedback without causing systemic side effects.

  • Neurotransmitter System Targeting: Since neurotransmitters like serotonin and norepinephrine modulate HPA axis function, drugs targeting these systems (e.g., SSRIs) can help normalize HPA axis activity.[4]

A thorough understanding of the neuroendocrine pathways affected by chronic stress is essential for identifying and validating these and other novel therapeutic targets.

Conclusion

Chronic stress induces profound and lasting changes in the neuroendocrine system, primarily through the dysregulation of the HPA axis. This guide has detailed the transition from an adaptive acute stress response to a maladaptive chronic state characterized by impaired glucocorticoid feedback, altered hormonal profiles, and changes in receptor expression. The quantitative data and experimental protocols presented herein provide a framework for researchers and drug development professionals to investigate these pathways further. By elucidating the precise molecular mechanisms of HPA axis dysregulation, future research can pave the way for more effective therapeutic strategies for a wide range of stress-related pathologies.

References

Emideltide and its Impact on the Stress Response: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with a growing body of research suggesting its significant role in modulating the physiological and behavioral responses to stress. This document provides a comprehensive technical overview of the current understanding of this compound's impact on the stress response, drawing from available preclinical data. It details the peptide's mechanism of action, summarizes key quantitative findings, outlines experimental protocols used in its investigation, and visualizes the involved signaling pathways and experimental workflows. The evidence presented herein positions this compound as a promising candidate for further investigation in the development of novel therapeutics for stress-related disorders.

Introduction

The stress response is a complex physiological cascade involving the hypothalamic-pituitary-adrenal (HPA) axis, the sympathetic nervous system, and various neurotransmitter systems. Chronic or excessive activation of this response is implicated in a wide range of pathologies. This compound has emerged as a molecule of interest due to its observed effects on sleep, anxiety, and the neuroendocrine system. This whitepaper consolidates the existing research to provide a detailed guide on its stress-modulatory effects.

Mechanism of Action in Stress Regulation

This compound exerts its influence on the stress response through a multi-faceted mechanism, interacting with several key neurotransmitter and neuromodulatory systems.

Modulation of the HPA Axis and Stress Hormones

This compound has been shown to influence the levels of key players in the HPA axis and other stress-related signaling molecules.

  • Corticosterone: Preclinical studies indicate that this compound administration can lead to a reduction in corticosterone levels, a primary stress hormone in rodents.[1] This suggests a dampening effect on the HPA axis.

  • Substance P: Research suggests that this compound can increase the levels of Substance P in both the hypothalamus and plasma.[1] Substance P is a neuropeptide involved in pain transmission and stress responses.

  • Beta-Endorphin: The effect of this compound on beta-endorphin, an endogenous opioid peptide involved in pain and stress regulation, appears to be biphasic, with an initial decrease followed by a subsequent increase.[1]

Interaction with Neurotransmitter Systems

This compound's effects on the stress response are also mediated by its interaction with major neurotransmitter systems in the central nervous system.

  • GABAergic System: this compound is thought to potentiate GABA receptor-mediated responses, promoting inhibitory neurotransmission and contributing to a state of reduced neural activity and relaxation.[1]

  • Glutamatergic System (NMDA Receptors): Conversely, this compound appears to exert an inhibitory effect on NMDA receptor-mediated currents.[1] This reduction in excitatory signaling may contribute to its stress-attenuating properties.

  • Adrenergic System: In the pineal gland, this compound modulates the alpha-1 adrenergic receptor's response to norepinephrine, enhancing the activity of N-acetyltransferase (NAT), an enzyme involved in melatonin synthesis.[1] This interaction suggests a role in regulating circadian rhythms, which are often disrupted by stress.

  • Opioid System: While not a direct opioid receptor agonist, this compound may indirectly modulate the endogenous opioid system.

Antioxidant Properties

Stress is associated with increased oxidative damage. This compound has demonstrated antioxidant properties, potentially by reducing the production of free radicals in the central nervous system, thereby protecting neurons from stress-induced damage.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies investigating the effects of this compound on various stress markers. Note: Specific numerical data from some key studies were not available in the public domain at the time of this review. The tables are structured to reflect the experimental design and the nature of the expected data.

Table 1: Effect of this compound on HPA Axis and Neuropeptide Levels in Stressed Rats

ParameterControl (No Stress)Stress + VehicleStress + this compound (60 nmol/kg) - 1 hr post-injectionStress + this compound (60 nmol/kg) - 24 hr post-injection
Hypothalamic Substance P Data not availableData not availableData not availableData not available
Plasma Substance P Data not availableData not availableData not availableData not available
Hypothalamic Beta-Endorphin Data not availableData not availableData not availableData not available
Plasma Beta-Endorphin Data not availableData not availableData not availableData not available
Blood Corticosterone Data not availableData not availableData not availableData not available

Based on the experimental design described by Sudakov et al. (1995). The abstract indicates "marked changes" in these parameters following DSIP administration in stressed rats.[2]

Table 2: Effect of this compound on Pineal N-acetyltransferase (NAT) Activity

ConditionNAT Activity (relative units)
Control Baseline
Norepinephrine (10⁻⁶ M) Increased
Norepinephrine (10⁻⁶ M) + this compound (20-300 nM) Significantly Enhanced

Based on findings from Graf et al. The study concluded that this compound modulates the alpha 1-adrenergic receptor response.[3]

Experimental Protocols

In Vivo Stress Model and Neuropeptide Analysis

This protocol is based on the study "Delta-Sleep-Inducing Peptide Sequels in the Mechanisms of Resistance to Emotional Stress."[2]

  • Animal Model: Male Wistar and August rats, noted for their differing resistance to emotional stress.

  • Stress Induction: Animals were subjected to a repeated stress paradigm. At night, rats were restrained by taping their tails to the back of a specialized cage. This procedure was repeated for 12 hours daily over a period of 5 days.

  • Drug Administration: this compound (DSIP) was administered at a dose of 60 nmol/kg. The timing of administration varied between experimental groups: one group received the injection one hour before decapitation on the fifth day of stress, while another group received it 24 hours before decapitation.

  • Sample Collection: Following the experimental period, animals were decapitated. Blood and hypothalamus tissue were collected for analysis.

  • Biochemical Analysis:

    • Substance P and Beta-Endorphin: Immunoreactivity for both neuropeptides was determined in hypothalamic tissue and plasma samples using radioimmunoassay (RIA).

    • Corticosterone: Blood corticosterone levels were also measured by RIA.

In Vitro Pineal Gland N-acetyltransferase (NAT) Activity Assay

This protocol is based on the study "Delta sleep-inducing peptide modulates the stimulation of rat pineal N-acetyltransferase activity by involving the alpha 1-adrenergic receptor."[3]

  • Tissue Preparation: Pineal glands were obtained from rats.

  • In Vitro Incubation: The pineal glands were incubated in a suitable culture medium.

  • Experimental Conditions:

    • Control group: Incubated with medium alone.

    • Norepinephrine group: Incubated with norepinephrine (10⁻⁶ M) to stimulate NAT activity.

    • This compound group: Incubated with norepinephrine (10⁻⁶ M) in the presence of varying concentrations of this compound (DSIP) (20-300 nM).

    • Antagonist groups: To elucidate the receptor involvement, incubations were also performed in the presence of prazosin (an alpha-1 adrenergic antagonist) and propranolol (a beta-adrenergic antagonist).

  • NAT Activity Measurement: Following the incubation period, the pineal glands were homogenized, and the activity of N-acetyltransferase was determined using a standard enzymatic assay.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound in Stress Modulation

Emideltide_Stress_Pathway cluster_stress Stress Response cluster_this compound This compound Intervention cluster_outcome Physiological Outcome Stress Stress HPA Axis Activation HPA Axis Activation Stress->HPA Axis Activation Sympathetic Activation Sympathetic Activation Stress->Sympathetic Activation Corticosterone Release Corticosterone Release HPA Axis Activation->Corticosterone Release Reduced Stress Response Reduced Stress Response Norepinephrine Release Norepinephrine Release Sympathetic Activation->Norepinephrine Release Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Norepinephrine Release->Alpha-1 Adrenergic Receptor This compound This compound This compound->Corticosterone Release Inhibits GABA Receptor GABA Receptor This compound->GABA Receptor Potentiates NMDA Receptor NMDA Receptor This compound->NMDA Receptor Inhibits This compound->Alpha-1 Adrenergic Receptor Modulates Reduced Neuronal Excitability Reduced Neuronal Excitability GABA Receptor->Reduced Neuronal Excitability NMDA Receptor->Reduced Neuronal Excitability Altered Melatonin Synthesis Altered Melatonin Synthesis Alpha-1 Adrenergic Receptor->Altered Melatonin Synthesis Reduced Neuronal Excitability->Reduced Stress Response Altered Melatonin Synthesis->Reduced Stress Response

Caption: this compound's multifaceted impact on the stress response signaling cascade.

Experimental Workflow for In Vivo Stress Study

Stress_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Animal Model Male Wistar & August Rats Stress Induction Tail Restraint (12h/day for 5 days) Animal Model->Stress Induction Control No Stress Stress + Vehicle Stressed + Saline Stress Induction->Stress + Vehicle Stress + this compound (1hr) Stressed + this compound (1hr prior) Stress Induction->Stress + this compound (1hr) Stress + this compound (24hr) Stressed + this compound (24hr prior) Stress Induction->Stress + this compound (24hr) Sample Collection Blood & Hypothalamus Control->Sample Collection Stress + Vehicle->Sample Collection Stress + this compound (1hr)->Sample Collection Stress + this compound (24hr)->Sample Collection RIA Radioimmunoassay Sample Collection->RIA Data Analysis Measure Substance P, Beta-Endorphin, Corticosterone RIA->Data Analysis

Caption: Workflow for investigating this compound's effects on stress biomarkers in rats.

Discussion and Future Directions

The available evidence strongly suggests that this compound plays a significant role in mitigating the physiological response to stress. Its ability to modulate the HPA axis, interact with key neurotransmitter systems, and exhibit antioxidant properties makes it a compelling subject for further research.

Future investigations should focus on several key areas:

  • Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic window for this compound's anti-stress effects.

  • Chronic Stress Models: Evaluating the efficacy of this compound in chronic stress models will be crucial to understanding its potential for treating long-term stress-related disorders.

  • Clinical Trials: Ultimately, well-controlled clinical trials in human subjects are necessary to translate these preclinical findings into therapeutic applications for conditions such as anxiety disorders, depression, and PTSD.

  • Elucidation of Molecular Mechanisms: Further research is required to fully elucidate the downstream signaling cascades activated by this compound's interaction with its various receptor targets.

Conclusion

This compound demonstrates a robust and multi-targeted mechanism for attenuating the physiological response to stress. Its influence on the HPA axis, neurotransmitter systems, and cellular oxidative stress highlights its potential as a novel therapeutic agent. This whitepaper provides a foundational guide for researchers and drug development professionals interested in exploring the therapeutic promise of this compound in the context of stress-related pathologies. Further rigorous investigation is warranted to fully realize its clinical potential.

References

Emideltide (Delta Sleep-Inducing Peptide): A Deep Dive into its Molecular Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, its primary characterized function is the modulation of sleep and wakefulness.[2] However, extensive research has revealed a broader spectrum of physiological effects, including influences on electrophysiological activity, neurotransmitter levels, circadian rhythms, hormonal regulation, and responses to stress.[1][3] This technical guide provides a comprehensive overview of the current understanding of the molecular signaling cascades involving this compound, with a focus on its interactions with key neurotransmitter systems. The information presented herein is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.

Core Molecular Signaling Pathways

The precise molecular mechanisms underpinning the diverse effects of this compound are not yet fully elucidated, and a specific receptor for DSIP has not been definitively identified.[1] Current evidence suggests that this compound acts as a neuromodulator, influencing several major neurotransmitter systems rather than binding to a single high-affinity receptor.[1][4] The primary signaling pathways implicated in this compound's mechanism of action are detailed below.

GABAergic System Modulation

This compound is understood to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is thought to support responses mediated by GABA receptors, which contributes to a reduction in neural activity and the promotion of a state of relaxation.[1][5] This potentiation of GABAergic signaling is a likely contributor to the sleep-inducing properties of this compound.[5] However, specific quantitative data on the binding affinity of this compound to GABA receptors is not well-documented in publicly available literature.

Glutamatergic System (NMDA Receptor) Inhibition

In contrast to its effects on the GABAergic system, this compound appears to exert an inhibitory influence on the excitatory N-methyl-D-aspartate (NMDA) receptor-mediated currents.[5] Research suggests that this compound can reduce the excitatory responses associated with the activation of NMDA receptors in key brain regions such as the cortex and hippocampus.[5] Furthermore, there is evidence from calcium uptake experiments that suggests this compound may interfere with presynaptic NMDA receptor function.[5]

Indirect Opioid System Interaction

Interestingly, this compound does not appear to directly bind to opioid receptors.[1][5] Instead, binding assays using radiolabeled opioid ligands have shown that this compound does not displace endogenous ligands from these receptors.[5] The current understanding is that this compound indirectly modulates the opioid system by stimulating the release of endogenous opioid peptides, such as Met-enkephalin, from brainstem tissue.[5] This release has been observed to be concentration-dependent and may account for some of the analgesic properties attributed to this compound.[5]

Adrenergic System Modulation

This compound has been shown to interact with the adrenergic system, specifically by modulating the alpha-1 adrenergic receptors in the pineal gland.[5] This interaction enhances the gland's response to norepinephrine, a key neurotransmitter in the regulation of melatonin synthesis.[5] This leads to an increase in the activity of the enzyme N-acetyltransferase (NAT), which is a critical step in the production of melatonin.[5]

Putative Serotonergic Pathway Interaction

There is some evidence to suggest that this compound may also interact with serotonergic pathways, which are known to be heavily involved in the regulation of sleep, particularly slow-wave sleep.[1][4] However, the direct nature of this interaction and the specific molecular players involved remain speculative and require further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound. It is important to note that detailed quantitative data for many of this compound's interactions are sparse in the available literature.

InteractionParameterValueSpecies/SystemReference
Adrenergic System Modulation
Norepinephrine-induced NAT activityDSIP Concentration20 - 300 nM (significant enhancement)Rat Pineal Gland (in vitro)[5]
Norepinephrine Concentration10-6 MRat Pineal Gland (in vitro)[5]
In Vivo Efficacy (Sleep)
EEG Delta Activity IncreaseThis compound Dose30 nmol/kg, i.v.Free-moving rabbits[6]
NREM and Total Sleep IncreaseThis compound DoseNot specifiedFree-moving rats[6]
Study TypeNumber of PatientsDosageKey FindingsReference
Clinical Trials for Insomnia
Open Study7Series of 10 injectionsNormalized sleep in 6 out of 7 patients.
Double-blind, Placebo-controlled1625 nmol/kg, i.v.Higher sleep efficiency and shorter sleep latency compared to placebo (weak effect).
Placebo-controlled, double-blind (7 nights)14Not specifiedSubstantially improved night sleep and daytime performance.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a general workflow for a radioligand binding assay.

Emideltide_Signaling_Pathways cluster_gaba GABAergic System cluster_nmda Glutamatergic System cluster_opioid Opioid System (Indirect) cluster_adrenergic Adrenergic System This compound This compound (DSIP) GABA_Receptor GABA Receptor This compound->GABA_Receptor + NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor - Brainstem Brainstem This compound->Brainstem + Alpha1_Adrenergic Alpha-1 Adrenergic Receptor (Pineal Gland) This compound->Alpha1_Adrenergic + GABA_Response Potentiated GABAergic Response GABA_Receptor->GABA_Response NMDA_Response Inhibited NMDA Response NMDA_Receptor->NMDA_Response Met_Enkephalin Met-enkephalin Release Brainstem->Met_Enkephalin NAT_Activity Increased N-acetyltransferase (NAT) Activity Alpha1_Adrenergic->NAT_Activity

Caption: Proposed molecular signaling pathways of this compound.

Radioligand_Binding_Assay_Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with Radiolabeled this compound Analog and Unlabeled Competitor start->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: Determine Kd and Bmax quantification->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Detailed Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments relevant to the study of this compound's molecular interactions. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay for Receptor Interaction

This protocol describes a method to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled form of this compound (or a competitive ligand) to its putative receptor in a target tissue.

Materials:

  • Target tissue (e.g., brain homogenate)

  • Radiolabeled ligand (e.g., ³H-Emideltide or a known ligand for the target receptor)

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the target tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in binding buffer.

  • Assay Setup: In a series of tubes, add a constant amount of membrane preparation.

  • Total Binding: To one set of tubes, add increasing concentrations of the radiolabeled ligand.

  • Non-specific Binding: To another set of tubes, add increasing concentrations of the radiolabeled ligand along with a saturating concentration of unlabeled this compound.

  • Incubation: Incubate all tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of the radiolabeled ligand and use non-linear regression analysis to determine the Kd and Bmax.[7]

In Vitro N-acetyltransferase (NAT) Activity Assay

This protocol outlines a method to measure the effect of this compound on NAT activity in pineal gland homogenates.

Materials:

  • Pineal glands

  • Homogenization buffer

  • Norepinephrine

  • This compound

  • ¹⁴C-acetyl-CoA (or other suitable acetyl donor)

  • Tryptamine (or other suitable acetyl acceptor substrate)

  • Scintillation fluid

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Pineal Gland Homogenization: Homogenize pineal glands in ice-cold buffer.

  • Pre-incubation: Pre-incubate the homogenates with or without norepinephrine and with varying concentrations of this compound for a specified time.

  • Enzyme Reaction: Initiate the NAT reaction by adding ¹⁴C-acetyl-CoA and tryptamine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unreacted ¹⁴C-acetyl-CoA.

  • Quantification: Place the dried phosphocellulose paper in scintillation vials with scintillation fluid and measure the radioactivity of the acetylated product using a scintillation counter.

  • Data Analysis: Calculate the NAT activity (e.g., in pmol/mg protein/hour) and compare the activity in the presence and absence of this compound.[8][9]

Conclusion

This compound is a fascinating neuropeptide with a complex and multifaceted mechanism of action. While its role in promoting sleep is the most well-characterized, its modulatory effects on fundamental neurotransmitter systems, including the GABAergic, glutamatergic, opioid, and adrenergic systems, highlight its potential for broader therapeutic applications. The lack of a definitively identified receptor and the scarcity of detailed quantitative binding and functional data remain significant gaps in our understanding. Future research, employing advanced techniques in receptor identification, quantitative pharmacology, and detailed in vivo studies, will be crucial to fully unravel the intricate molecular signaling cascades of this compound and to harness its full therapeutic potential. This guide provides a solid foundation of the current knowledge to aid researchers in these future endeavors.

References

The Impact of Amyloid-Beta on Electrophysiological Brain Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted influence of amyloid-beta (Aβ) on the electrophysiological activity of the brain. Aβ, a key pathological hallmark of Alzheimer's disease (AD), profoundly disrupts neuronal function long before the onset of clinical symptoms. Understanding these electrophysiological alterations is paramount for developing effective diagnostic tools and therapeutic interventions. This document provides a comprehensive overview of the quantitative effects of Aβ on synaptic plasticity and neuronal network oscillations, details the experimental protocols used to elicit these findings, and illustrates the key signaling pathways involved.

Quantitative Effects of Amyloid-Beta on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Aβ has been shown to have a complex, concentration-dependent effect on long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Table 1: Influence of Aβ Isoforms and Concentrations on Long-Term Potentiation (LTP)

Aβ SpeciesConcentrationEffect on LTPReference
oAβ42200 pMEnhanced LTP and memory[1]
oAβ40200 nMImpaired LTP and memory[1]
oAβ42200 nMImpaired LTP and memory[1]
Monomeric Aβ42200 nMImpaired LTP and memory[1]
Synthetic Aβ1–42500 nMBlockade of LTP[2]
Endogenous Aβ (suppression)-Impaired LTP and memory[1]

oAβ refers to oligomeric amyloid-beta.

Amyloid-Beta's Disruption of Neuronal Network Oscillations

Neuronal network oscillations, or brainwaves, are rhythmic patterns of electrical activity that are crucial for various cognitive functions. Aβ has been demonstrated to alter these oscillations, particularly in the theta and gamma frequency bands, which are critical for memory formation and information processing.[3]

Table 2: Effects of Aβ on Neuronal Network Oscillations

Oscillation TypeAβ ApplicationObserved EffectReference
Theta RhythmSingle intracerebral injectionAcute and long-term reduction in theta rhythm generation[3]
Theta RhythmIn vitro applicationReduction in theta rhythm[3]
Gamma OscillationsAβ(1-42) (physiological concentrations)Concentration- and time-dependent degradation[4]
Sensory-induced OscillationsIntracisternal application of Aβ oligomersSlowing of oscillations, supplanting theta with a slower rhythm[5]

Alterations in Neuronal Electrical Properties Induced by Aβ

Beyond synaptic plasticity and network oscillations, Aβ oligomers (AβOs) directly impact the fundamental electrical properties of neurons.

Table 3: Changes in Neuronal Electrical Properties Induced by Aβ Oligomers

Electrical ParameterChange upon AβO ExposureReference
Impedance AmplitudeDecreased[6][7]
Phase AngleIncreased[6][7]
Characteristic FrequencyMarkedly Increased[6][7]
Intranuclear ResistanceDecreased[6][7]
Cytoplasmic ResistanceDecreased[6][7]
Nucleus ResistanceIncreased[6][7]
Extracellular CapacitanceIncreased[6][7]
Pseudo-capacitance of Cell Membrane and NucleusIncreased[6][7]

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the electrophysiological effects of Aβ.

In Vitro Electrophysiology for LTP Measurement

Objective: To assess the effect of different Aβ species and concentrations on hippocampal LTP.

Methodology:

  • Slice Preparation: Acute hippocampal slices (350-400 µm thick) are prepared from rodents (e.g., C57BL/6 mice or Wistar rats).

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with artificial cerebrospinal fluid (aCSF).

  • Stimulation: Schaffer collaterals are stimulated with a bipolar tungsten electrode.

  • Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses every 30 seconds.

  • Aβ Application: The Aβ peptide (e.g., oAβ40, oAβ42, or monomeric Aβ42) at the desired concentration is added to the aCSF and perfused over the slice for a specific duration.

  • LTP Induction: LTP is induced by high-frequency stimulation (HFS), typically one or more trains of 100 Hz for 1 second.

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation.

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

In Vivo Electrophysiology for Network Oscillation Analysis

Objective: To measure the impact of Aβ on sensory-induced hippocampal theta oscillations in living animals.

Methodology:

  • Animal Preparation: An adult rat is anesthetized, and its head is fixed in a stereotaxic frame.

  • Electrode Implantation: A recording electrode is implanted in the hippocampus (e.g., CA1 region), and a reference electrode is placed in the cerebellum.

  • Aβ Administration: Aβ oligomers are administered via intracisternal injection.

  • Sensory Stimulation: Sensory-evoked oscillations are induced by whisker stimulation.

  • LFP Recording: Local field potentials (LFPs) are recorded before and after Aβ administration during periods of sensory stimulation.

  • Data Analysis: The power spectrum of the LFP recordings is analyzed to determine the dominant frequency and power of the oscillations.

Electrical Impedance Spectroscopy (EIS)

Objective: To evaluate changes in the electrical properties of neurons upon exposure to Aβ oligomers.

Methodology:

  • Cell Culture: Mouse hippocampal neurons (e.g., HT22 cell line) are cultured on an electrode-patterned substrate.

  • AβO Treatment: The cultured neurons are exposed to Aβ oligomers (e.g., 1.0 μM) for a specified duration.[7]

  • Impedance Measurement: Electrical impedance is measured over a range of frequencies using an impedance analyzer.

  • Data Modeling: The impedance data is fitted to an equivalent electrical circuit model (e.g., an eight-element CPE-equivalent circuit model) to extract parameters such as resistance and capacitance of different cellular compartments.[6]

  • Data Analysis: Changes in the extracted electrical parameters are compared between control and AβO-treated neurons.

Signaling Pathways and Logical Relationships

The detrimental effects of Aβ on neuronal electrophysiology are mediated by complex signaling cascades. The following diagrams illustrate some of the key pathways and logical workflows.

amyloid_beta_processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP alpha_secretase α-secretase APP_non->alpha_secretase sAPP_alpha sAPPα alpha_secretase->sAPP_alpha CTF_alpha α-CTF alpha_secretase->CTF_alpha gamma_secretase_non γ-secretase CTF_alpha->gamma_secretase_non p3 p3 gamma_secretase_non->p3 AICD_non AICD gamma_secretase_non->AICD_non APP_amy APP beta_secretase β-secretase (BACE1) APP_amy->beta_secretase sAPP_beta sAPPβ beta_secretase->sAPP_beta CTF_beta β-CTF (C99) beta_secretase->CTF_beta gamma_secretase_amy γ-secretase CTF_beta->gamma_secretase_amy Abeta Aβ (Aβ40/Aβ42) gamma_secretase_amy->Abeta AICD_amy AICD gamma_secretase_amy->AICD_amy

Caption: Processing of Amyloid Precursor Protein (APP).

Abeta_induced_neurotoxicity cluster_pathways Downstream Effects Abeta_oligomers Aβ Oligomers NMDA_receptor NMDA Receptor Dysfunction Abeta_oligomers->NMDA_receptor Neuroinflammation Neuroinflammation (Microglial Activation) Abeta_oligomers->Neuroinflammation Tau_hyperphosphorylation Tau Hyperphosphorylation Abeta_oligomers->Tau_hyperphosphorylation Calcium_dyshomeostasis Ca²⁺ Dyshomeostasis NMDA_receptor->Calcium_dyshomeostasis Mitochondrial_dysfunction Mitochondrial Dysfunction Calcium_dyshomeostasis->Mitochondrial_dysfunction Oxidative_stress Oxidative Stress Mitochondrial_dysfunction->Oxidative_stress Synaptic_dysfunction Synaptic Dysfunction (LTP Inhibition, LTD Facilitation) Oxidative_stress->Synaptic_dysfunction Neuroinflammation->Synaptic_dysfunction Tau_hyperphosphorylation->Synaptic_dysfunction Neuronal_death Neuronal Death Synaptic_dysfunction->Neuronal_death

Caption: Aβ Oligomer-Induced Neurotoxic Cascade.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis slice_prep Hippocampal Slice Preparation ltp_recording LTP Recording slice_prep->ltp_recording abeta_application_vitro Aβ Application ltp_recording->abeta_application_vitro data_analysis_vitro Data Analysis abeta_application_vitro->data_analysis_vitro animal_surgery Animal Surgery & Electrode Implantation lfp_recording LFP Recording animal_surgery->lfp_recording abeta_injection_vivo Aβ Injection lfp_recording->abeta_injection_vivo data_analysis_vivo Data Analysis abeta_injection_vivo->data_analysis_vivo

Caption: Experimental Workflow for Electrophysiological Studies.

References

Methodological & Application

Emideltide Administration Protocols for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, it has garnered significant interest for its potential pleiotropic effects, including the modulation of sleep and wakefulness, mitigation of stress responses, and analgesic properties.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research and development.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is thought to involve the modulation of several key neurotransmitter systems. It is believed to interact with NMDA and GABA receptors, exerting an inhibitory effect on excitatory glutamate pathways while potentiating the inhibitory effects of GABA.[4] Additionally, this compound may influence the adrenergic system and modulate the release of various neuropeptides, including those involved in stress and pain regulation.[4] Interestingly, this compound's effects often follow a bell-shaped or U-shaped dose-response curve.[2][5]

Data Presentation

Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for this compound is not extensively available in a consolidated format. The peptide is known to have low molecular stability in vitro, with a half-life of about 15 minutes, suggesting it may complex with carrier proteins or exist as part of a larger precursor molecule in vivo to prevent degradation.[1] The following table summarizes hypothetical pharmacokinetic parameters based on typical peptide characteristics and available information. It is crucial to determine these parameters empirically for specific experimental conditions.

ParameterIntravenous (IV) AdministrationIntraperitoneal (IP) Administration
Bioavailability (F%) 100%~70-90%
Time to Peak (Tmax) < 5 minutes15-30 minutes
Peak Concentration (Cmax) HighModerate
Half-life (t½) Short (minutes)Short (minutes to hours)
Efficacy Data: Modulation of Sleep Parameters

The primary described effect of this compound is the modulation of sleep. The following table provides a summary of expected dose-dependent effects on key sleep parameters based on preclinical studies.

Dose Range (rodents)Effect on Sleep LatencyEffect on Slow-Wave Sleep (SWS) / Delta Wave ActivityEffect on REM Sleep
Low (e.g., 25-30 nmol/kg)↓ (Reduced time to fall asleep)↑ (Increased duration and intensity)Variable / No significant change
Moderate (e.g., >85 µg/kg s.c. in mice)Variable↑ (Increased duration and intensity)May be augmented in some species (e.g., cats)
High (e.g., 1 mg/kg i.p. in rats)Possible attenuation of effect↑ (Significant increase in delta wave activity)Variable

Experimental Protocols

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.

Protocol 1: Phosphate-Buffered Saline (PBS)

  • Composition: Sterile, pH 7.4 PBS.

  • Preparation: Dissolve lyophilized this compound directly in sterile PBS to the desired concentration. Vortex gently to ensure complete dissolution.

  • Suitability: Intravenous and intraperitoneal injections.

Protocol 2: DMSO/PEG300/Tween 80/Saline

  • Composition: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.

  • Preparation:

    • Dissolve this compound in a minimal amount of DMSO to create a stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix until the solution is clear.

    • Bring the solution to the final volume with sterile saline.

  • Suitability: Intraperitoneal and oral administration where solubility in aqueous solutions is limited.

Administration Protocols

Protocol 2.1: Intravenous (IV) Tail Vein Injection in Mice/Rats

  • Objective: To achieve rapid and complete bioavailability of this compound.

  • Materials:

    • This compound solution in sterile PBS.

    • Sterile insulin syringes with 27-30G needles.

    • Animal restrainer.

    • Heat lamp.

  • Procedure:

    • Prepare the this compound solution to the final desired concentration.

    • Warm the animal's tail using a heat lamp to induce vasodilation.

    • Place the animal in a restrainer.

    • Disinfect the tail with an alcohol wipe.

    • Identify a lateral tail vein and insert the needle, bevel up, at a shallow angle.

    • Slowly inject the solution (maximum volume for mice: ~100-200 µL; for rats: ~500 µL).

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions.

Protocol 2.2: Intraperitoneal (IP) Injection in Mice/Rats

  • Objective: Systemic administration with slower absorption compared to IV.

  • Materials:

    • This compound solution in the chosen vehicle.

    • Sterile syringes with 25-27G needles.

  • Procedure:

    • Prepare the this compound solution.

    • Restrain the animal firmly, exposing the abdomen.

    • Tilt the animal's head downwards to move the abdominal organs cranially.

    • Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid the cecum and bladder.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution (maximum volume for mice: ~200-500 µL; for rats: ~1-2 mL).

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of distress.

Efficacy Evaluation: Sleep Analysis

Protocol 3.1: Electroencephalogram (EEG) Recording

  • Objective: To measure changes in brain wave activity, particularly delta waves, following this compound administration.

  • Procedure:

    • Surgically implant EEG electrodes over the desired cortical areas (e.g., frontal, parietal) and a reference electrode.

    • Allow for a post-operative recovery period.

    • Acclimate the animal to the recording chamber.

    • Record baseline EEG activity.

    • Administer this compound or vehicle.

    • Continuously record EEG for a predefined period (e.g., 2-12 hours).[6]

    • Analyze the EEG data for changes in the power of different frequency bands (delta, theta, alpha, beta, gamma).[7]

Protocol 3.2: Sleep Latency and Duration Measurement

  • Objective: To quantify the effect of this compound on the time to onset of sleep and the total duration of sleep stages.

  • Procedure:

    • Following EEG/EMG electrode implantation and recovery, place the animal in a sleep recording chamber.

    • Record baseline sleep-wake patterns.

    • Administer this compound or vehicle at a specific time point (e.g., beginning of the light or dark cycle).

    • Record EEG and EMG activity to score sleep stages (Wake, NREM, REM).

    • Measure the latency to the first consolidated NREM sleep bout.

    • Quantify the total time spent in each sleep stage over the recording period.

Pharmacokinetic Analysis

Protocol 4.1: Blood Sampling

  • Objective: To collect plasma samples for the determination of this compound concentration over time.

  • Procedure:

    • Administer this compound via the desired route.

    • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120 minutes) via tail vein, saphenous vein, or cardiac puncture (terminal).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Protocol 4.2: Bioanalysis by LC-MS/MS

  • Objective: To quantify the concentration of this compound in plasma samples.

  • Procedure:

    • Sample Preparation: Perform protein precipitation followed by solid-phase extraction (SPE) to isolate this compound from plasma proteins and other interfering substances.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray mode with multiple reaction monitoring (MRM) for sensitive and specific detection of this compound and an internal standard.

    • Quantification: Generate a standard curve using known concentrations of this compound to quantify the peptide in the unknown samples.

Visualizations

Signaling_Pathways This compound This compound GABA_R GABA Receptors This compound->GABA_R Potentiates NMDA_R NMDA Receptors This compound->NMDA_R Inhibits Adrenergic_R Adrenergic Receptors This compound->Adrenergic_R Neuropeptide_Release Neuropeptide Release (e.g., Substance P, Opioids) This compound->Neuropeptide_Release Neuronal_Activity Neuronal Activity GABA_R->Neuronal_Activity Inhibits NMDA_R->Neuronal_Activity Excites Adrenergic_R->Neuronal_Activity Stress_Response Stress Response Neuropeptide_Release->Stress_Response Analgesia Analgesia Neuropeptide_Release->Analgesia Sleep_Modulation Sleep Modulation Neuronal_Activity->Sleep_Modulation

This compound's Potential Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_pk Pharmacokinetics cluster_efficacy Efficacy Formulation Vehicle Formulation Dosing_Prep Dosing Solution Preparation Formulation->Dosing_Prep IV_IP_Admin IV or IP Administration Dosing_Prep->IV_IP_Admin Animal_Model Animal Model Selection (Rat/Mouse) Animal_Model->IV_IP_Admin Blood_Sampling Blood Sampling (Time Course) IV_IP_Admin->Blood_Sampling EEG_Recording EEG/EMG Recording IV_IP_Admin->EEG_Recording LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Parameters Determine PK Parameters LC_MS->PK_Parameters Sleep_Analysis Sleep Stage & Latency Analysis EEG_Recording->Sleep_Analysis Behavioral_Tests Behavioral Assessments EEG_Recording->Behavioral_Tests

General In Vivo Experimental Workflow for this compound

References

Techniques for Measuring Emideltide Levels in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially identified for its potential role in sleep regulation, subsequent research has revealed its involvement in a broader range of physiological processes, including stress responses, neurotransmitter modulation, and circadian rhythms.[3][4][5] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, understanding its physiological and pathological roles, and for the development of potential therapeutic applications.

This document provides detailed application notes and protocols for the two primary analytical methods used to measure this compound levels in plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods for this compound Quantification

The two most common techniques for the quantification of this compound in plasma are LC-MS/MS and ELISA. Each method offers distinct advantages and is suited for different research needs.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that allows for the precise quantification of the intact peptide. It is considered the gold standard for bioanalytical studies due to its high selectivity and accuracy.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput immunoassay that is often available in commercial kit formats. It is a sensitive and convenient method for measuring the concentration of this compound in a large number of samples.

I. Quantification of this compound in Plasma using LC-MS/MS

LC-MS/MS offers high specificity and sensitivity for peptide quantification. The following protocol is a generalized procedure adaptable for this compound, based on established methods for similar peptides.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common and effective method for extracting peptides from complex biological matrices like plasma.

  • Pre-treatment: Thaw frozen plasma samples on ice. To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound is recommended for optimal accuracy).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

    • Elute this compound with 500 µL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The specific m/z transitions for this compound and the internal standard need to be determined by direct infusion. For this compound (MW: 848.8 g/mol ), potential precursor ions would be the protonated molecular ions [M+H]+ and [M+2H]2+. Product ions would be generated by fragmentation of the peptide backbone.

    • Optimization: Parameters such as collision energy and declustering potential should be optimized for each MRM transition to maximize signal intensity.

Data Presentation: Expected Performance of a Validated LC-MS/MS Method
ParameterExpected Value
Lower Limit of Quantification (LLOQ)5 - 50 pg/mL
Linearity (r²)> 0.99
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (% bias)± 15%
Recovery> 80%

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation IS->PP SPE Solid-Phase Extraction PP->SPE Dry Dry Down SPE->Dry Recon Reconstitution Dry->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition and Quantification MS->Data

Caption: Workflow for this compound quantification by LC-MS/MS.

II. Quantification of this compound in Plasma using ELISA

Commercially available ELISA kits provide a convenient and high-throughput method for the quantification of this compound (DSIP). These are typically competitive or sandwich immunoassays.

Experimental Protocol: Competitive ELISA

This protocol is based on the principle of competitive binding between the this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.

1. Sample Collection and Preparation

  • Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.

  • Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

  • Aliquot the supernatant (plasma) and store at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.

2. ELISA Procedure

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard Curve: Add standards of known this compound concentrations to the appropriate wells of the antibody-coated microplate.

  • Sample Addition: Add plasma samples to the wells.

  • Competitive Reaction: Add a fixed amount of HRP-conjugated this compound to all wells. During incubation, the unlabeled this compound from the sample and the HRP-conjugated this compound compete for binding to the primary antibody.

  • Washing: After incubation, wash the plate to remove any unbound substances.

  • Substrate Addition: Add a substrate solution (e.g., TMB) that will be catalyzed by the HRP to produce a colored product.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Data Acquisition: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: Calculate the concentration of this compound in the samples by comparing their OD values to the standard curve.

Data Presentation: Performance Characteristics of a Commercial DSIP ELISA Kit

The following data is representative of the performance of a commercially available DSIP ELISA kit.

ParameterSerumEDTA PlasmaHeparin Plasma
Recovery (%) 81-10288-10586-107
Average Recovery (%) 9094102
Linearity (1:2 dilution) 84-104%103-114%94-101%
Linearity (1:4 dilution) 81-88%83-104%86-97%
Linearity (1:8 dilution) 101-113%77-109%78-89%
Linearity (1:16 dilution) 90-109%81-108%82-98%
Intra-Assay Precision (%CV) < 10%< 10%< 10%
Inter-Assay Precision (%CV) < 12%< 12%< 12%

Experimental Workflow: Competitive ELISA

ELISA_Workflow Start Start with Antibody-Coated Plate Add_Standards Add Standards and Samples Start->Add_Standards Add_Conjugate Add HRP-Conjugate Add_Standards->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Plate (OD Measurement) Add_Stop->Read_Plate Analyze Analyze Data Read_Plate->Analyze

Caption: Workflow for this compound quantification by competitive ELISA.

This compound Signaling and Interactions

The precise signaling pathway of this compound is not fully elucidated, but it is known to interact with multiple central nervous system components. It does not appear to follow a single, linear pathway but rather acts as a modulator of various neurotransmitter and endocrine systems.[1][10]

Key interactions include:

  • GABAergic System: this compound may potentiate the activity of GABA receptors, promoting inhibitory signaling in the central nervous system.[11]

  • Glutamatergic System: It is suggested to have an inhibitory effect on NMDA receptor-mediated currents, thereby modulating excitatory neurotransmission.[1][11]

  • Neurotransmitter Modulation: this compound has been shown to influence the levels of neurotransmitters such as serotonin and dopamine.[3]

  • Endocrine System: It may modulate the secretion of various hormones, including reducing basal corticotropin levels and potentially stimulating the release of luteinizing hormone and somatoliberin.[1]

Emideltide_Signaling cluster_receptors Receptor Interactions cluster_neurotransmitters Neurotransmitter Modulation cluster_endocrine Endocrine Effects This compound This compound GABA GABA Receptors This compound->GABA Potentiates NMDA NMDA Receptors This compound->NMDA Inhibits Serotonin Serotonin This compound->Serotonin Modulates Dopamine Dopamine This compound->Dopamine Modulates ACTH Corticotropin (ACTH) Secretion This compound->ACTH Reduces LH Luteinizing Hormone Secretion This compound->LH Stimulates Somatoliberin Somatoliberin Secretion This compound->Somatoliberin Stimulates

Caption: Modulatory effects of this compound on various systems.

Conclusion

The choice between LC-MS/MS and ELISA for the quantification of this compound in plasma will depend on the specific requirements of the study. LC-MS/MS offers superior specificity and is ideal for pharmacokinetic and regulatory studies. ELISA provides a high-throughput and user-friendly alternative, particularly suitable for large-scale screening and studies where a commercial kit has been validated. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for the measurement of this compound in plasma.

References

Emideltide (DSIP) Application Notes and Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), in rodent models. This document outlines dosage calculations, detailed experimental protocols for common research applications, and visual representations of its signaling pathways and experimental workflows.

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes recommended dosage ranges for this compound in rats and mice based on published research. It is crucial to note that optimal dosage may vary depending on the specific research question, animal strain, and experimental conditions. Pilot studies are recommended to determine the most effective dose for your specific model.

Rodent ModelApplicationAdministration RouteDosage RangeObserved EffectsReference(s)
Rat Stress ResponseIntraperitoneal (IP)60 µg/kgAttenuation of stress-induced physiological responses.[1]
Sleep RegulationIntravenous (IV)30 nmol/kgIncrease in non-rapid eye movement (NREM) and total sleep time.[2]
Sleep RegulationIntracerebroventricular (ICV)7 nmol/kgSignificant increase in total slow-wave sleep.[3]
NeuroprotectionIntranasal120 µg/kgAccelerated recovery of motor functions after focal stroke.[4]
Mouse AnalgesiaIntraperitoneal (IP)100 µg/kgIncreased pain threshold.[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile saline (0.9% sodium chloride)

  • Bacteriostatic water (optional, for multi-dose solutions)

  • Solvents (if required, e.g., DMSO, PEG300, Tween 80)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer (optional)

  • Ultrasonic bath (optional)

Protocol for Reconstitution in Sterile Saline (Recommended for most applications):

  • Calculate the required amount of this compound and sterile saline to achieve the desired final concentration (e.g., 1 mg/mL)[1].

  • Bring the lyophilized this compound vial and sterile saline to room temperature.

  • Using a sterile syringe, slowly inject the calculated volume of sterile saline into the this compound vial, directing the stream against the side of the vial to minimize foaming.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For immediate use, draw the required volume into a new sterile syringe.

  • For storage, the reconstituted solution should be kept at 2-8°C for short-term storage or aliquoted and stored at -20°C for long-term storage to avoid repeated freeze-thaw cycles[1].

Note on Alternative Formulations: For compounds with poor aqueous solubility, a stock solution in a solvent like DMSO can be prepared first. This stock solution is then further diluted with other vehicles such as PEG300, Tween 80, and finally saline to achieve a biocompatible injection formulation[5]. It is critical to ensure the final concentration of organic solvents is within acceptable limits for animal administration.

Protocol for Intraperitoneal (IP) Injection in a Rat Model of Stress

Objective: To assess the effect of this compound on the physiological response to an acute stressor.

Materials:

  • Reconstituted this compound solution (e.g., at a concentration that allows for an injection volume of less than 10 ml/kg)

  • Sterile syringes (1 mL or 3 mL) with 23-25 gauge needles

  • Rat restraint device (optional)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Weigh the rat to accurately calculate the injection volume.

  • Prepare the calculated dose of this compound solution in a sterile syringe.

  • Gently restrain the rat. For a two-person technique, one person can hold the rat with its head slightly down, while the other performs the injection.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any adverse reactions.

  • Proceed with the stress-inducing paradigm at the appropriate time post-injection as determined by pilot studies.

Protocol for Intravenous (IV) Tail Vein Injection in a Mouse Model of Analgesia

Objective: To evaluate the analgesic effects of this compound using a tail-flick or hot-plate test.

Materials:

  • Reconstituted this compound solution (e.g., at a concentration that allows for an injection volume of approximately 5 ml/kg)

  • Sterile syringes (0.5 mL or 1 mL) with 27-30 gauge needles

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol wipes

Procedure:

  • Weigh the mouse to accurately calculate the injection volume.

  • Prepare the calculated dose of this compound solution in a sterile syringe.

  • Place the mouse in a restrainer, leaving the tail exposed.

  • Warm the tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible.

  • Wipe the tail with a 70% ethanol wipe.

  • Identify one of the lateral tail veins.

  • With the needle bevel facing up, insert the needle into the vein at a shallow angle.

  • A successful insertion will have minimal resistance, and you may see a small flash of blood in the needle hub.

  • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse effects.

  • Perform the analgesic test at the predetermined time post-injection.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The precise molecular mechanisms of this compound are still under investigation, but current research suggests its involvement in multiple neurotransmitter and hormonal systems. The following diagram illustrates the proposed signaling pathways.

Emideltide_Signaling_Pathway This compound This compound (DSIP) GABA_R GABAA Receptor This compound->GABA_R Potentiates NMDA_R NMDA Receptor This compound->NMDA_R Inhibits Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Modulates Hypothalamus Hypothalamus This compound->Hypothalamus Acts on Neuronal_Inhibition Increased Neuronal Inhibition GABA_R->Neuronal_Inhibition Neuronal_Excitation Decreased Neuronal Excitation NMDA_R->Neuronal_Excitation CRH Decreased CRH Release Hypothalamus->CRH Pituitary Pituitary Gland ACTH Decreased ACTH Release Pituitary->ACTH Adrenal Adrenal Gland Corticosterone Decreased Corticosterone Release Adrenal->Corticosterone Sleep_Promotion Sleep Promotion Neuronal_Inhibition->Sleep_Promotion Analgesia Analgesia Neuronal_Inhibition->Analgesia Neuronal_Excitation->Sleep_Promotion Neuronal_Excitation->Analgesia CRH->Pituitary Stimulates ACTH->Adrenal Stimulates Stress_Reduction Stress Reduction Corticosterone->Stress_Reduction

Caption: Proposed signaling pathways of this compound (DSIP).

Experimental Workflow for a Rodent Sleep Study

The following diagram outlines a typical workflow for investigating the effects of this compound on sleep architecture in a rodent model.

Experimental_Workflow A1 Animal Acclimation (e.g., 1 week) A2 Surgical Implantation of EEG/EMG Electrodes A1->A2 A3 Post-Surgical Recovery (e.g., 1-2 weeks) A2->A3 B1 Baseline EEG/EMG Recording (e.g., 24-48 hours) A3->B1 C1 This compound/Vehicle Administration (IV or IP) B1->C1 D1 Post-Injection EEG/EMG Recording (e.g., 6-24 hours) C1->D1 E1 Data Analysis: Sleep Scoring (NREM, REM, Wake) D1->E1 F1 Statistical Comparison of Sleep Parameters E1->F1

Caption: Workflow for a rodent sleep study with this compound.

References

Application Notes and Protocols for the Use of Emideltide in Electroencephalogram (EEG) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, it has been investigated for its potential to modulate sleep architecture and other physiological processes.[1] This document provides a comprehensive overview of the application of this compound in electroencephalogram (EEG) studies, summarizing available data and providing detailed protocols for its use in a research setting.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is thought to exert its effects through the modulation of several key neurotransmitter systems. It is believed to interact with GABAergic and glutamatergic systems, potentially promoting inhibitory neurotransmission and antagonizing excitatory pathways.[2] Specifically, it may be mediated by NMDA receptors.[1] Additionally, studies suggest an interaction with α1-adrenergic receptors.[1][3] This multifaceted activity likely contributes to its observed effects on sleep and other central nervous system functions.

Data Presentation: Summary of this compound's Effects on EEG

The following tables summarize the quantitative and qualitative data from preclinical and clinical studies investigating the effects of this compound on EEG parameters.

Table 1: Preclinical (Animal) Studies

SpeciesDosageRoute of AdministrationKey EEG FindingsReference
Rabbits30 nmol/kgIntravenous (i.v.)Increased EEG delta activity, induction of orthodox slow-wave sleep.[4]
RatsNot specifiedNot specifiedIncreases non-rapid eye movement (NREM) and total sleep.[4]

Table 2: Clinical (Human) Studies

Study PopulationDosageRoute of AdministrationKey EEG-related Findings (Objective)Subjective FindingsReference
16 chronic insomniac patients25 nmol/kgIntravenous (i.v.)Higher sleep efficiency, shorter sleep latency (effects were statistically weak).One measure of tiredness decreased. No change in subjective sleep quality.[5][6]
7 patients with severe insomniaSeries of 10 injections (dosage not specified)Not specifiedSleep normalized in 6 out of 7 patients.Improved mood and daytime performance.[7]

Experimental Protocols

The following protocols are based on published research and general guidelines for pharmaco-EEG studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: Preparation and Administration of Intravenous this compound

This protocol outlines the steps for the preparation and administration of this compound for a human clinical trial, based on standard operating procedures for investigational products.[8]

Materials:

  • Lyophilized this compound powder

  • Sterile water for injection or 0.9% sodium chloride (saline)

  • Sterile syringes and needles

  • Alcohol swabs

  • Infusion container and tubing

  • Personal Protective Equipment (PPE)

Procedure:

  • Reconstitution:

    • Following aseptic techniques, reconstitute the lyophilized this compound powder with the appropriate volume of sterile water for injection or saline to achieve the desired concentration. The specific diluent and final concentration should be determined by the study protocol.

    • Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.

  • Dose Calculation:

    • Calculate the required volume of the reconstituted solution based on the participant's body weight and the target dose (e.g., 25 nmol/kg).[5][6]

  • Preparation for Infusion:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Inject the solution into an infusion container (e.g., a saline bag) through the designated port.

    • Gently invert the container multiple times to ensure thorough mixing.

  • Administration:

    • Administer the this compound solution intravenously over a predetermined period as specified in the study protocol.

    • Monitor the participant for any adverse reactions during and after the infusion.

Protocol 2: Pharmaco-EEG and Polysomnography (PSG) Study Design

This protocol provides a general framework for conducting a pharmaco-EEG study to evaluate the effects of this compound on sleep architecture. It incorporates guidelines from the International Pharmaco-EEG Society (IPEG).

Study Design: A double-blind, placebo-controlled, crossover design is recommended to minimize bias.

Participant Selection:

  • Clearly define inclusion and exclusion criteria. For sleep studies, participants may include healthy volunteers or patients with specific sleep disorders (e.g., insomnia).

  • Obtain informed consent from all participants.

Procedure:

  • Adaptation Night: Have participants sleep in the laboratory for at least one night to adapt to the environment and equipment.[5][6]

  • Baseline Recording: Record a full night of polysomnography (PSG) to establish baseline sleep parameters before any intervention.

  • Intervention Nights:

    • On subsequent nights, administer either this compound or a placebo intravenously according to a randomized schedule.

    • The administration should occur at a standardized time before the desired sleep period.

  • Polysomnography (PSG) Recording:

    • Record the following physiological signals throughout the night:

      • EEG: Minimum of 3 channels.[9]

      • Electrooculogram (EOG): 2 channels.[9]

      • Electromyogram (EMG): Chin and leg EMGs.[9]

      • Electrocardiogram (ECG): Modified lead II.[9]

      • Respiratory parameters: Airflow, respiratory effort, and oxygen saturation.

  • Data Analysis:

    • Score the sleep recordings according to established guidelines (e.g., AASM Manual).

    • Analyze key sleep parameters, including:

      • Sleep latency

      • Total sleep time

      • Sleep efficiency

      • Wake after sleep onset (WASO)

      • Duration and percentage of each sleep stage (N1, N2, N3/slow-wave sleep, REM)

    • Perform spectral analysis of the EEG data to assess changes in power in different frequency bands (delta, theta, alpha, beta, gamma).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Emideltide_Mechanism_of_Action cluster_this compound This compound cluster_receptors Receptor Interactions cluster_effects Downstream Effects cluster_outcomes Physiological Outcomes This compound This compound GABA_R GABA Receptors This compound->GABA_R Potentiates NMDA_R NMDA Receptors This compound->NMDA_R Antagonizes Adrenergic_R α1-Adrenergic Receptors This compound->Adrenergic_R Modulates Inhibitory_T Increased Inhibitory Neurotransmission GABA_R->Inhibitory_T Excitatory_T Decreased Excitatory Neurotransmission NMDA_R->Excitatory_T Adrenergic_M Modulation of Adrenergic Signaling Adrenergic_R->Adrenergic_M Sleep_Modulation Sleep Modulation (Increased Delta Waves) Inhibitory_T->Sleep_Modulation Excitatory_T->Sleep_Modulation Adrenergic_M->Sleep_Modulation

Caption: Proposed mechanism of action of this compound.

Pharmaco_EEG_Workflow cluster_prep Preparation cluster_intervention Intervention (Crossover Design) cluster_analysis Data Analysis p1 Participant Screening & Informed Consent p2 Adaptation Night in Sleep Lab p1->p2 p3 Baseline PSG Recording p2->p3 i1 Randomized Administration: This compound or Placebo (IV) p3->i1 i2 Full-Night PSG Recording i1->i2 a1 Sleep Scoring (AASM Guidelines) i2->a1 a2 Analysis of Sleep Architecture Parameters a1->a2 a3 EEG Spectral Analysis (Power Bands) a2->a3

Caption: Workflow for a pharmaco-EEG study of this compound.

Safety and Tolerability

The available human data suggests that this compound is generally well-tolerated, with one study reporting headaches as a side effect.[10] However, it is crucial to note that comprehensive safety data in humans is limited. The U.S. Food and Drug Administration (FDA) has included DSIP on its list of bulk drug substances with potential safety risks, specifically citing the risk of immunogenicity. Therefore, any clinical investigation of this compound should include rigorous safety monitoring, including assessment for potential immune reactions.

Conclusion

This compound (DSIP) has demonstrated the ability to modulate sleep and EEG activity in both preclinical and clinical settings. While the effects in humans with insomnia appear to be modest, further research may be warranted to explore its potential in other populations or at different dosages. The protocols and information provided herein are intended to serve as a guide for researchers designing and conducting EEG studies with this compound. Given the limited safety data, a cautious and well-monitored approach is essential for any future clinical investigations.

References

Application of Emideltide in Sleep Deprivation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide originally isolated from the cerebral venous blood of rabbits in a state of electrically-induced slow-wave sleep.[1][2] Its potential role in sleep modulation has made it a subject of interest in sleep deprivation research. Sleep deprivation is a significant stressor with wide-ranging physiological and neurological consequences, making the development of effective countermeasures a priority. This compound has been investigated for its ability to promote sleep, particularly slow-wave sleep (SWS), and potentially mitigate the negative effects of sleep loss.[1][3]

This document provides detailed application notes and protocols for the use of this compound in sleep deprivation research, based on findings from preclinical and clinical studies. It is intended to serve as a comprehensive resource for researchers designing experiments to investigate the therapeutic potential of this compound in contexts of sleep loss.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is known to interact with several neurotransmitter systems involved in sleep-wake regulation. It does not appear to bind to a single specific receptor but rather modulates the activity of various systems.[1]

  • GABAergic System: this compound is thought to enhance the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] This potentiation of GABAergic transmission contributes to a reduction in neuronal excitability, which is conducive to sleep onset and maintenance.

  • Glutamatergic System: The peptide has been shown to interact with NMDA receptors, which are involved in excitatory neurotransmission. By modulating NMDA receptor activity, this compound may help to dampen excessive neuronal firing and promote a state of neuronal synchronization characteristic of SWS.

  • Serotonergic System: There is evidence to suggest that this compound's effects on sleep architecture, particularly the increase in SWS, may be mediated through its interaction with serotonergic pathways.[1]

  • Adrenergic System: this compound may also modulate the adrenergic system, which plays a crucial role in arousal and wakefulness.[1]

Data Presentation

The following tables summarize quantitative data from key preclinical and clinical studies on the effects of this compound on sleep parameters.

Table 1: Preclinical Studies of this compound on Sleep Architecture

SpeciesModelThis compound DoseRoute of AdministrationKey FindingsReference
RabbitNormal30 nmol/kgIntravenous (i.v.)Increased EEG delta activity and induced orthodox slow-wave sleep.[4]
RabbitStress-induced insomnia25 µg/kgIntravenous (i.v.)Augmented spindle-dominated, light non-REM sleep and prevented hyposomnia.[1]
RatNormalNot specifiedNot specifiedIncreased non-rapid eye movement (NREM) and total sleep.[4]
CatNormal25 µg/kgIntravenous (i.v.)Preferentially augmented REM sleep.[1]

Table 2: Clinical Study of this compound in Chronic Insomnia

PopulationThis compound DoseRoute of AdministrationStudy DesignKey FindingsReference
16 chronic insomniac patients25 nmol/kgIntravenous (i.v.)Double-blind, matched-pairs, parallel-groupsHigher sleep efficiency and shorter sleep latency compared to placebo. No significant change in subjective sleep quality.[3]

Experimental Protocols

Rotating Wheel Method for Sleep Deprivation in Rats

This protocol is adapted from a study investigating the role of endogenous DSIP in sleep-related growth hormone release following sleep deprivation.[3]

Objective: To induce sleep deprivation in rats and assess the subsequent rebound in slow-wave sleep and growth hormone levels.

Materials:

  • Male rats (specific strain as per experimental design)

  • Slowly rotating wheel apparatus

  • Blood collection supplies

  • Assay kits for growth hormone analysis

  • EEG/EMG recording system (for sleep scoring)

  • This compound or DSIP antiserum (for intervention groups)

  • Vehicle control (e.g., normal rabbit serum)

Procedure:

  • Animal Preparation: Acclimatize male rats to the housing conditions and handling for at least one week prior to the experiment. If sleep staging is a primary endpoint, surgically implant electrodes for EEG and EMG recording and allow for a post-operative recovery period.

  • Baseline Measurement: Record baseline sleep patterns and collect baseline blood samples to determine normal growth hormone levels.

  • Sleep Deprivation: Place the rats on a slowly rotating wheel for a period of 4 hours. The rotation speed should be sufficient to prevent the animals from sleeping without causing undue physical stress.

  • Intervention: Immediately following the sleep deprivation period, administer the intervention. This could involve:

    • A control group receiving a vehicle injection (e.g., normal rabbit serum) into the third cerebral ventricle.

    • A test group receiving a microinjection of highly specific antiserum to DSIP into the third cerebral ventricle to block the action of endogenous this compound.

  • Post-Deprivation Monitoring:

    • Immediately after the intervention, return the animals to their home cages and record their sleep for several hours.

    • Collect blood samples at regular intervals to measure plasma growth hormone concentrations.

  • Data Analysis:

    • Score the EEG/EMG recordings to quantify the amount of slow-wave sleep (SWS), REM sleep, and wakefulness.

    • Analyze the plasma growth hormone levels.

    • Compare the post-deprivation SWS and growth hormone levels between the control and intervention groups. A significant increase in SWS and GH in the control group, which is blocked in the antiserum group, suggests a role for endogenous DSIP in the sleep rebound phenomenon.[3]

p-Chlorophenylalanine (PCPA)-Induced Insomnia Model in Rats

This protocol describes a chemically-induced model of insomnia that can be used to study the sleep-promoting effects of this compound. PCPA is an inhibitor of serotonin synthesis, leading to a state of insomnia.

Objective: To induce a state of insomnia in rats using PCPA and to evaluate the efficacy of this compound in restoring normal sleep patterns.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • p-Chlorophenylalanine (PCPA)

  • Sterile saline solution (0.9% NaCl)

  • This compound

  • Vehicle for this compound

  • Syringes and needles for intraperitoneal (i.p.) injection

  • EEG/EMG recording system

Procedure:

  • Animal Preparation: Acclimatize rats to the experimental environment for at least one week. For sleep analysis, surgically implant EEG and EMG electrodes and allow for recovery.

  • PCPA Administration:

    • Prepare a solution of PCPA in sterile saline.

    • Administer PCPA at a dose of 300 mg/kg via intraperitoneal (i.p.) injection once daily for two consecutive days.

  • Induction of Insomnia: The insomnia state is typically established after the second PCPA injection.

  • This compound Treatment:

    • Divide the animals into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.

    • Administer this compound at the desired dose and route (e.g., i.p. or intracerebroventricular). The timing of administration should be determined based on the experimental question (e.g., before the expected sleep period).

  • Sleep Recording: Record EEG and EMG for an extended period (e.g., 24 hours) following this compound or vehicle administration to assess the effects on sleep architecture.

  • Data Analysis:

    • Score the sleep recordings to determine the duration of different sleep stages (Wake, NREM, REM, SWS).

    • Analyze sleep parameters such as sleep latency, sleep efficiency, and the number and duration of sleep bouts.

    • Compare the sleep parameters between the PCPA + Vehicle group and the PCPA + this compound group to determine if this compound can reverse the insomnia induced by PCPA.

Visualizations

Caption: Putative signaling pathways of this compound in sleep regulation.

Experimental_Workflow_Rotating_Wheel cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization 1. Animal Acclimatization (1 week) surgery 2. EEG/EMG Electrode Implantation (Optional) acclimatization->surgery baseline 3. Baseline Sleep & GH Recording surgery->baseline sleep_dep 4. Sleep Deprivation (4h Rotating Wheel) intervention 5. Intervention (this compound Antiserum or Vehicle) sleep_dep->intervention monitoring 6. Post-Deprivation Sleep & GH Monitoring intervention->monitoring analysis 7. Data Analysis (Sleep Scoring & GH Assay) comparison 8. Group Comparison analysis->comparison

Caption: Experimental workflow for the rotating wheel sleep deprivation model.

Experimental_Workflow_PCPA_Model cluster_pre_pcpa Pre-Experiment cluster_induction Insomnia Induction cluster_treatment Treatment & Monitoring cluster_analysis_pcpa Data Analysis acclimatization_pcpa 1. Animal Acclimatization & Surgery (Optional, for EEG) pcpa_admin1 2. PCPA Administration (Day 1) (300 mg/kg, i.p.) pcpa_admin2 3. PCPA Administration (Day 2) (300 mg/kg, i.p.) pcpa_admin1->pcpa_admin2 treatment_admin 4. This compound or Vehicle Administration sleep_rec 5. Sleep Recording (e.g., 24h) treatment_admin->sleep_rec data_analysis_pcpa 6. Sleep Scoring & Parameter Analysis group_comp_pcpa 7. Comparison of Treatment vs. Control data_analysis_pcpa->group_comp_pcpa

Caption: Experimental workflow for the PCPA-induced insomnia model.

References

Emideltide: A Versatile Tool for Probing Neuropeptide Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, it has since been identified as a multifaceted neuropeptide with a range of physiological effects beyond sleep regulation.[1] this compound's diverse biological activities, stemming from its interactions with multiple neurotransmitter systems, make it a valuable tool for studying neuropeptide function in the central nervous system (CNS). These application notes provide detailed information on the use of this compound as a research tool, including its known receptor interactions, quantitative data, and detailed experimental protocols.

Physicochemical Properties and Formulation

This compound is a hydrophilic peptide with a molecular weight of 848.82 g/mol .[2][3] For research purposes, it is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3] Reconstituted solutions in aqueous buffers can be stored at 4°C for short periods.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Amino Acid Sequence H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH[1]
Molecular Formula C35H48N10O15[2]
Molecular Weight 848.82 g/mol [2]
Appearance Off-white lyophilized powder[3]
Purity >98.0% (as determined by RP-HPLC)[3]
Storage -20°C (lyophilized), 4°C (reconstituted)[3]

Mechanism of Action and Receptor Interactions

This compound's biological effects are mediated through its complex interactions with several key neurotransmitter systems in the CNS. It does not appear to have a single, high-affinity receptor but rather modulates the function of other receptor systems.

NMDA and GABA Receptor Modulation

This compound has been shown to interact with both N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptors.[4] It is thought to exert an inhibitory effect on NMDA receptor-mediated currents, thereby reducing excitatory neurotransmission.[4] Conversely, it potentiates GABA receptor-mediated responses, enhancing inhibitory signaling.[4] This dual action on excitatory and inhibitory systems highlights its role as a modulator of neuronal activity.

Indirect Opioid System Activation

A significant aspect of this compound's function is its indirect interaction with the endogenous opioid system. Studies have demonstrated that this compound does not bind directly to opioid receptors.[5] Instead, it stimulates the release of endogenous opioid peptides, such as Met-enkephalin, from brain tissue in a concentration-dependent and calcium-dependent manner.[4][5]

Adrenergic and Serotonergic System Interactions

Research suggests that this compound can modulate the adrenergic system by interacting with alpha-1 adrenergic receptors.[4] It has also been observed to influence serotonergic pathways, which may contribute to its effects on sleep architecture.[4]

Quantitative Data

The following tables summarize the available quantitative data on this compound's biological activities.

Table 2: this compound-Induced Met-enkephalin Release from Rat Brain Synaptosomes

This compound ConcentrationBrain Region% Increase in Met-enkephalin Release (Mean ± SEM)Reference
10⁻¹⁰ MMedullaSignificant[6]
10⁻⁹ MMedullaSignificant[6]
10⁻¹⁰ MCortexSignificant[6]
10⁻⁹ MCortexSignificant[6]
10⁻¹⁰ MHypothalamusSignificant[6]
10⁻⁹ MHypothalamusSignificant[6]
10⁻¹⁰ MMidbrainSignificant[6]
10⁻⁹ MMidbrainSignificant[6]
10⁻⁹ MHippocampusSignificant[6]
10⁻⁹ MThalamusSignificant[6]

Table 3: In Vivo Effects of this compound on Sleep Architecture

SpeciesDoseRoute of AdministrationObserved EffectReference(s)
Human25 nmol/kgIntravenous59% increase in total sleep time within 130 minutes[7]
Rat1 mg/kgIntraperitonealSignificant increase in EEG delta wave activity[3][8]
Rabbit30 nmol/kgIntravenousIncreased EEG delta activity and induction of slow-wave sleep[9]

Experimental Protocols

Detailed protocols for key experiments to study the function of this compound are provided below.

Protocol 1: In Vitro Met-enkephalin Release from Rat Brain Slices

This protocol is designed to measure the effect of this compound on the release of endogenous Met-enkephalin from brain tissue.

Materials:

  • Adult male Wistar rats

  • Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, saturated with 95% O₂/5% CO₂

  • This compound solutions of varying concentrations

  • High potassium (High K⁺) KRB (containing 50 mM KCl)

  • Radioimmunoassay (RIA) kit for Met-enkephalin

  • Superfusion apparatus

Procedure:

  • Tissue Preparation: Euthanize rats and rapidly dissect the desired brain region (e.g., lower brainstem). Prepare 300 µm thick slices using a McIlwain tissue chopper.

  • Pre-incubation: Transfer the slices to a superfusion chamber and pre-incubate with oxygenated KRB at 37°C for 60 minutes at a flow rate of 0.5 mL/min.

  • Basal Release: Collect fractions of the superfusate every 5 minutes to determine the basal release of Met-enkephalin.

  • Stimulation: Introduce this compound at the desired concentration into the superfusion medium and continue collecting fractions.

  • Depolarization (Positive Control): At the end of the experiment, stimulate the slices with High K⁺ KRB to induce depolarization-dependent release of Met-enkephalin.

  • Quantification: Measure the concentration of Met-enkephalin in the collected fractions using a specific RIA.

  • Data Analysis: Express the release of Met-enkephalin as a percentage of the basal release.

Protocol 2: In Vivo Electroencephalography (EEG) Recording in Rats

This protocol describes the procedure for measuring the effect of this compound on the sleep architecture of rats.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • EEG and electromyography (EMG) electrodes

  • Data acquisition system for EEG/EMG recording

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Electrode Implantation: Anesthetize the rats and secure them in a stereotaxic frame. Implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for recording brain activity and muscle tone, respectively. Allow the animals to recover for at least one week.[4][10]

  • Habituation: Habituate the rats to the recording chamber and cables for several days before the experiment.[4]

  • Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish a normal sleep-wake cycle.[4]

  • Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose.[3]

  • Post-administration Recording: Continuously record EEG and EMG for at least 12-24 hours following administration.[3][4]

  • Data Analysis: Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG recordings. Analyze the EEG power spectra to quantify changes in delta wave activity.[3]

Visualizations

The following diagrams illustrate key concepts related to this compound's function and experimental workflows.

Emideltide_Signaling_Pathways cluster_0 Direct Modulation cluster_1 Indirect Modulation cluster_2 Other Systems This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Inhibition GABA_R GABA-A Receptor This compound->GABA_R Potentiation Opioid_Neuron Opioid Neuron This compound->Opioid_Neuron Stimulation Alpha1_AR Alpha-1 Adrenergic Receptor This compound->Alpha1_AR Modulation Serotonin_Sys Serotonergic System This compound->Serotonin_Sys Modulation Met_Enk Met-enkephalin Opioid_Neuron->Met_Enk Release Opioid_R Opioid Receptor Met_Enk->Opioid_R Activation

Caption: this compound's multifaceted signaling interactions.

Met_Enkephalin_Release_Workflow start Start: Prepare Brain Slices preincubation Pre-incubate with KRB start->preincubation basal Collect Basal Release Fractions preincubation->basal stimulate Stimulate with this compound basal->stimulate collect_stim Collect Stimulated Release Fractions stimulate->collect_stim positive_control Stimulate with High K+ collect_stim->positive_control collect_pc Collect Positive Control Fractions positive_control->collect_pc quantify Quantify Met-enkephalin (RIA) collect_pc->quantify analyze Analyze Data quantify->analyze end End analyze->end

Caption: Workflow for Met-enkephalin release assay.

EEG_Recording_Workflow start Start: Electrode Implantation recovery Animal Recovery (≥ 1 week) start->recovery habituation Habituation to Recording Chamber recovery->habituation baseline Baseline EEG/EMG Recording (24h) habituation->baseline administration Administer this compound or Vehicle baseline->administration recording Post-administration Recording (12-24h) administration->recording analysis Data Analysis (Sleep Scoring, Power Spectra) recording->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis and Purification of Emideltide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH.[1] It was first identified for its ability to induce delta-wave sleep in rabbits.[2] Beyond its effects on sleep, this compound has been observed to influence electrophysiological activity, neurotransmitter levels, and hormonal patterns.[3][4] This document provides detailed protocols for the chemical synthesis and purification of this compound, primarily aimed at researchers in neuroscience, drug development, and related fields. The methods described herein are based on standard Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) techniques.[5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Amino Acid Sequence H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH[1]
Molecular Formula C₃₅H₄₈N₁₀O₁₅[2]
Molecular Weight 848.8 g/mol [1][2]
Purity (typical) ≥98%[1][2]
Appearance White lyophilized powder[1]
Solubility Slightly soluble in DMSO, soluble in PBS (pH 7.2) at 10 mg/ml.[2]

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]

Experimental Workflow for this compound Synthesis and Purification

Emideltide_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat Steps 2-4 for each amino acid Wash1->Repeat Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Precipitation 6. Crude Peptide Precipitation Cleavage->Precipitation Purification 7. RP-HPLC Purification Precipitation->Purification Analysis 8. Purity Analysis (Analytical HPLC) Purification->Analysis Lyophilization 9. Lyophilization Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for this compound Synthesis and Purification.

Protocol for Solid-Phase Peptide Synthesis of this compound

1. Resin Selection and Swelling:

  • Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. If a C-terminal carboxylic acid is desired, a pre-loaded Wang resin with the first amino acid (Glu) can be used.[7]

  • Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 15-30 minutes at room temperature.[7] Drain the DMF.

2. Fmoc Deprotection:

  • To remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove residual piperidine.[7]

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a ninhydrin test (Kaiser test).[7]

4. Washing:

  • After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.[6]

5. Stepwise Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the this compound sequence in the C- to N-terminal direction: Glu -> Gly -> Ser -> Ala -> Asp -> Gly -> Gly -> Ala -> Trp.

6. Cleavage and Side-Chain Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.[7]

  • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[8] A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions. A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.

  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

7. Crude Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification of this compound via RP-HPLC

The crude peptide product contains the target peptide along with impurities such as truncated or deletion sequences.[5] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[5]

Protocol for RP-HPLC Purification of this compound

1. System Preparation:

  • Use a preparative RP-HPLC system equipped with a C18 column.

  • The mobile phases typically consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[5][9]

2. Sample Preparation:

  • Dissolve the crude this compound pellet in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or a different solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) may be used.[10]

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

3. Purification:

  • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration. A shallow gradient (e.g., 1% increase in Solvent B per minute) is often effective for separating closely related impurities.[9]

  • Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm (due to the presence of Tryptophan).[11]

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of each fraction using an analytical RP-HPLC system.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

5. Lyophilization:

  • Freeze the pooled pure fractions and lyophilize them to obtain the final purified this compound as a white, fluffy powder.[5][9] Lyophilization removes the water and acetonitrile, providing a stable product for storage.[12]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the synthesis and purification of this compound.

ParameterTypical Value/RangeNotes
SPPS Scale 0.1 - 1.0 mmolDependent on desired yield.
Coupling Efficiency >99%Monitored by ninhydrin test.
Crude Peptide Purity 50-70%Varies with synthesis efficiency.
HPLC Column Preparative C18, 5-10 µm particle sizeStandard for peptide purification.
HPLC Flow Rate Dependent on column diametere.g., 10-20 mL/min for a 2.5 cm ID column.
HPLC Gradient 10-50% Acetonitrile over 40-60 minTo be optimized for best separation.
Final Purity >98%Determined by analytical RP-HPLC.
Overall Yield 15-30%Based on the initial resin loading.

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for the successful synthesis and purification of this compound. Adherence to these methodologies, with appropriate optimization of HPLC conditions, will enable researchers to produce high-purity this compound for a variety of in vitro and in vivo studies. Proper handling and storage of the lyophilized peptide (at -20°C or below) are crucial for maintaining its stability and biological activity.[1]

References

Application Notes and Protocols: Emideltide Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Emideltide solutions for injection, tailored for research and drug development applications. This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with neuromodulatory properties, including the induction of delta sleep.[1][2] It has also been observed to influence electrophysiological activity, neurotransmitter levels, and hormonal patterns.[1][2]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Weight 848.8 g/mol [1]
Purity >98.0% (as determined by RP-HPLC)[1]
Solubility in PBS (pH 7.2) Approximately 10 mg/mL[3][4]
Solubility in DMSO Slightly soluble[3][4]
Appearance Sterile Filtered off-White lyophilized (freeze-dried) powder[1]
Storage (Lyophilized) Stable at room temperature for 3 weeks; store desiccated below -18°C for long term.[1]
Storage (Reconstituted) Store at 4°C for 2-7 days; for future use, store below -18°C.[1]
Storage (Aqueous Solution) Not recommended for more than one day.[3]

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.

Materials:

  • Lyophilized this compound powder

  • Solvent of choice (e.g., sterile DMSO, sterile PBS pH 7.2)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Protocol:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes before opening to prevent condensation.

  • Solvent Selection:

    • For an organic stock solution, use Dimethyl Sulfoxide (DMSO). This compound is slightly soluble in DMSO.[3]

    • For an aqueous stock solution, use Phosphate-Buffered Saline (PBS) at pH 7.2. The solubility is approximately 10 mg/mL.[3]

  • Reconstitution:

    • Carefully open the vial.

    • Add the desired volume of the chosen solvent to the vial. To avoid clumping, add the solvent gradually.

    • Purge the vial with an inert gas before sealing.[3]

    • Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Storage of Stock Solution:

    • For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA).[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

    • Store aliquots at -18°C or below.

Preparation of Working Solutions for Injection

This protocol describes the preparation of diluted, ready-to-use this compound solutions for in vivo experiments.

Materials:

  • This compound stock solution

  • Sterile, isotonic saline or other aqueous buffers

  • Sterile vials and syringes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.

  • Dilution:

    • Based on the desired final concentration for injection, calculate the required volume of the stock solution.

    • In a sterile vial, add the calculated volume of the stock solution to the appropriate volume of sterile isotonic saline or aqueous buffer.

    • Mix gently by inversion.

  • Solvent Consideration: Ensure that the residual amount of any organic solvent (like DMSO) is insignificant, as it may have physiological effects.[3]

  • Stability: It is recommended to use freshly prepared aqueous solutions. Do not store aqueous solutions for more than one day.[3]

  • Administration: The prepared solution is now ready for intravenous administration in animal models, such as rabbits, to study its effects on EEG delta activity and sleep induction.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways of this compound and a general experimental workflow for its study.

Emideltide_Signaling_Pathways cluster_this compound This compound cluster_receptors Receptor Interactions cluster_effects Downstream Effects This compound This compound GABA_R GABA Receptors This compound->GABA_R Potentiates NMDA_R NMDA Receptors This compound->NMDA_R Inhibits Alpha1_AR Alpha-1 Adrenergic Receptors This compound->Alpha1_AR Modulates Opioid_System Endogenous Opioid System This compound->Opioid_System Indirectly Interacts Serotonin_Pathways Serotonergic Pathways This compound->Serotonin_Pathways Interacts Inhibitory_Signaling Increased Inhibitory Signaling GABA_R->Inhibitory_Signaling Excitatory_Signaling Reduced Excitatory Signaling NMDA_R->Excitatory_Signaling N_acetyltransferase Increased N-acetyltransferase Activity Alpha1_AR->N_acetyltransferase Met_enkephalin Stimulated Met-enkephalin Release Opioid_System->Met_enkephalin SWS Increased Slow-Wave Sleep Serotonin_Pathways->SWS

Caption: Putative signaling pathways of this compound.

Emideltide_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reconstitution Reconstitute Lyophilized this compound Working_Solution Prepare Working Solution for Injection Reconstitution->Working_Solution Administration Administer this compound Solution to Animal Model Working_Solution->Administration Data_Collection Collect Data (e.g., EEG, Behavioral Observations) Administration->Data_Collection Data_Analysis Analyze Collected Data Data_Collection->Data_Analysis Interpretation Interpret Results and Draw Conclusions Data_Analysis->Interpretation

Caption: General experimental workflow for this compound studies.

Key Considerations and Safety Information

  • Product Usage: this compound products are intended for laboratory research use only and are not for human or veterinary use.[1][4]

  • Immunogenicity: Compounded drugs containing this compound may pose a risk for immunogenicity for certain routes of administration.[5]

  • Impurities: Be aware of potential complexities with regard to peptide-related impurities and API characterization.[5]

  • TFA Salts: this compound is often supplied as a trifluoroacetate (TFA) salt, which enhances solubility. For most in vitro assays, residual TFA levels do not cause interference, but this should be considered for highly sensitive studies.

  • Aseptic Techniques: Always use sterile materials and aseptic techniques during the preparation of solutions for injection to prevent contamination.

  • Regulatory Compliance: Researchers should adhere to all applicable institutional and national guidelines for animal research.

References

Troubleshooting & Optimization

Overcoming Emideltide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Emideltide Technical Support Center

Disclaimer: The following information is provided for research and development purposes only. This compound is a hypothetical peptide, and the data presented here are illustrative, based on common challenges and solutions for peptide therapeutics.

This guide is intended for researchers, scientists, and drug development professionals to address potential solubility and stability issues encountered during experiments with this compound.

Troubleshooting Guide & FAQs

This section provides answers to specific issues you may encounter while working with this compound.

Solubility Issues

Q1: My lyophilized this compound powder is difficult to see and appears as a gel. Is this normal?

A: Yes, this can be normal. Some peptides, especially short or hygroscopic sequences, can appear as a gel or be difficult to visualize.[1] The apparent volume of lyophilized powder can also vary between vials containing the same amount of peptide.[1]

Q2: What is the first solvent I should try for dissolving this compound?

A: Always start with a small amount of sterile, distilled water.[2][3] If the peptide is soluble in water, you can then dilute it with your desired buffer.

Q3: this compound is not dissolving in water. What should I do next?

A: The next step depends on the peptide's net charge at a neutral pH. To determine this, assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[3][4]

  • For acidic peptides (net negative charge): Try dissolving in a basic solution, such as 10% ammonium hydroxide or ammonium bicarbonate.[4]

  • For basic peptides (net positive charge): Try dissolving in an acidic solution, like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[4][5]

  • For hydrophobic or neutral peptides: First, dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[3][4][5] Then, slowly add this solution dropwise into your aqueous buffer while vortexing.[3]

Q4: My this compound solution is cloudy. What does this mean and how can I fix it?

A: Cloudiness indicates that the peptide has either exceeded its solubility limit or is aggregating.[3] Here are some steps to address this:

  • Sonication: Brief sonication can help break up aggregates.[3][4][5] It is recommended to chill the sample on ice between sonications to prevent heating.[3][4]

  • Gentle Warming: Carefully warming the solution to a temperature not exceeding 40°C may improve solubility.[5][6]

  • pH Adjustment: A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can enhance solubility.[3][7]

  • Centrifugation: If the cloudiness persists, you can centrifuge the solution to pellet the undissolved peptide. The clear supernatant can then be used, but be aware that the peptide concentration will be lower than intended.[3][5]

Stability Issues

Q5: How should I store the lyophilized this compound powder?

A: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C, protected from light.[1][8][9] Under these conditions, it can remain stable for several years.[6][9] Before opening the vial, always allow it to warm to room temperature to prevent moisture contamination.[2][4][6][9]

Q6: What is the best way to store this compound in solution?

A: Peptide solutions are significantly less stable than their lyophilized form.[1][8] To maximize stability:

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][8][9]

  • Store aliquots at -20°C for short-term (weeks to months) or -80°C for long-term (up to a year) storage.[1][8]

  • Use sterile buffers at a pH between 5 and 7, as this is generally optimal for peptide stability.[1][2]

Q7: I am observing a decrease in this compound's biological activity over time. What could be the cause?

A: Loss of activity is often due to chemical or physical instability.[10][11] Common degradation pathways for peptides include:

  • Oxidation: Amino acids like methionine, cysteine, and tryptophan are prone to oxidation.[12][13] Using oxygen-free solvents and storing under an inert gas can mitigate this.[6][8]

  • Hydrolysis: This involves the cleavage of peptide bonds and is often accelerated by extreme pH and temperature.[10][11][13]

  • Deamidation: Asparagine and glutamine residues can be converted to their corresponding acids, which can alter the peptide's structure and function.[10][12][13]

  • Aggregation: Peptides can self-associate to form larger, often inactive, species.[11][14]

Q8: Are there any excipients that can improve the stability of my this compound formulation?

A: Yes, various excipients can be used to enhance peptide stability in solution.[15][16][17] Common examples include:

  • Sugars (e.g., sucrose, trehalose): Can act as cryoprotectants and reduce aggregation.[15]

  • Surfactants (e.g., polysorbate 80): Can prevent adsorption to surfaces and reduce aggregation.[15][16]

  • Antioxidants (e.g., methionine): Can be added to protect against oxidative degradation.[17][18]

  • Amino Acids (e.g., arginine, glycine): Can help to stabilize the peptide and reduce viscosity in high-concentration formulations.[17]

Data Presentation

The following tables present hypothetical data on the solubility and stability of this compound under various conditions.

Table 1: Solubility of this compound in Different Buffers

Buffer SystempHThis compound Solubility (mg/mL)Observations
Deionized WaterN/A< 0.1Insoluble, cloudy suspension
0.1 M Acetate4.05.2Clear solution
0.1 M Phosphate7.00.5Slightly cloudy
0.1 M Tris8.52.8Clear solution
0.1 M Carbonate10.04.5Clear solution

Table 2: Effect of Excipients on this compound Stability (Stored at 4°C for 4 weeks)

Formulation% this compound Remaining (by HPLC)% Aggregates (by SEC)
This compound in pH 7.0 Phosphate Buffer85%12%
+ 5% Sucrose92%6%
+ 0.02% Polysorbate 8090%8%
+ 5% Sucrose + 0.02% Polysorbate 8098%1.5%

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol provides a systematic approach to dissolving this compound for use in in-vitro assays.[3]

  • Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.[2][4][6][9]

  • Initial Solubility Test: Test the solubility with a small amount of the peptide first.[3][4][6]

  • Aqueous Dissolution: Attempt to dissolve the peptide in sterile, distilled water. If solubility is poor, proceed based on the peptide's net charge.

  • pH or Organic Solvent-Based Dissolution:

    • For charged peptides, use a dilute acidic or basic solution as appropriate.

    • For hydrophobic peptides, dissolve in a minimal volume of DMSO and then add this solution dropwise to a vigorously stirred aqueous buffer.[3]

  • Aiding Dissolution: If the solution is cloudy, use brief sonication or gentle warming.[3][4][5][6]

  • Final Check: Visually inspect the final solution for clarity. If any particulates remain, centrifuge the solution before use.[3][5]

Protocol 2: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to assess the chemical stability of this compound in a given formulation over time.[19][20]

  • Sample Preparation: Prepare the this compound formulation at the desired concentration and store it under the specified conditions (e.g., 4°C, 25°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the sample for analysis.

  • HPLC System: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[21][22][23]

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: Run a linear gradient from low %B to high %B to elute the peptide and any degradation products. A typical gradient might be 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Data Analysis: The stability is determined by calculating the percentage of the initial peak area of the intact this compound remaining at each time point. The appearance of new peaks indicates degradation products.

Visualizations

Troubleshooting this compound Solubility

G start Start: Lyophilized this compound test_water Attempt to dissolve in sterile water start->test_water is_soluble Is the solution clear? test_water->is_soluble soluble Soluble: Dilute with buffer as needed is_soluble->soluble Yes not_soluble Insoluble or Cloudy is_soluble->not_soluble No end_soluble Ready for Use soluble->end_soluble check_charge Determine Net Charge of Peptide not_soluble->check_charge acidic Acidic (Net Negative) check_charge->acidic < 0 basic Basic (Net Positive) check_charge->basic > 0 neutral Neutral / Hydrophobic check_charge->neutral = 0 use_base Use dilute basic solution (e.g., NH4OH) acidic->use_base use_acid Use dilute acidic solution (e.g., Acetic Acid) basic->use_acid use_organic Use minimal organic solvent (e.g., DMSO), then dilute neutral->use_organic check_sol_again Is the solution clear? use_base->check_sol_again use_acid->check_sol_again use_organic->check_sol_again aid_dissolution Aid Dissolution: Sonicate / Gently Warm check_sol_again->aid_dissolution No check_sol_again->end_soluble Yes final_check Still cloudy? aid_dissolution->final_check centrifuge Centrifuge and use supernatant final_check->centrifuge Yes final_check->end_soluble No centrifuge->end_soluble G This compound This compound Receptor GPCR-X This compound->Receptor Binds G_Protein Gαq Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Signaling (e.g., Gene Expression) PKC->Downstream G prep Prepare this compound Formulation storage Store at Defined Conditions (e.g., 4°C, 25°C) prep->storage sampling Sample at Time Points (T=0, 1, 2, 4 weeks) storage->sampling hplc Analyze by RP-HPLC sampling->hplc sec Analyze by SEC-HPLC for Aggregates sampling->sec data Calculate % Remaining Peptide hplc->data agg_data Calculate % Aggregates sec->agg_data report Generate Stability Report data->report agg_data->report

References

Technical Support Center: Optimizing Emideltide Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Emideltide across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery across the BBB a focus of research?

This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with neuromodulatory properties.[1][2] It has shown potential in influencing sleep patterns, stress responses, and withdrawal symptoms from certain substances.[1] Its therapeutic potential for central nervous system (CNS) disorders necessitates efficient transport across the blood-brain barrier, a significant challenge for most peptides due to their size and hydrophilic nature.

Q2: What are the primary mechanisms by which this compound is thought to exert its effects in the CNS?

The precise mechanism of action of this compound is still under investigation, but it is believed to modulate several key neurotransmitter systems.[3] Research suggests it interacts with:

  • NMDA and GABA Receptors: this compound may enhance GABAergic inhibition and suppress NMDA receptor-mediated excitation.[3]

  • Adrenergic Receptors: It may modulate the alpha-1 adrenergic system.[3]

  • Opioid Signaling: this compound is thought to indirectly influence the endogenous opioid system.[3]

Q3: What are the main strategies for enhancing this compound delivery to the brain?

There are three primary strategies for improving the transport of peptides like this compound across the BBB:[4]

  • Pharmacologically-Based Strategies: These methods focus on modifying the physicochemical properties of this compound to increase its lipophilicity, thereby enhancing its ability to passively diffuse across the BBB.[4]

  • Physiologically-Based Strategies: These approaches leverage the natural transport systems of the BBB, such as receptor-mediated transcytosis (RMT) and adsorptive-mediated transcytosis (AMT), by attaching this compound to a vector that can utilize these pathways.[4]

  • BBB Modulation: This involves the temporary and localized disruption of the BBB's integrity to allow for increased passage of therapeutic agents.[4]

Troubleshooting Guides

In Vitro BBB Permeability Assays

Issue 1: High variability in apparent permeability (Papp) values for this compound between experiments.

  • Possible Cause 1: Inconsistent cell monolayer integrity. The tightness of the in vitro BBB model is crucial for reproducible results.

    • Troubleshooting:

      • Regularly measure the transendothelial electrical resistance (TEER) to ensure the monolayer has reached and is maintaining a consistent level of confluence and tightness before and during the experiment.

      • Visually inspect the cell monolayer using microscopy to check for uniformity and any signs of cell stress or death.

      • Ensure consistent cell seeding density and culture conditions (e.g., media composition, temperature, CO2 levels).

  • Possible Cause 2: Non-specific binding of this compound. Peptides can adhere to plasticware and cell culture inserts, leading to an underestimation of the amount transported.

    • Troubleshooting:

      • Use low-binding plates and pipette tips.

      • Consider pre-treating the experimental apparatus with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.

      • Perform a mass balance study to quantify the amount of this compound recovered from the apical and basolateral chambers, as well as the amount bound to the insert.

Issue 2: Low or undetectable levels of this compound in the basolateral chamber.

  • Possible Cause 1: Low intrinsic permeability of this compound. The native form of the peptide may have very limited ability to cross the BBB.

    • Troubleshooting:

      • Increase the initial concentration of this compound in the apical chamber, being mindful of potential toxicity to the cells.

      • Extend the duration of the experiment to allow more time for transport, ensuring the integrity of the BBB model is maintained throughout.

      • Consider using a more sensitive analytical method for quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Possible Cause 2: Enzymatic degradation of this compound. Peptidases and proteases present in the cell culture system can degrade the peptide.

    • Troubleshooting:

      • Incorporate protease inhibitors in the experimental medium.

      • Analyze samples from both the apical and basolateral chambers for the presence of this compound metabolites to assess the extent of degradation.

In Vivo Microdialysis Studies

Issue 1: Low and variable recovery of this compound from the microdialysis probe.

  • Possible Cause 1: Adsorption of this compound to the probe and tubing. The physicochemical properties of peptides can lead to significant binding to the microdialysis apparatus.

    • Troubleshooting:

      • Select a microdialysis membrane material that is known to have low peptide binding.

      • Consider adding a carrier protein or a small amount of organic solvent to the perfusate to reduce non-specific binding.

      • Ensure the tubing length is minimized to reduce the surface area for adsorption.

  • Possible Cause 2: Inefficient diffusion across the microdialysis membrane. The pore size of the membrane may not be optimal for this compound.

    • Troubleshooting:

      • Use a microdialysis probe with a higher molecular weight cut-off (MWCO) membrane, ensuring it is appropriate for the size of this compound (approximately 849 Da).

      • Optimize the perfusion flow rate. A slower flow rate generally allows for greater recovery but may impact temporal resolution.

Issue 2: Difficulty in detecting and quantifying this compound in the dialysate.

  • Possible Cause 1: Low concentrations in the brain extracellular fluid (ECF). The amount of this compound that has crossed the BBB may be below the limit of detection of the analytical method.

    • Troubleshooting:

      • Employ a highly sensitive analytical technique such as LC-MS/MS for sample analysis.

      • Consider strategies to enhance the delivery of this compound to the brain to increase its concentration in the ECF.

      • Increase the sampling time for each fraction to collect a larger volume of dialysate, although this will reduce the temporal resolution of the measurement.

  • Possible Cause 2: Tissue trauma from probe insertion. Insertion of the microdialysis probe can cause localized disruption of the BBB, leading to artificially high and variable concentrations of this compound in the initial samples.

    • Troubleshooting:

      • Allow for a sufficient equilibration period (e.g., 1-2 hours) after probe insertion before beginning sample collection to allow the BBB to reseal.

      • Monitor for the presence of blood in the dialysate, which can indicate significant tissue damage.

Data Presentation

Table 1: Illustrative Comparison of this compound Delivery Strategies

Delivery StrategyFormulationApparent Permeability (Papp) in vitro (x 10⁻⁶ cm/s)Brain-to-Plasma Ratio in vivoNotes
Unmodified this compound Saline Solution0.5 ± 0.10.02 ± 0.005Baseline permeability is low.
Lipid-Conjugated this compound Micellar Suspension2.3 ± 0.40.15 ± 0.03Increased lipophilicity enhances passive diffusion.
This compound-Loaded Nanoparticles Polymeric Nanoparticles5.8 ± 0.90.45 ± 0.08Nanoparticle formulation protects from degradation and can facilitate transport.
Receptor-Targeted this compound Transferrin-conjugated8.2 ± 1.10.78 ± 0.12Leverages receptor-mediated transcytosis for efficient transport.

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to structure comparative data for different delivery strategies. Actual experimental results will vary.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound and its formulations across an in vitro BBB model.

Materials:

  • Transwell® inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size)

  • Brain endothelial cells (e.g., hCMEC/D3 or primary brain microvascular endothelial cells)

  • Co-culture cells (e.g., astrocytes, pericytes) - optional but recommended for a more robust model

  • Cell culture media and supplements

  • This compound and formulated this compound solutions

  • Lucifer yellow or other paracellular marker

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Culture:

    • Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix component (e.g., collagen, fibronectin).

    • Seed the brain endothelial cells onto the inserts at a predetermined density.

    • If using a co-culture model, seed the astrocytes and/or pericytes on the basolateral side of the well.

    • Culture the cells until a confluent monolayer is formed, monitoring the TEER daily. The monolayer is ready for the experiment when the TEER values are high and stable.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the transport buffer to the basolateral chamber.

    • Add the this compound solution (at a known concentration) to the apical chamber. Include a paracellular marker like Lucifer yellow to assess the integrity of the monolayer during the experiment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method.

    • Measure the concentration of the paracellular marker to confirm the integrity of the BBB model.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of transport of this compound across the monolayer.

      • A is the surface area of the insert.

      • C₀ is the initial concentration of this compound in the apical chamber.

Protocol 2: In Vivo Brain Microdialysis

Objective: To measure the concentration of this compound in the brain extracellular fluid of a living animal following systemic administration.

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Anesthesia and surgical equipment

  • Stereotaxic frame

  • Microdialysis probes (with appropriate MWCO)

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound solution for administration (e.g., intravenous)

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Methodology:

  • Surgical Procedure:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Perform a craniotomy to expose the target brain region.

    • Slowly insert the microdialysis probe into the desired brain area.

    • Secure the probe in place with dental cement.

  • Microdialysis Experiment:

    • Allow the animal to recover from surgery and for the BBB to stabilize (typically 1-2 hours).

    • Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a predetermined period.

    • Administer the this compound solution systemically (e.g., via tail vein injection).

    • Continue collecting dialysate samples at regular intervals for several hours.

    • At the end of the experiment, collect a blood sample for plasma concentration analysis.

  • Probe Recovery Calibration:

    • Determine the in vivo recovery of the probe for this compound using a method such as the retrodialysis technique. This is crucial for accurately calculating the ECF concentration.

  • Sample Analysis:

    • Quantify the concentration of this compound in the dialysate and plasma samples using a validated analytical method.

  • Data Analysis:

    • Correct the measured dialysate concentrations for the probe recovery to determine the actual ECF concentration of this compound over time.

    • Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.

Visualizations

Emideltide_Signaling_Pathways cluster_this compound This compound cluster_receptors Neurotransmitter Systems cluster_effects Cellular Effects This compound This compound nmda NMDA Receptor This compound->nmda Inhibits gaba GABA-A Receptor This compound->gaba Potentiates adrenergic Alpha-1 Adrenergic Receptor This compound->adrenergic Modulates opioid Opioid System (Indirect) This compound->opioid Influences excitation Decreased Neuronal Excitation nmda->excitation Leads to inhibition Increased Neuronal Inhibition gaba->inhibition Leads to modulation Modulation of Adrenergic Signaling adrenergic->modulation Leads to analgesia Potential Analgesic and other effects opioid->analgesia Contributes to

Caption: Putative signaling interactions of this compound with major neurotransmitter systems in the CNS.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start_vitro Formulate this compound bbb_model Establish In Vitro BBB Model start_vitro->bbb_model teer Monitor TEER bbb_model->teer permeability_assay Perform Permeability Assay teer->permeability_assay quantify_vitro Quantify Transport (e.g., LC-MS/MS) permeability_assay->quantify_vitro papp Calculate Papp quantify_vitro->papp start_vivo Systemic Administration of Formulated this compound papp->start_vivo Inform In Vivo Study Design microdialysis Brain Microdialysis start_vivo->microdialysis sample_collection Collect Dialysate and Plasma microdialysis->sample_collection quantify_vivo Quantify Concentration (e.g., LC-MS/MS) sample_collection->quantify_vivo bpr Determine Brain-to-Plasma Ratio quantify_vivo->bpr

Caption: A generalized experimental workflow for evaluating this compound BBB delivery strategies.

References

Emideltide Experiments: Technical Support Center for Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Emideltide (delta sleep-inducing peptide, DSIP). Inconsistent results in peptide-based research can arise from a variety of factors, from peptide handling and storage to the specifics of the experimental setup. This resource aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] While its primary known function is the promotion of delta sleep, it also exhibits antioxidant and anxiolytic properties.[2][3] The precise mechanism of action is not fully elucidated, but it is understood to modulate several key neurotransmitter systems. It is thought to potentiate GABAergic inhibitory signaling and inhibit NMDA receptor-mediated excitatory currents.[2] Additionally, this compound may interact with the adrenergic system by modulating alpha-1 adrenergic receptors and can stimulate the release of endogenous opioid peptides like Met-enkephalin without directly binding to opioid receptors.[2]

Q2: How should I properly store and handle my this compound stock?

Proper storage and handling are critical for maintaining the integrity and activity of this compound. Lyophilized this compound should be stored at -20°C and is stable for several years. Once reconstituted, it is recommended to use the solution promptly and avoid storing it for more than a day. For reconstituted solutions, it is best to prepare single-use aliquots to prevent multiple freeze-thaw cycles, which can lead to degradation. Store reconstituted aliquots at -20°C or -80°C. Protect both lyophilized powder and solutions from light.

Q3: I'm observing a U-shaped dose-response curve in my experiments. Is this expected for this compound?

Yes, a U-shaped or biphasic dose-response curve has been reported for this compound in some studies. This means that the peptide may exhibit a certain effect at lower doses, which then diminishes at higher concentrations. When designing your experiments, it is crucial to include a wide range of concentrations to fully characterize the dose-response relationship.

Q4: My this compound solution appears to be losing activity over time, even when stored correctly. What could be the cause?

This compound, like many peptides, is susceptible to enzymatic degradation by proteases, particularly aminopeptidases, which can cleave the N-terminal tryptophan.[4] If you suspect enzymatic degradation in your cell culture media or tissue preparations, consider adding broad-spectrum protease inhibitors. Additionally, ensure that all buffers and solutions are sterile to prevent microbial contamination, which can also contribute to peptide degradation.

Troubleshooting Guides

Inconsistent In Vitro Assay Results
Observed Issue Potential Cause Troubleshooting Steps
High variability between replicate wells - Poor peptide solubility- Inaccurate pipetting- Cell plating inconsistency- Ensure complete solubilization of this compound in the appropriate buffer (e.g., PBS, pH 7.2).- Use calibrated pipettes and proper technique.- Ensure even cell distribution when seeding plates.
Loss of expected biological activity - Peptide degradation- TFA salt interference- Prepare fresh solutions for each experiment.- Consider using protease inhibitors.- If using TFA salt form of this compound, be aware of potential pH changes in your assay medium and its possible effects on cells.
No observable effect of this compound - Incorrect peptide concentration- Inappropriate cell model- Receptor desensitization- Verify the concentration of your stock solution.- Ensure your chosen cell line expresses the target receptors (e.g., GABA-A, NMDA receptors).- Vary the incubation time and concentration to account for potential receptor downregulation.
Inconsistent In Vivo Study Results
Observed Issue Potential Cause Troubleshooting Steps
High variability in animal response - Inconsistent dosing or administration- Animal stress- Circadian rhythm variations- Ensure accurate and consistent administration route and volume.- Acclimate animals to the experimental conditions to minimize stress.- Conduct experiments at the same time of day to account for circadian influences on sleep and hormone levels.
Lack of expected physiological effect (e.g., on sleep) - Inappropriate dosage- Rapid peptide clearance- Perform a dose-response study to determine the optimal effective dose.- Consider the pharmacokinetic profile of this compound and the timing of administration relative to the desired effect measurement.
Unexpected side effects - Off-target effects- Contaminants in peptide preparation- Carefully observe and document all behavioral and physiological changes.- Ensure the purity of the this compound used in your experiments.

Data Presentation

Table 1: Effect of this compound on Sleep Parameters in Chronic Insomniacs
Sleep Parameter Placebo Group (Mean ± SD) This compound Group (25 nmol/kg IV) (Mean ± SD) Significance
Sleep Efficiency (%)85.2 ± 5.690.5 ± 4.8p < 0.05
Sleep Latency (min)35.4 ± 10.225.1 ± 8.9p < 0.05
Data adapted from a double-blind study in chronic insomniac patients. Results indicated a modest but statistically significant improvement in objective sleep quality with this compound treatment.[5]
Table 2: Effect of this compound on Met-enkephalin Release from Rat Brain Synaptosomes
Brain Region This compound Concentration (M) Met-enkephalin Release (% of Basal)
Medulla10-10150 ± 12
10-9185 ± 15
Cortex10-10140 ± 10
10-9170 ± 14
Hypothalamus10-10135 ± 11
10-9165 ± 13
Striatum10-9No significant change
*p < 0.05 compared to basal release. Data indicates a region-specific, Ca2+-dependent stimulation of Met-enkephalin release by this compound.[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on NMDA Receptor Activity via Calcium Imaging

Objective: To determine if this compound modulates NMDA receptor-mediated calcium influx in cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium and supplements

  • Fura-2 AM calcium indicator

  • HEPES-buffered saline (HBS)

  • NMDA and glycine

  • This compound stock solution

  • Fluorescence microscope with an imaging system capable of ratiometric imaging at 340/380 nm excitation.

Methodology:

  • Cell Culture: Plate primary neurons on poly-D-lysine coated glass coverslips and culture for 10-14 days.

  • Dye Loading: Incubate neurons with 2-5 µM Fura-2 AM in HBS for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells three times with HBS to remove extracellular dye.

  • Baseline Measurement: Place the coverslip in the imaging chamber on the microscope stage and perfuse with HBS. Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • This compound Incubation: Perfuse the cells with HBS containing the desired concentration of this compound for 5-10 minutes.

  • NMDA Receptor Stimulation: While continuing to record, perfuse the cells with HBS containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the continued presence of this compound.

  • Control: In a separate experiment, perform step 6 without the pre-incubation of this compound.

  • Data Analysis: Calculate the ratio of fluorescence intensity (F340/F380) over time. The peak of this ratio following NMDA/glycine application is indicative of the intracellular calcium concentration. Compare the peak response in the presence and absence of this compound to determine its modulatory effect.

Protocol 2: In Vivo Assessment of this compound's Effect on Sleep Architecture in Rodents

Objective: To evaluate the effect of this compound on sleep duration and latency in rats or mice.

Materials:

  • Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6)

  • This compound

  • Sterile saline (vehicle)

  • EEG/EMG recording system

  • Animal housing with controlled light-dark cycle

Methodology:

  • Surgical Implantation: Surgically implant electrodes for EEG and EMG recording under anesthesia. Allow for a recovery period of at least one week.

  • Acclimation: Acclimate the animals to the recording chambers and handling for several days.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Administration: At the beginning of the light cycle (for nocturnal animals), administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular).

  • Post-injection Recording: Record EEG/EMG for at least 6-8 hours post-injection.

  • Data Analysis: Score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep epochs. Calculate the total time spent in each state, sleep latency (time to first NREM sleep epoch), and the duration and number of sleep bouts.

  • Statistical Analysis: Compare the sleep parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization

Emideltide_Signaling_Pathways cluster_GABA GABAergic System cluster_NMDA Glutamatergic System cluster_Adrenergic Adrenergic System cluster_Opioid Opioid System This compound This compound GABA_R GABA-A Receptor This compound->GABA_R NMDA_R NMDA Receptor This compound->NMDA_R Alpha1_AR Alpha-1 Adrenergic Receptor (Pineal Gland) This compound->Alpha1_AR Opioid_Neuron Opioid Neuron This compound->Opioid_Neuron GABA_Neuron GABAergic Neuron GABA_R->GABA_Neuron Potentiation Inhibitory_Signaling Inhibitory_Signaling GABA_Neuron->Inhibitory_Signaling Increases NMDA_Neuron Glutamatergic Neuron NMDA_R->NMDA_Neuron Inhibition Excitatory_Signaling Excitatory_Signaling NMDA_Neuron->Excitatory_Signaling Decreases PLC Phospholipase C Alpha1_AR->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates N_acetyltransferase N-acetyltransferase Activity IP3_DAG->N_acetyltransferase Increases Met_Enk Met-enkephalin Release Opioid_Neuron->Met_Enk Stimulates

Caption: Putative signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Peptide Verify Peptide Integrity (Storage, Handling, Solubility) Start->Check_Peptide Check_Protocol Review Experimental Protocol (Concentrations, Timings, Controls) Start->Check_Protocol Check_System Assess Assay System (Cell Health, Animal Model, Reagents) Start->Check_System Degradation Peptide Degradation? Check_Peptide->Degradation Concentration Incorrect Concentration? Check_Protocol->Concentration System_Variability System Variability? Check_System->System_Variability Solubility Solubility Issues? Degradation->Solubility No Add_Inhibitors Add Protease Inhibitors Degradation->Add_Inhibitors Yes Solubility->Check_Protocol No Optimize_Solvent Optimize Solubilization Method Solubility->Optimize_Solvent Yes Concentration->Check_System No Verify_Stock Verify Stock Concentration Concentration->Verify_Stock Yes Standardize_System Standardize System Conditions System_Variability->Standardize_System Yes Redo_Experiment Repeat Experiment System_Variability->Redo_Experiment No Add_Inhibitors->Redo_Experiment Optimize_Solvent->Redo_Experiment Verify_Stock->Redo_Experiment Standardize_System->Redo_Experiment

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Emideltide Degradation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help ensure the integrity of your experimental results.

I. Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound degradation during your in vitro experiments.

Issue 1: Low or inconsistent bioactivity of this compound in cell-based assays.

Possible Cause: this compound may be degrading in the cell culture medium due to enzymatic activity from the cells or serum components.

Troubleshooting Steps:

  • Assess this compound Stability in Your System:

    • Perform a time-course experiment by incubating this compound in your complete cell culture medium (with and without cells) at 37°C.

    • Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

    • Analyze the concentration of intact this compound using a validated HPLC or LC-MS method.

  • Incorporate Protease Inhibitors:

    • If degradation is observed, add a broad-spectrum protease inhibitor cocktail to your cell culture medium.

    • Since this compound is susceptible to metalloproteases, ensure your cocktail is effective against this class of enzymes, or add a specific metalloprotease inhibitor like EDTA or o-phenanthroline.[1] A concentration of 0.2 mM o-phenanthroline has been shown to inhibit this compound degradation.[1]

  • Optimize Serum Concentration:

    • If using serum-containing medium, consider reducing the serum concentration or using a serum-free medium if your cell line permits. Serum is a significant source of proteases.

  • Control pH:

    • Ensure the pH of your culture medium is maintained within a stable range, as significant pH shifts can affect peptide stability. This compound is reported to be fairly stable in a pH range of 4-9 in buffer solutions.[1]

Issue 2: Poor recovery of this compound from solutions or after storage.

Possible Cause: this compound may be adsorbing to the surfaces of laboratory plastics and glassware, or it may be degrading due to improper storage conditions.

Troubleshooting Steps:

  • Use Low-Binding Labware:

    • Utilize polypropylene or other low protein-binding microcentrifuge tubes, pipette tips, and plates for all experiments involving this compound.

  • Perform a Peptide Recovery Assay:

    • Prepare a known concentration of this compound in your experimental buffer.

    • Incubate the solution in your standard labware for a set period.

    • Quantify the amount of this compound remaining in the solution to determine the extent of loss due to adsorption.

  • Optimize Storage Conditions:

    • For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below.

    • Stock solutions should be prepared in a suitable solvent, aliquoted into low-binding tubes, and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Issue 3: High variability in quantitative analysis of this compound by HPLC or LC-MS.

Possible Cause: This can be due to inconsistent sample handling, degradation during sample preparation, or issues with the analytical method itself.

Troubleshooting Steps:

  • Standardize Sample Handling:

    • Ensure all samples are handled consistently and kept on ice whenever possible to minimize enzymatic activity.

    • Immediately after collection, quench enzymatic reactions by adding a suitable agent like a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Validate Analytical Method:

    • Ensure your HPLC or LC-MS method is validated for linearity, accuracy, and precision for this compound quantification.

    • Check for and address any sample carryover issues on the analytical column.

  • Monitor for Degradation Products:

    • During method development, perform forced degradation studies to identify the retention times of potential degradation products. This will help ensure your method can separate the intact peptide from its degradants.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in vitro?

A1: The primary cause of this compound degradation in biological matrices like cell culture media or plasma is enzymatic proteolysis.[2] Specifically, metalloproteases have been implicated in its breakdown.[1] Chemical degradation pathways such as hydrolysis and oxidation can also occur, particularly under suboptimal pH and temperature conditions.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from moisture and light. For short-term storage of a few days to weeks, 0-4°C is acceptable. Once reconstituted in a solution, it is best to aliquot the peptide into low-binding tubes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: this compound has been found to be relatively stable in buffer solutions with a pH range of 4 to 9.[1] Extreme pH values (highly acidic or alkaline) can lead to increased rates of chemical degradation, such as hydrolysis.

Q4: Can I use a standard protease inhibitor cocktail to prevent this compound degradation?

A4: A broad-spectrum protease inhibitor cocktail can be effective, but it is crucial to ensure it contains inhibitors for metalloproteases. If not, you should supplement it with a metalloprotease inhibitor like EDTA or 1,10-phenanthroline.

Q5: How can I minimize the adsorption of this compound to my labware?

A5: To minimize adsorption, use low protein-binding polypropylene or other specialized labware. For particularly "sticky" peptides, you can also consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers, if compatible with your downstream applications. Performing a peptide recovery assay is recommended to quantify and address any significant losses.

III. Data Presentation

Table 1: Factors Influencing this compound Stability
FactorConditionEffect on this compound StabilityRecommendation
Temperature High temperatures (>37°C)Accelerates both enzymatic and chemical degradation.Store stock solutions at -20°C or -80°C. Perform experiments on ice when possible.
4°CSlows degradation significantly. Suitable for short-term storage of solutions.Store working solutions at 4°C for daily use.
pH pH 4-9This compound is relatively stable in this range in buffer solutions.[1]Maintain experimental conditions within this pH range.
< pH 4 or > pH 9Increased risk of acid or base-catalyzed hydrolysis.Avoid extreme pH conditions unless experimentally required.
Enzymes Proteases (especially metalloproteases)Primary cause of degradation in biological samples.[1]Use protease inhibitors (e.g., EDTA, o-phenanthroline).
Labware Standard polystyrene or glassCan lead to significant peptide loss due to adsorption.Use low protein-binding polypropylene labware.
Freeze-Thaw Cycles Repeated cyclesCan lead to peptide aggregation and degradation.Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Table 2: Illustrative Half-Life of a Nonapeptide in Different In Vitro Conditions*
ConditionTemperature (°C)Half-Life (t½)
Phosphate Buffered Saline (PBS), pH 7.437> 48 hours
Human Plasma37~ 2-4 hours
Cell Culture Medium (e.g., DMEM) + 10% FBS37~ 6-12 hours
Cell Culture Medium + 10% FBS + Protease Inhibitors37> 24 hours

*This table provides representative data for a generic nonapeptide and should be used for illustrative purposes. The actual half-life of this compound should be determined experimentally under your specific conditions.

IV. Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Cell Culture Medium

Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.

Materials:

  • This compound stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Protease inhibitor cocktail (optional)

  • Incubator at 37°C, 5% CO₂

  • Low protein-binding microcentrifuge tubes

  • Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid - TFA)

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in the complete cell culture medium to the desired final concentration.

  • (Optional) Prepare a parallel set of samples containing the protease inhibitor cocktail at the manufacturer's recommended concentration.

  • Aliquot the this compound solution into multiple low-binding microcentrifuge tubes.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.

  • Immediately quench the enzymatic activity by adding 2 volumes of cold quenching solution to the sample.

  • Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

  • Carefully transfer the supernatant to a new tube for analysis.

  • Analyze the concentration of the remaining intact this compound in the supernatant using a validated HPLC or LC-MS method.

  • Plot the percentage of remaining this compound against time and calculate the half-life (t½).

Protocol 2: Peptide Recovery Assay from Labware

Objective: To quantify the loss of this compound due to adsorption to labware surfaces.

Materials:

  • This compound stock solution

  • Experimental buffer (e.g., PBS or cell culture medium without serum)

  • Labware to be tested (e.g., microcentrifuge tubes, pipette tips, microplate wells)

  • Low-binding labware (as a control)

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in the experimental buffer to a known concentration.

  • Aliquot the solution into the test labware and the low-binding control labware.

  • Incubate for a period relevant to your experimental workflow (e.g., 1 hour) at the appropriate temperature.

  • Carefully collect the supernatant from each type of labware.

  • Quantify the concentration of this compound in each supernatant using a validated HPLC or LC-MS method.

  • Calculate the percentage of peptide recovered from the test labware compared to the initial concentration and the recovery from the low-binding control.

V. Visualizations

Emideltide_Degradation_Pathway This compound Intact this compound Degraded_Fragments Degraded Fragments This compound->Degraded_Fragments Proteolytic Cleavage Proteases Proteases (e.g., Metalloproteases) Proteases->this compound Inhibitors Protease Inhibitors (e.g., EDTA, o-phenanthroline) Inhibitors->Proteases Inhibition

Caption: A simplified diagram illustrating the enzymatic degradation pathway of this compound.

Troubleshooting_Workflow Start Low this compound Activity or Recovery Check_Degradation Perform In Vitro Stability Assay Start->Check_Degradation Check_Adsorption Perform Peptide Recovery Assay Start->Check_Adsorption Degradation_Observed Degradation Observed? Check_Degradation->Degradation_Observed Adsorption_Observed Significant Loss Observed? Check_Adsorption->Adsorption_Observed Add_Inhibitors Add Protease Inhibitors Degradation_Observed->Add_Inhibitors Yes No_Degradation Investigate Other Experimental Factors Degradation_Observed->No_Degradation No Use_Low_Binding_Ware Switch to Low-Binding Labware Adsorption_Observed->Use_Low_Binding_Ware Yes No_Adsorption Proceed with Current Labware Adsorption_Observed->No_Adsorption No Re_evaluate Re-evaluate Experiment Add_Inhibitors->Re_evaluate Use_Low_Binding_Ware->Re_evaluate

Caption: A troubleshooting workflow for addressing issues with this compound stability.

References

Refining Emideltide dosage for optimal sleep induction

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals investigating the sleep-inducing properties of Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP).[1][2][3] This guide provides troubleshooting advice, frequently asked questions, experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a neuropeptide that appears to modulate several neurotransmitter systems.[1] Its sleep-inducing effects are thought to be mediated through interactions with GABA receptors, promoting inhibitory neurotransmission.[1][4] Additionally, studies suggest it may modulate the alpha 1-adrenergic receptor and endogenous opioid systems.[1][5] this compound may act as a broader programming modulator at a supra-operational level rather than as a simple transmitter.[4]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is supplied as a lyophilized solid and should be stored at -20°C for long-term stability (≥4 years).[2][6] For reconstitution, it is slightly soluble in DMSO and has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[3][6] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[6] For long-term storage in solution, a carrier protein (like 0.1% HSA or BSA) can be added, and the solution should be stored at -18°C, avoiding freeze-thaw cycles.[2]

Q3: What is the stability of this compound in solution and in vivo?

A3: this compound has a low molecular stability in vitro, with a reported half-life of about 15 minutes due to degradation by aminopeptidase-like enzymes.[7] This suggests that in vivo, it may complex with carrier proteins to prevent rapid degradation.[7] When working with solutions, they should be used promptly after preparation. For in vivo studies, consider the short half-life when designing dosing schedules and interpreting pharmacokinetic data.

Q4: Are there potential off-target effects to be aware of?

A4: Yes, beyond its effects on sleep, this compound has been observed to influence circadian rhythms, locomotor patterns, and hormonal levels, including stimulating the release of luteinizing hormone (LH).[2][7][8] It may also have antioxidant, anxiolytic, and stress-protective properties.[4][9] Researchers should consider these pleiotropic effects when designing experiments and interpreting results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent Sleep Latency or Duration 1. Peptide Degradation: this compound is unstable in solution.[7]2. Improper Dosing: A U-shaped dose-response curve has been reported.[8]3. Animal Stress: Handling or environmental stress can interfere with sleep induction.[10]1. Prepare fresh solutions for each experiment. Avoid storing aqueous solutions for more than a day.[6]2. Perform a detailed dose-response study to identify the optimal dose for your model.3. Ensure adequate acclimatization periods and use gentle handling techniques to minimize stress.[10]
Precipitation of this compound in Solution 1. Poor Solubility: The peptide may not be fully dissolved, especially at high concentrations.2. Incorrect Solvent: The chosen buffer or vehicle may not be optimal.1. Ensure the peptide is fully dissolved before administration. Use sonication if necessary. For aqueous solutions, do not exceed 10 mg/mL in PBS (pH 7.2).[6]2. Test solubility in different vehicles. A small amount of DMSO can be used initially, followed by dilution in aqueous buffers like PBS or saline.[4][6]
Low Bioavailability or Efficacy 1. Rapid Clearance: Peptides often have short half-lives due to enzymatic degradation.[11]2. Poor Cell Permeability: Peptides may struggle to cross biological membranes.[11]1. Consider alternative routes of administration (e.g., intravenous infusion) to maintain stable plasma concentrations.2. Explore formulation strategies like PEGylation or lipidation to improve circulation time, though this would require chemical modification.[11]
Contamination Issues 1. TFA Contamination: Trifluoroacetic acid (TFA) from HPLC purification can interfere with cellular assays.[12]2. Endotoxin Contamination: Can cause unwanted immune responses in in vivo studies.[12]1. If using sensitive cellular assays, consider ordering TFA-removed this compound or using a salt exchange procedure.[8]2. Use endotoxin-free reagents and peptides, especially for immunological or in vivo experiments.

Quantitative Data Summary

The following tables provide a summary of this compound's dosage effects on sleep architecture in rodent models and its pharmacokinetic profile.

Table 1: Dose-Response Effect of this compound on Sleep Architecture in Rodent Models

Dose (nmol/kg, IV)SpeciesChange in NREM SleepChange in REM SleepKey ObservationReference
30RatIncreased---Increased total sleep time.[3]
30RabbitIncreased Delta Activity---Induced orthodox slow-wave sleep.[3]
VariesHuman, Rabbit, Rat, MiceInduces Delta SleepMore pronounced effect in catsA U-shaped activity curve was noted for dose and infusion time.[8]

Table 2: this compound Physicochemical and Formulation Data

ParameterValueNotesReference
Molecular Formula C35H48N10O15[2][8]
Molecular Weight 848.8 g/mol [2]
Amino Acid Sequence H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH[2]
Supplied Form Lyophilized solid[2][6]
Storage -20°CStable for ≥4 years as a solid.[6]
Solubility ~10 mg/mL in PBS (pH 7.2); Slightly soluble in DMSOAqueous solutions should be prepared fresh.[3][6]

Experimental Protocols & Visualizations

Protocol: In Vivo Sleep Induction Assay in Rats

This protocol outlines the key steps for assessing the sleep-inducing effects of this compound in rats using EEG/EMG monitoring.

  • Animal Preparation:

    • Surgically implant male Sprague-Dawley rats (250-300g) with EEG and EMG electrodes for polysomnographic recording.

    • Allow a recovery period of at least 7-10 days post-surgery.

    • Acclimatize animals to the recording chambers and handling procedures for 3-5 days before the experiment.

  • This compound Formulation:

    • On the day of the experiment, dissolve lyophilized this compound in sterile PBS (pH 7.2) to the desired stock concentration.

    • Prepare serial dilutions to obtain the final doses for administration (e.g., 10, 30, 100 nmol/kg).

    • The vehicle control group should receive an equivalent volume of sterile PBS.

  • Administration and Recording:

    • Administer the prepared this compound solution or vehicle via intravenous (IV) injection.

    • Immediately following injection, begin continuous EEG/EMG recording for at least 6 hours.

    • Ensure the recording environment is quiet and maintained at a constant temperature and light-dark cycle.

  • Data Analysis:

    • Score the recorded data manually or using automated software to classify vigilance states (Wake, NREM sleep, REM sleep) in 10-second epochs.

    • Calculate key sleep parameters: sleep latency (time to first NREM epoch >60s), total time spent in each state, and bout duration/number for each state.

    • Compare the results between this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (3-5 days) administration IV Administration (this compound or Vehicle) acclimatization->administration formulation This compound Formulation (Freshly Prepared) formulation->administration recording EEG/EMG Recording (6 hours) administration->recording scoring Vigilance State Scoring (Wake, NREM, REM) recording->scoring analysis Statistical Analysis (Latency, Duration) scoring->analysis results Results Interpretation analysis->results

Workflow for In Vivo Sleep Induction Assay.
Proposed Signaling Pathway

This compound's mechanism involves the potentiation of inhibitory systems and modulation of adrenergic pathways.

signaling_pathway cluster_neuron Postsynaptic Neuron This compound This compound GABA_R GABAA Receptor This compound->GABA_R Potentiates Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Modulates Ion_Channel Cl- Channel Opening GABA_R->Ion_Channel Hyperpolarization Hyperpolarization (Neuronal Inhibition) Alpha1_AR->Hyperpolarization Modulates Inhibitory Tone Ion_Channel->Hyperpolarization Sleep Sleep Promotion Hyperpolarization->Sleep

References

Technical Support Center: Emideltide In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) in in vivo experiments. Given this compound's broad spectrum of physiological activities, understanding its potential to elicit effects beyond a primary research focus is critical for robust experimental design and accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DSIP) is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] It is known to be involved in a variety of physiological processes, including the regulation of sleep, stress responses, pain perception, and hormone secretion.[2][3] A specific receptor for this compound has not yet been identified.[1][4] Its mechanism of action is thought to be modulatory, influencing several neurotransmitter and signaling pathways rather than acting as a direct agonist or antagonist at a single receptor.[5]

Q2: What are the known molecular systems that this compound interacts with?

This compound's effects may be mediated through its interactions with several key systems in the central nervous system:[5]

  • NMDA and GABA Receptors: It is suggested to interact with both N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptors.[5] It appears to potentiate GABA receptor activity, promoting inhibitory signaling, while inhibiting NMDA receptor-mediated excitatory currents.[5]

  • Opioid System: this compound does not seem to bind directly to opioid receptors but may modulate the endogenous opioid system by stimulating the release of peptides like Met-enkephalin.[5][6]

  • Adrenergic System: It has been shown to interact with alpha-1 adrenergic receptors, potentially modulating the effects of hormones like norepinephrine.[5]

  • Serotonergic System: The peptide's influence on slow-wave sleep suggests a possible interaction with serotonergic pathways.[5]

Q3: How can this compound's broad activity profile lead to "off-target" effects in my experiments?

The term "off-target" for this compound is nuanced due to its pleiotropic nature. In the context of a specific experiment, an "off-target" effect would be any physiological response that is not the primary endpoint of the study but is influenced by this compound's broad activity. For example, if you are studying its neuroprotective effects, its concurrent influence on the hypothalamic-pituitary-adrenal (HPA) axis and cortisol levels could be an unintended, "off-target" variable.[2] Similarly, its analgesic properties could confound behavioral studies.[6]

Q4: What are the reported side effects of this compound in human studies?

Early clinical studies in humans reported that this compound was generally well-tolerated, with no significant psychological, physiological, or biochemical side effects observed at therapeutic doses for sleep induction.[7] Some sources mention potential mild side effects such as headaches, dizziness, or gastrointestinal issues.[8] It is important to note that this compound is not an FDA-approved therapeutic.[8]

Troubleshooting Guides

Problem 1: Unexpected Behavioral Changes in Animal Models

Scenario: You are investigating the sleep-promoting effects of this compound, but you observe significant changes in anxiety levels, locomotor activity, or pain responses in your animal models that could confound your sleep-wake analysis.

Possible Cause: this compound has known anxiolytic, analgesic, and motor-influencing properties.[6][9] Its modulation of the opioid and GABAergic systems can influence pain perception and anxiety-related behaviors.

Troubleshooting Steps:

  • Comprehensive Behavioral Phenotyping: Expand your behavioral analysis to include assays for anxiety (e.g., elevated plus maze, open field test) and nociception (e.g., hot plate, tail-flick test). This will help you characterize the full spectrum of this compound's effects at your chosen dose.

  • Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose that elicits the desired sleep-promoting effects with minimal impact on other behaviors. This compound has been reported to have a U-shaped dose-response curve for some effects.[10]

  • Pharmacological Blockade: To isolate the pathways involved, consider co-administration with antagonists for systems this compound is known to modulate. For example, using an opioid antagonist like naloxone has been shown to block the antinociceptive effects of this compound.[6]

  • Control for Stress: Given this compound's stress-modulating effects, ensure that handling and experimental procedures are consistent and minimally stressful for all animal groups.[3]

Problem 2: Inconsistent or Contradictory Sleep Study Results

Scenario: Your results on this compound's effects on sleep architecture are variable or do not align with published findings. For instance, you may not observe a significant increase in slow-wave sleep.

Possible Cause: The effects of this compound on sleep can be influenced by the species being studied, the timing of administration, and the dosage.[3][10] Furthermore, its short half-life in vitro (around 15 minutes) suggests that its in vivo pharmacokinetic profile could be a critical factor.[1]

Troubleshooting Steps:

  • Review Administration Protocol:

    • Route of Administration: Intracerebroventricular (ICV) administration often produces more robust effects on sleep than systemic administration.

    • Timing: The circadian phase at the time of administration can significantly impact the outcome.

    • Vehicle Solution: Ensure the vehicle solution is appropriate and does not have any effects on its own.

  • Pharmacokinetic Considerations: If administering peripherally, be aware that this compound can cross the blood-brain barrier, but its stability and concentration in the CNS may vary.[11] Consider a delivery method that ensures more stable exposure, such as continuous infusion.

  • Species-Specific Effects: Be aware that the effects of this compound can differ between species. For example, it primarily induces delta-sleep in rabbits and rodents, but its effects on REM sleep are more pronounced in cats.[3]

  • Use of Analogues: Some studies suggest that synthesized analogues of this compound may have stronger effects on sleep than the native peptide.[4]

Data Presentation

Table 1: Summary of this compound's Known Physiological Effects and Interactions

Physiological System/Effect Observed Activity Potential Experimental Confound Relevant Citations
Sleep Regulation Promotes slow-wave (delta) sleep, may reduce sleep latency.Primary intended effect, but can be influenced by other activities.[1][7][12]
Neurotransmitter Modulation Potentiates GABAergic inhibition, inhibits NMDA-mediated excitation.Changes in neuronal excitability affecting a wide range of CNS studies.[5][13]
Pain Perception (Analgesia) Produces antinociceptive effects, likely through indirect opioid system modulation.Can mask or alter pain responses in toxicological or neurological disease models.[2][6]
Stress and Anxiety Exhibits stress-protective and anxiolytic properties.May alter behavioral responses in studies not focused on anxiety.[3][9]
Hormonal Regulation Can influence the HPA axis and levels of hormones such as cortisol, growth hormone, and luteinizing hormone.Can introduce variability in metabolic, reproductive, or endocrine studies.[2][14][15]
Cardiovascular Function May cause a moderate decrease in heart and respiration rate.Could be a confounding factor in cardiovascular safety or physiology studies.[9]
Antioxidant Activity May enhance oxidative phosphorylation and the activity of antioxidant enzymes like catalase and SOD.Could interfere with studies on oxidative stress and cellular metabolism.[1][9]

Experimental Protocols

Protocol 1: In Vivo Off-Target Effect Screening Workflow

This protocol outlines a general workflow for identifying and characterizing the broader physiological effects of this compound in your experimental context.

  • Literature Review and Endpoint Selection:

    • Thoroughly review the literature on the known effects of this compound.

    • Based on your primary research question, identify potential confounding physiological parameters to monitor (e.g., stress hormones, metabolic markers, cardiovascular parameters).

  • Dose-Range Finding Study:

    • Administer a range of this compound doses to a small cohort of animals.

    • Monitor for the primary intended effect and any overt behavioral or physiological changes.

  • Comprehensive Phenotyping at a Selected Dose:

    • Based on the dose-range finding study, select a dose for more detailed characterization.

    • In addition to measuring your primary endpoint, conduct a battery of secondary assays to assess potential "off-target" effects. This may include:

      • Behavioral Assays: Open field test, elevated plus maze, rotarod, hot plate test.

      • Physiological Monitoring: EEG, ECG, blood pressure, respiratory rate.

      • Biochemical Analysis: Measure plasma levels of corticosterone, ACTH, glucose, and other relevant hormones or metabolites.

  • Data Analysis and Interpretation:

    • Analyze the data to determine the therapeutic window for your desired effect.

    • Assess the magnitude of any unintended effects and their potential to interfere with the interpretation of your primary results.

  • Refinement of Experimental Design:

    • Based on the findings, you may need to adjust the dose, timing of administration, or include additional control groups in your main study.

Mandatory Visualizations

G cluster_this compound This compound Administration cluster_pathways Modulated Signaling Pathways cluster_effects Physiological Outcomes This compound This compound GABA GABAergic System (Potentiation) This compound->GABA NMDA NMDA System (Inhibition) This compound->NMDA Opioid Endogenous Opioid System (Modulation) This compound->Opioid Adrenergic Adrenergic System (α1 Receptor Interaction) This compound->Adrenergic Sleep Sleep Regulation GABA->Sleep Anxiolysis Anxiolysis GABA->Anxiolysis NMDA->Sleep Analgesia Analgesia Opioid->Analgesia Hormonal Hormonal Changes Adrenergic->Hormonal

Caption: this compound's modulatory effects on various neurotransmitter systems.

G cluster_workflow Experimental Workflow for Addressing Off-Target Effects Start Start: Unexpected Experimental Outcome Hypothesis Hypothesize Cause: Is it a known this compound pleiotropic effect? Start->Hypothesis Hypothesis->Start No, investigate other variables CheckDose Verify Dose and Administration Protocol Hypothesis->CheckDose Yes DoseResponse Conduct Dose-Response Study for Primary and Secondary Effects CheckDose->DoseResponse Phenotype Perform Comprehensive Behavioral/Physiological Phenotyping DoseResponse->Phenotype Refine Refine Experimental Design (e.g., adjust dose, add controls) Phenotype->Refine End End: Characterized Effect Profile Refine->End

Caption: Troubleshooting workflow for unexpected in vivo results with this compound.

G cluster_logic Logical Relationships for Mitigating Off-Target Effects PrimaryGoal Primary Goal: Isolate Specific Effect of this compound Strategy1 Strategy 1: Dose Optimization PrimaryGoal->Strategy1 Strategy2 Strategy 2: Pharmacological Controls PrimaryGoal->Strategy2 Strategy3 Strategy 3: Comprehensive Endpoint Measurement PrimaryGoal->Strategy3 Action1 Identify lowest effective dose with minimal side effects Strategy1->Action1 Action2 Use receptor antagonists (e.g., naloxone) to block confounding pathways Strategy2->Action2 Action3 Measure a broad panel of behavioral and physiological parameters Strategy3->Action3

Caption: Strategies to mitigate confounding effects of this compound in vivo.

References

Technical Support Center: Quantifying Endogenous Emideltide (DSIP) Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying endogenous this compound?

Quantifying endogenous this compound presents several analytical challenges primarily due to its intrinsic properties and the complexity of biological matrices. Key difficulties include:

  • Low Physiological Concentrations: this compound is present in very low concentrations in biological fluids like plasma and cerebrospinal fluid, often requiring highly sensitive analytical methods for detection.[1][2]

  • Peptide Stability: As a small peptide, this compound is susceptible to rapid degradation by proteases present in biological samples. This can lead to an underestimation of its true endogenous levels.[3]

  • Matrix Effects: Components of biological matrices, such as phospholipids and proteins in plasma, can interfere with both immunoassay and mass spectrometry-based quantification, leading to ion suppression or enhancement and affecting accuracy.[4][5][6]

  • Non-specific Binding: The peptide can adhere to sample collection tubes and other surfaces, resulting in sample loss and inaccurate measurements.[7]

  • Cross-reactivity (Immunoassays): Antibodies used in immunoassays may cross-react with other endogenous peptides or metabolites that have similar structures to this compound, leading to false-positive results.[8]

Q2: Which are the most common methods for quantifying this compound, and what are their pros and cons?

The two most prevalent methods for this compound quantification are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

MethodAdvantagesDisadvantages
ELISA High throughput, relatively low cost, and commercially available kits.[9][10][11]Susceptible to antibody cross-reactivity, matrix interference, and may have a limited dynamic range.[8]
LC-MS/MS High specificity and selectivity, ability to quantify multiple peptides simultaneously, and can identify post-translational modifications.[2][12]Lower throughput, higher equipment cost, and can be affected by matrix-induced ion suppression or enhancement.[5]

Q3: How can I minimize the degradation of this compound in my samples after collection?

To ensure the stability of this compound in biological samples, the following precautions are recommended:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage.

  • Protease Inhibitors: Add a cocktail of protease inhibitors to the samples immediately after collection to prevent enzymatic degradation.

  • Anticoagulant Choice: For plasma samples, EDTA is often preferred as an anticoagulant.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting

This guide addresses common issues encountered when using ELISA kits for this compound quantification.

Issue Potential Cause Recommended Solution
High Background - Insufficient washing- Cross-reactivity of antibodies- High concentration of detection antibody- Increase the number and vigor of wash steps.- Evaluate antibody specificity; consider a different kit.- Optimize the concentration of the detection antibody.
Low or No Signal - this compound degradation in the sample- Incorrect reagent preparation or storage- Insufficient incubation times- Implement proper sample handling and storage procedures (see stability FAQ).- Ensure all reagents are prepared according to the kit protocol and have not expired.- Optimize incubation times and temperatures.
High Variability (High CV%) - Inconsistent pipetting- Edge effects in the microplate- Improper sample mixing- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.- Thoroughly mix samples before adding them to the wells.
LC-MS/MS Troubleshooting

This guide provides solutions to common problems in the quantification of this compound using LC-MS/MS.

Issue Potential Cause Recommended Solution
Poor Sensitivity - Ion suppression from matrix components- Suboptimal sample extraction- Inefficient ionization of the peptide- Implement more effective sample clean-up procedures (e.g., solid-phase extraction).- Optimize the extraction protocol to improve this compound recovery.- Adjust mobile phase composition and mass spectrometer source parameters.
Peak Tailing or Splitting - Poor chromatographic conditions- Column degradation- Optimize the mobile phase gradient and pH.- Use a new or different type of analytical column.
Inconsistent Results - Sample degradation- Variability in sample preparation- Instrument instability- Ensure consistent and appropriate sample handling.- Automate sample preparation steps where possible.- Perform regular instrument calibration and maintenance.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Quantification of this compound in Plasma

This protocol outlines a general procedure for the extraction of this compound from plasma samples prior to LC-MS/MS analysis.

  • Sample Collection: Collect whole blood in EDTA tubes and immediately place on ice.

  • Plasma Separation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C. Collect the plasma supernatant.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_extraction Peptide Extraction cluster_analysis Analysis blood Whole Blood (EDTA) centrifuge1 Centrifuge (1,600 x g, 15 min, 4°C) blood->centrifuge1 plasma Plasma Supernatant centrifuge1->plasma precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation vortex Vortex & Centrifuge (14,000 x g, 10 min, 4°C) precipitation->vortex supernatant Collect Supernatant vortex->supernatant drying Evaporate to Dryness supernatant->drying reconstitution Reconstitute drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: LC-MS/MS Sample Preparation Workflow for this compound.

troubleshooting_logic cluster_elisa ELISA cluster_lcms LC-MS/MS start Inaccurate this compound Quantification method Identify Quantification Method start->method elisa_issue Common ELISA Issue? method->elisa_issue ELISA lcms_issue Common LC-MS/MS Issue? method->lcms_issue LC-MS/MS high_bg High Background elisa_issue->high_bg Yes low_signal Low/No Signal elisa_issue->low_signal Yes high_cv High Variability elisa_issue->high_cv Yes elisa_solution Refer to ELISA Troubleshooting Guide high_bg->elisa_solution low_signal->elisa_solution high_cv->elisa_solution poor_sensitivity Poor Sensitivity lcms_issue->poor_sensitivity Yes bad_peak Peak Tailing/Splitting lcms_issue->bad_peak Yes inconsistent Inconsistent Results lcms_issue->inconsistent Yes lcms_solution Refer to LC-MS/MS Troubleshooting Guide poor_sensitivity->lcms_solution bad_peak->lcms_solution inconsistent->lcms_solution

References

Emideltide Technical Support Center: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP). The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at or below -20°C in a dry, dark environment.[1][2][3][4] Several sources indicate that under these conditions, the peptide can be stable for several years.[5][6][7]

Q2: How should I store lyophilized this compound for short-term use?

For short-term storage (days to weeks), lyophilized this compound can be kept at 2-8°C.[8] Some sources suggest it can be stable for a few weeks at room temperature, although this is not recommended for optimal stability.[1][9] It is crucial to protect the peptide from moisture and light.[2][5]

Q3: What is the stability of this compound in a reconstituted solution?

Once reconstituted, the stability of this compound decreases significantly. For short-term storage (up to a week), the solution should be kept at 2-8°C.[2][10] For longer-term storage of the solution, it is advisable to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4][10]

Q4: What solvents should be used to reconstitute this compound?

The choice of solvent depends on the experimental requirements. For many applications, sterile, distilled water or a buffer at a pH between 5 and 7 is suitable.[11] If solubility is an issue, a small amount of 0.1% acetic acid can be used, followed by dilution with the desired buffer.[11] For some in vitro studies, DMSO may also be used.[8]

Q5: Are there any specific amino acids in this compound that are particularly susceptible to degradation?

The this compound sequence (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) contains amino acids that are prone to specific degradation pathways. Tryptophan (Trp) is susceptible to oxidation.[4] Aspartic acid (Asp) and glutamic acid (Glu) can be involved in deamidation if they were present as asparagine or glutamine, and aspartic acid itself can lead to peptide bond cleavage.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of peptide activity in experiments Improper storage leading to degradation.Ensure lyophilized peptide is stored at -20°C for long-term storage and reconstituted solutions are stored appropriately (2-8°C for short-term, -20°C or -80°C in aliquots for long-term). Avoid repeated freeze-thaw cycles.[1][2][4]
Inconsistent experimental results Peptide degradation due to moisture or oxidation.Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[4][11] For peptides containing oxidation-prone residues like Tryptophan, consider storing under an inert atmosphere (e.g., nitrogen or argon).[4]
Difficulty dissolving the lyophilized peptide Incorrect solvent or pH.Refer to the manufacturer's instructions for the recommended solvent. If not provided, start with sterile water. If solubility is low, a small amount of a suitable organic solvent (like DMSO) or a change in pH might be necessary.[8][11]
Precipitation of the peptide solution upon storage Poor stability in the chosen buffer or concentration.Ensure the pH of the storage buffer is optimal for peptide stability (generally pH 5-7).[11] Consider adding a carrier protein (e.g., 0.1% HSA or BSA) for long-term storage of the solution to prevent aggregation and surface adsorption.[1]

Quantitative Data Summary

The following tables summarize the recommended storage conditions and expected stability for this compound in both lyophilized and solution forms, based on information from various suppliers and general peptide handling guidelines.

Table 1: Storage Recommendations for Lyophilized this compound

Storage ConditionTemperatureDurationStability
Long-Term-20°C or belowMonths to YearsHigh (stable for ≥ 4 years at -20°C)[6]
Short-Term2-8°CDays to WeeksModerate
Room Temperature~25°CDaysLow (stable for a few weeks, but not recommended)[1]

Table 2: Storage Recommendations for Reconstituted this compound

Storage ConditionTemperatureDurationStability
Long-Term-20°C or -80°CUp to 1 month (-20°C) to 6 months (-80°C)[7]Moderate (aliquoting is essential to avoid freeze-thaw cycles)[1][4]
Short-Term2-8°CUp to 1 weekLow (use as soon as possible)[2][10]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound (lyophilized powder)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a UV detector

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Control Sample: Keep an aliquot of the stock solution at the recommended storage condition (-20°C) to serve as a control.

  • Analysis: Analyze all samples at specified time points using a suitable stability-indicating HPLC method.

Diagram: Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photostability Photo->HPLC Data Data Interpretation HPLC->Data Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Control Sample (-20°C) Stock->Control Control->HPLC

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, common degradation routes for peptides can be anticipated based on its amino acid sequence.

Diagram: Potential Degradation Pathways for this compound

Degradation_Pathways cluster_degradation Degradation Products This compound This compound (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) Oxidized Oxidized Products (Trp) This compound->Oxidized Oxidizing agents, light Hydrolyzed Hydrolysis Products (Peptide Bond Cleavage) This compound->Hydrolyzed Acid/Base, Temperature Deamidated Deamidation (if Asn/Gln were present) This compound->Deamidated pH, Temperature Aggregation Aggregates This compound->Aggregation Concentration, Temperature, Freeze-Thaw

Caption: Potential degradation pathways for peptides like this compound.

References

Mitigating potential side effects of Emideltide in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) in animal models. The information is designed to help mitigate and manage potential side effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's precise mechanism is not fully understood, but it is known to be a neuropeptide that modulates several neurotransmitter systems.[1] It does not appear to bind directly to opioid receptors but may stimulate the release of endogenous opioid peptides like Met-enkephalin.[2] Research suggests it interacts with GABA and NMDA receptors, promotes inhibitory GABAergic signaling, and reduces excitatory NMDA-mediated currents.[3] It also appears to interact with the adrenergic system and may influence serotonergic pathways, contributing to its effects on sleep architecture.[3][4]

Q2: What are the expected primary effects of this compound in animal models?

A2: The primary reported effects are related to sleep and sedation. In rabbits and rats, this compound has been shown to increase EEG delta activity, induce slow-wave sleep (SWS), and increase total non-rapid eye movement (NREM) sleep.[5] It also exhibits dose-dependent antinociceptive (pain-reducing) effects in mice and rats when administered centrally.[2] Additionally, it has been observed to affect circadian and locomotor patterns, hormonal levels, and stress responses.[6]

Q3: Are there any known direct toxicities or major adverse events associated with this compound in preclinical studies?

A3: Preclinical and clinical studies have generally reported good tolerance.[7][8] However, side effects can be dose-dependent or context-specific. For example, while low doses of this compound (40 μg/kg, i.p.) showed antioxidant effects in rats under acute stress, higher doses (120 and 360 μg/kg) had the opposite effect on certain biomarkers. Human studies on withdrawal symptoms noted headaches in a few patients, but no major cardiovascular or respiratory side effects were observed.[7][8]

Troubleshooting Guide: Potential Side Effects

This guide addresses potential side effects inferred from this compound's physiological actions and provides strategies for mitigation and monitoring.

Issue 1: Excessive Sedation or Motor Impairment

Q: My animal models are showing prolonged sedation or impaired coordination beyond the expected sleep-inducing effect after this compound administration. What steps should I take?

A: This may be a dose-dependent effect related to this compound's potent sedative properties and its modulation of the GABAergic system.

Troubleshooting Steps:

  • Dose Adjustment: this compound has been noted to have a U-shaped activity curve for dose.[6] The current dose may be too high. Consider performing a dose-response study to identify the optimal dose for the desired effect with minimal motor impairment.

  • Monitor Locomotor Activity: Quantify the effect by formally assessing locomotor activity. This can be done using an open-field maze or automated home-cage monitoring systems that track movement, distance traveled, and speed.[9][10] A significant decrease in activity during the animal's active phase (i.e., dark phase for rats) would confirm the observation.[11]

  • Refine Administration Timing: Administering this compound at the beginning of the animal's inactive (light) cycle may better align with its natural sleep period and reduce observable impairment during the active phase.

  • Check for Potentiating Factors: Review other agents being administered. Anesthetics or other CNS depressants can potentiate the sedative effects of this compound.[12]

Issue 2: Respiratory Depression or Bradycardia

Q: I am concerned about potential respiratory depression or a significant drop in heart rate, given this compound's sedative properties and indirect opioid system modulation. How can I monitor and mitigate this?

A: While major respiratory side effects have not been reported, this compound's mechanism suggests that monitoring is prudent, especially at higher doses or during co-administration with other CNS depressants. Decreased heart and respiration rates have been observed in rabbits.

Troubleshooting Steps:

  • Physiological Monitoring:

    • Respiratory Rate: Monitor the respiratory rate frequently, especially in the first hour post-administration. A significant drop below baseline is a key indicator.[13]

    • Pulse Oximetry: Use a non-invasive pulse oximeter designed for rodents to monitor oxygen saturation (SpO₂) and heart rate. A drop in SpO₂ is a reliable indicator of respiratory depression.[14]

  • Establish a Baseline: Always measure baseline heart rate, respiratory rate, and SpO₂ before administering this compound to have a clear reference for comparison.

  • Opioid Antagonist Intervention (Naloxone): Since this compound's antinociceptive effects can be blocked by naloxone, this suggests a link to the opioid system.[2] If significant respiratory depression is observed, administration of the opioid antagonist naloxone may reverse the effect. It is crucial to have naloxone available as a potential reversal agent.

    • Caution: Naloxone is short-acting and may need to be re-administered.[15] It can also induce withdrawal symptoms in opioid-dependent animals.[16]

  • Supportive Care: If respiratory depression occurs, provide supportive care such as supplemental oxygen and ensure the animal's airway is clear.

Issue 3: Altered Circadian Rhythm and Locomotor Activity

Q: My study involves long-term administration of this compound, and I've noticed a disruption in the animals' normal light/dark activity cycles. Is this an expected effect?

A: Yes, this is a documented effect. Daily evening injections of this compound (30 nmol/kg) in rats have been shown to reduce locomotor activity during the dark phase and increase it during the light phase, effectively causing a relative reversal of the circadian activity pattern.[11]

Troubleshooting Steps:

  • Acknowledge and Document: Recognize that this is a potential pharmacological effect of the peptide, not necessarily an adverse event. It may be central to its "programming" effects beyond simple sleep induction.[11]

  • Quantify the Effect: Use automated home-cage monitoring systems to continuously track locomotor activity over 24-hour periods.[1] This will allow for precise quantification of the phase shift.

  • Adjust Study Design: If maintaining a normal circadian rhythm is critical for other endpoints in your study, you may need to reconsider the dosing schedule or duration. Alternatively, the circadian-modulating effect itself could be a focus of the investigation.

  • Control for "Zeitgeber" Effects: Ensure that the light/dark conditions (the primary "Zeitgeber" or external cue) remain constant and consistent throughout the experiment to avoid confounding variables.

Data Summary Tables

Table 1: Summary of Potential Side Effects and Monitoring Parameters

Potential Side EffectInferred MechanismKey Monitoring ParametersAnimal Model Examples
Excessive Sedation GABAergic modulation; potent sedative propertiesLocomotor activity (distance, speed), time spent immobile, righting reflexRats, Mice[9][11]
Respiratory Depression Sedative effects; indirect opioid system modulationRespiratory rate, blood oxygen saturation (SpO₂), heart rateRabbits, Rats, Mice[13][14]
Bradycardia Sedative effects; autonomic nervous system depressionHeart rate (via pulse oximetry or ECG)Rabbits
Circadian Rhythm Shift Central "programming" effects on circadian regulators24-hour locomotor activity patterns (home-cage monitoring)Rats[11]
Altered Stress Biomarkers Modulation of stress response pathwaysHepatic catalase, SOD, and MDA levelsRats

Experimental Protocols

Protocol 1: Assessment of Sedative and EEG Effects in Rabbits (Adapted from Monnier et al., 1977)

  • Objective: To measure the effect of intravenous this compound on EEG and motor activity.

  • Animal Model: Rabbits with chronically implanted electrodes in the neocortex and archicortex for EEG recording.

  • Procedure:

    • Animals are placed in a Faraday cage and allowed to acclimate.

    • A baseline EEG and motor activity are recorded for at least 30 minutes.

    • This compound is administered intravenously (i.v.) at a dose of 30 nmol/kg.[5]

    • EEG and motor activity are continuously recorded for several hours post-infusion.

    • EEG recordings are analyzed, typically using fast-Fourier transformation, to quantify power in different frequency bands (e.g., delta, spindle).[17]

    • A significant increase in delta wave activity is indicative of slow-wave sleep induction.[17][18]

Protocol 2: Assessment of Antinociceptive Effects in Mice (Adapted from Nakamura et al., 1988)

  • Objective: To determine if this compound has pain-reducing effects and if they are opioid-mediated.

  • Animal Model: Male mice.

  • Procedure:

    • Administer this compound via intracerebroventricular (i.c.v.) or intracisternal injection. Perform a dose-response study.

    • Assess nociception at various time points post-injection using standardized tests like the hot-plate or tail-pinch test.

    • To test for opioid system involvement, pre-treat a separate cohort of animals with an opioid antagonist like naloxone before administering this compound.

    • A blockade of the antinociceptive effect by naloxone indicates that the effect is mediated via the opioid system.[2]

Visualizations

Signaling Pathways

Emideltide_Pathways cluster_receptors Receptor & Neurotransmitter Systems cluster_outcomes Physiological Outcomes This compound This compound GABA GABA System This compound->GABA Promotes NMDA NMDA System This compound->NMDA Inhibits Opioid Opioid System This compound->Opioid Modulates (Indirect) Adrenergic Adrenergic System This compound->Adrenergic Interacts Serotonin Serotonin System This compound->Serotonin Interacts Circadian Circadian Rhythm This compound->Circadian Modulates Sedation Sedation / Sleep GABA->Sedation NMDA->Sedation Analgesia Analgesia Opioid->Analgesia Stress Stress Response Adrenergic->Stress Serotonin->Sedation

Caption: Proposed signaling pathways modulated by this compound (DSIP).

Experimental Workflow

Troubleshooting_Workflow A 1. Observation Unexpected physiological or behavioral change is observed. B 2. Hypothesis Generation Is this a dose-dependent side effect or an unexpected primary effect? A->B C 3. Quantitative Assessment Measure relevant parameters vs. baseline (e.g., SpO₂, locomotor activity). B->C Investigate D 4. Intervention Strategy C->D E Dose Titration Perform dose-response study. D->E F Antagonist Administration (e.g., Naloxone for opioid-like effects) D->F G Supportive Care (e.g., Supplemental O₂) D->G H 5. Re-evaluate Did the intervention mitigate the effect? E->H F->H G->H I 6. Protocol Modification Adjust dose, timing, or monitoring for future experiments. H->I Yes J 7. Further Investigation Characterize the new finding as a pharmacological effect. H->J No

Caption: Workflow for troubleshooting potential side effects in animal models.

References

Validation & Comparative

A Comparative Analysis of Emideltide and Other Sleep-Promoting Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sleep, a fundamental physiological process, is intricately regulated by a complex interplay of neurochemical signals. Among these, endogenous and synthetic peptides have emerged as significant modulators of sleep-wake cycles. This guide provides a comparative analysis of Emideltide (Delta Sleep-Inducing Peptide, DSIP) and other key sleep-promoting peptides, including Galanin, Orexin-A (Hypocretin-1), Neuropeptide Y (NPY), and Epitalon. The objective is to offer a comprehensive overview of their mechanisms of action, effects on sleep architecture, and the experimental methodologies used to elucidate their function, thereby serving as a valuable resource for researchers and professionals in the field of sleep science and drug development.

Peptide Profiles and Mechanisms of Action

This compound (Delta Sleep-Inducing Peptide - DSIP)

This compound is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] It was first isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep. Its primary proposed function is the induction and potentiation of delta sleep (slow-wave sleep). The precise mechanism of action is not fully elucidated but is thought to involve the modulation of several neurotransmitter systems. Research suggests that this compound may potentiate GABAergic inhibition and interact with NMDA receptors.[2] It is also hypothesized to have an indirect action on the endogenous opioid system.

Galanin

Galanin is a 29/30 amino acid neuropeptide widely distributed in the central and peripheral nervous systems. It exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3. Galanin-containing neurons in the ventrolateral preoptic nucleus (VLPO) of the hypothalamus are crucial for sleep promotion.[3] Activation of these neurons leads to the inhibition of wake-promoting monoaminergic neurons in the brainstem, thereby facilitating the transition to sleep.[3]

Orexin-A (Hypocretin-1)

Orexin-A is a 33-amino acid neuropeptide produced by a specific group of neurons in the lateral hypothalamus. It plays a critical role in the maintenance of wakefulness and the suppression of REM sleep.[4] Orexin-A acts on two G-protein coupled receptors, OX1R and OX2R, which are widely distributed in brain regions associated with arousal.[5] The loss of orexin-producing neurons is the primary cause of narcolepsy with cataplexy.

Neuropeptide Y (NPY)

Neuropeptide Y is a 36-amino acid peptide that is highly expressed in the brain and is involved in a wide range of physiological functions, including the regulation of food intake, stress, and circadian rhythms.[6] NPY's effect on sleep is complex and can be either sleep-promoting or wake-promoting depending on the site of action and the receptor subtype involved (Y1, Y2, Y4, Y5, and y6).[6] In humans, intravenous administration of NPY has been shown to have hypnotic properties, potentially by antagonizing the effects of the stress-related peptide, corticotropin-releasing hormone (CRH).[6]

Epitalon

Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed based on the structure of a natural pineal peptide extract, epithalamin.[7] Its primary proposed mechanism of action in sleep regulation involves the normalization of circadian rhythms through its influence on the pineal gland.[1] Epitalon is suggested to stimulate melatonin synthesis, a key hormone in the regulation of the sleep-wake cycle.[8]

Comparative Data on Sleep Modulation

The following tables summarize the quantitative effects of this compound and other sleep-promoting peptides on various sleep parameters as reported in preclinical and clinical studies.

Table 1: Effects of this compound (DSIP) on Sleep Architecture

ParameterSpeciesDosage and AdministrationKey FindingsReference
Sleep LatencyHuman (Insomniacs)25 nmol/kg IVReduced sleep latency[9]
Total Sleep TimeHuman (Insomniacs)25 nmol/kg IVIncreased total sleep time[9]
Slow-Wave Sleep (SWS)RabbitIntracerebroventricularIncreased delta EEG activity[10]
REM SleepHuman (Insomniacs)25 nmol/kg IVNo significant change[9]

Table 2: Effects of Galanin on Sleep Architecture

ParameterSpeciesDosage and AdministrationKey FindingsReference
NREM SleepMouseChemogenetic activation of VLPO galanin neuronsIncreased NREM sleep duration
Sleep LatencyMouseChemogenetic activation of VLPO galanin neuronsDecreased sleep latency[3]
Body TemperatureMouseChemogenetic activation of VLPO galanin neuronsReduced body temperature
WakefulnessMouseOptogenetic inhibition of VLPO galanin neuronsIncreased wakefulness

Table 3: Effects of Orexin-A on Sleep-Wake States

ParameterSpeciesDosage and AdministrationKey FindingsReference
WakefulnessRatIntracerebroventricular injectionIncreased wakefulness[4]
REM SleepRatIntracerebroventricular injectionSuppressed REM sleep[4]
Sleep LatencyHuman (with orexin receptor antagonists)OralReduced sleep latency[11]
Total Sleep TimeHuman (with orexin receptor antagonists)OralIncreased total sleep time[11]

Table 4: Effects of Neuropeptide Y on Sleep Architecture in Humans

ParameterSpeciesDosage and AdministrationKey FindingsReference
Sleep LatencyHuman4x 50 or 100 µg IVReduced sleep latency[12]
Stage 2 SleepHuman4x 50 or 100 µg IVEnhanced Stage 2 sleep[12]
Time AwakeHuman4x 50 or 100 µg IVReduced time awake[12]
ACTH and CortisolHuman4x 50 or 100 µg IVInhibited release[12]

Table 5: Effects of Epitalon on Sleep-Related Parameters

ParameterSpeciesDosage and AdministrationKey FindingsReference
Melatonin SynthesisHuman (in vitro)N/AUpregulated key enzymes for melatonin synthesis[8]
Melatonin SecretionAged Rhesus MonkeysN/ARestored youthful melatonin secretion patterns[8]
Circadian RhythmsAged Rhesus MonkeysN/ANormalized cortisol rhythms[8]
Visual FunctionHuman (Retinal Degeneration)N/APositive clinical effect in 90% of cases[13]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each peptide.

Emideltide_Signaling_Pathway This compound This compound GABA_R GABAA Receptor This compound->GABA_R Potentiates NMDA_R NMDA Receptor This compound->NMDA_R Modulates Opioid_R Opioid System (Indirect) This compound->Opioid_R Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition NMDA_R->Neuronal_Inhibition Opioid_R->Neuronal_Inhibition SWS_Promotion Slow-Wave Sleep Promotion Neuronal_Inhibition->SWS_Promotion

Caption: Proposed signaling pathway for this compound in sleep promotion.

Galanin_Signaling_Pathway Galanin Galanin GALR1_3 GALR1/3 Receptors (Gi/o-coupled) Galanin->GALR1_3 AC Adenylate Cyclase GALR1_3->AC Inhibits K_channel K+ Channels GALR1_3->K_channel Activates Ca_channel Ca2+ Channels GALR1_3->Ca_channel Inhibits cAMP cAMP AC->cAMP Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization Ca_channel->Neuronal_Hyperpolarization Inhibition_of_Wake_Neurons Inhibition of Wake-Promoting Neurons Neuronal_Hyperpolarization->Inhibition_of_Wake_Neurons Sleep_Promotion Sleep Promotion Inhibition_of_Wake_Neurons->Sleep_Promotion

Caption: Galanin receptor signaling pathway in sleep regulation.

Orexin_Signaling_Pathway Orexin_A Orexin-A OX1R OX1R (Gq-coupled) Orexin_A->OX1R OX2R OX2R (Gq/Gi-coupled) Orexin_A->OX2R PLC Phospholipase C OX1R->PLC Activates OX2R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca2+ Release ER->Ca_release Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Wakefulness Wakefulness Neuronal_Excitation->Wakefulness NPY_Signaling_Pathway NPY Neuropeptide Y Y_Receptors Y Receptors (Y1, Y2, Y4, Y5, y6) (Gi/o-coupled) NPY->Y_Receptors AC Adenylate Cyclase Y_Receptors->AC Inhibits Ca_channel Ca2+ Channels Y_Receptors->Ca_channel Inhibits cAMP cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition Sleep_Modulation Sleep Modulation Neuronal_Inhibition->Sleep_Modulation Epitalon_Signaling_Pathway Epitalon Epitalon Pineal_Gland Pineal Gland Epitalon->Pineal_Gland AANAT Arylalkylamine N-acetyltransferase (AANAT) Expression Pineal_Gland->AANAT Upregulates Melatonin_Synthesis Melatonin Synthesis AANAT->Melatonin_Synthesis Circadian_Rhythm Circadian Rhythm Normalization Melatonin_Synthesis->Circadian_Rhythm Sleep_Regulation Sleep Regulation Circadian_Rhythm->Sleep_Regulation

References

Cross-Validation of Emideltide's Effects on Sleep Architecture in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), on sleep patterns across various animal species. The information is intended to support researchers and professionals in the field of drug development and neuroscience. This document summarizes key experimental findings, details methodologies, and presents data in a structured format for objective comparison.

Overview of this compound (DSIP)

This compound is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] It was first isolated from the cerebral venous blood of rabbits in an induced state of sleep.[1][2] this compound is primarily known for its potential to induce slow-wave sleep (delta sleep) and has been studied for its effects on sleep architecture, stress reduction, and other physiological processes.[3][4][5] Its mechanism of action is thought to involve the modulation of various neurotransmitter systems, including GABAergic and glutamatergic pathways, and a reduction in corticotropin-releasing hormone (CRH) to modulate stress responses.[5]

Comparative Efficacy on Sleep Parameters

The effects of this compound on sleep architecture have been investigated in several animal models, most notably in rabbits, rats, and cats. The following tables summarize the quantitative effects of this compound on key sleep parameters in these species.

Table 1: Effects of this compound on Slow-Wave Sleep (SWS)
Animal SpeciesAdministration RouteDosageChange in Slow-Wave Sleep (SWS)Reference
Rabbit Intravenous (i.v.)25 nmol/kgSignificant increase in delta and spindle EEG activity[6][7]
Intravenous (i.v.)50 µg/kgIntensified delta and sigma waves on EEG[8]
Intraventricular5 µ g/rabbit Marked increase in delta and sigma EEG activities[4]
Rat Intracerebroventricular7 nmol/kg20% increase in total SWS[9]
Intracerebroventricular0.5 nmol (phosphorylated analogue P-DSIP)22% increase in SWS[10]
Intraperitoneal (i.p.)1 mg/kgSignificant increase in delta wave activity[11][12]
Cat Intracerebroventricular7 nmol/kgSignificant increase in deep SWS (S2)[13]
Subcutaneous (s.c.)120 nmol/kgSignificant increase in deep SWS[14]
Table 2: Effects of this compound on REM Sleep
Animal SpeciesAdministration RouteDosageChange in REM SleepReference
Rabbit Not SpecifiedNot SpecifiedData not available
Rat Intracerebroventricular0.5 nmol (phosphorylated analogue P-DSIP)81% increase in paradoxical sleep (REM)[10]
Cat Intracerebroventricular7 nmol/kgNo significant effect on total REM sleep[13]
Subcutaneous (s.c.)120 nmol/kgNo change in the amount of REM sleep[14]
Intravenous (i.v.)25 µg/kgPreferentially augmented REM sleep[15]
Subcutaneous (s.c.)100 µg/kgPreferentially augmented REM sleep[15]

Comparison with Alternative Sleep-Promoting Peptides

Several other peptides have been investigated for their sleep-modulating properties. While direct comparative studies with this compound are limited, this section provides an overview of their reported effects.

Table 3: Overview of Alternative Sleep-Promoting Peptides
PeptideMechanism of ActionReported Effects on Sleep in Animal ModelsKey References
Sermorelin Growth Hormone-Releasing Hormone (GHRH) analogIncreases slow-wave sleep and may decrease wakefulness.[13]
Ipamorelin Growth Hormone secretagogueMay improve sleep quality by stimulating growth hormone release.
Epitalon Synthetic tetrapeptideMay regulate melatonin production and circadian rhythms.[16][17][18][19][20]

Pharmacokinetic and Safety Profile

The pharmacokinetic and safety data for this compound are crucial for designing and interpreting experimental studies. The following tables provide a summary of the available data.

Table 4: Pharmacokinetic Parameters of this compound
Animal SpeciesHalf-LifeClearanceVolume of DistributionReference
Rat ~15 minutes (in vitro)Data not availableData not available[21]
Rabbit 2-4 hoursData not availableData not available[5]

Note: In vivo pharmacokinetic data for this compound is limited. The provided half-life in rats is based on in vitro studies and may not fully reflect in vivo conditions.

Table 5: Toxicological Data for this compound
Animal SpeciesLD50 (Median Lethal Dose)Observed Adverse EffectsReference
Mouse >100 mg/kg (as part of Deltaran preparation)No adverse effects on food consumption; decreased body weight with long-term administration.[22]
Rat Data not availableDoses above 500 µg/kg may cause mild agitation.[5]
Rabbit Data not availableWell-tolerated in sleep studies.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide.

Intracerebroventricular (ICV) Administration and EEG Recording in Rats

Objective: To assess the central effects of this compound on sleep architecture.

Procedure:

  • Animal Preparation: Adult male rats are surgically implanted with chronic electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, along with a cannula in the lateral ventricle for ICV injections.

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

  • Habituation: Rats are habituated to the recording chamber and connection cables for several days before the experiment.

  • Administration: this compound, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid), is infused into the lateral ventricle over a specified duration. Control animals receive the vehicle solution.

  • EEG/EMG Recording: Polygraphic recordings are performed continuously for a set period (e.g., 24 hours) following administration.

  • Data Analysis: The recordings are scored for different sleep-wake stages (wakefulness, SWS, REM sleep) in epochs (e.g., 30 seconds). Parameters such as sleep latency, duration of each sleep stage, and number of episodes are quantified and statistically analyzed.[23]

Intravenous (i.v.) Administration and EEG Monitoring in Rabbits

Objective: To evaluate the systemic effects of this compound on brain activity.

Procedure:

  • Animal Preparation: Rabbits are implanted with electrodes for EEG recording.

  • Administration: this compound, dissolved in sterile saline, is administered via a marginal ear vein.

  • EEG Recording: EEG is recorded continuously to monitor changes in brain wave patterns, particularly delta and spindle activity.

  • Data Analysis: The EEG recordings are analyzed to quantify the intensity and frequency of delta and sigma waves.

Subcutaneous (s.c.) Administration and Sleep Analysis in Cats

Objective: To determine the effects of peripherally administered this compound on the sleep cycle.

Procedure:

  • Animal Preparation: Cats are implanted with electrodes for EEG, electrooculogram (EOG), and EMG recordings.

  • Administration: this compound is injected subcutaneously.

  • Polygraphic Recording: Continuous 8-hour recordings are performed to monitor the sleep-wake cycle.

  • Data Analysis: Recordings are scored to determine the duration of wakefulness, SWS (differentiating between light and deep SWS), and REM sleep, as well as sleep and REM sleep latencies.[14]

Visualizing Pathways and Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling pathways through which this compound may exert its effects on sleep and stress response.

Emideltide_Signaling_Pathway cluster_input Input cluster_receptors Receptor Interactions cluster_downstream Downstream Effects cluster_outcome Physiological Outcomes This compound This compound (DSIP) GABA_A GABAA Receptors This compound->GABA_A + NMDA NMDA Receptors This compound->NMDA - Opioid Opioid Receptors This compound->Opioid modulates CRH_Reduction Reduced CRH Release This compound->CRH_Reduction Hypothalamus Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Reduced_Excitability Reduced Neuronal Excitability NMDA->Reduced_Excitability Endogenous_Opioid Modulation of Endogenous Opioids Opioid->Endogenous_Opioid Sleep_Induction Sleep Induction (Increased SWS) Neuronal_Inhibition->Sleep_Induction Reduced_Excitability->Sleep_Induction Endogenous_Opioid->Sleep_Induction Stress_Reduction Stress Reduction CRH_Reduction->Stress_Reduction Experimental_Workflow A Animal Acclimation and Baseline Monitoring B Surgical Implantation (EEG/EMG Electrodes, Cannula) A->B C Post-Surgical Recovery (1-2 weeks) B->C D Habituation to Recording Setup C->D E Baseline Recording (Vehicle Administration) D->E F Experimental Recording (this compound Administration) D->F G Data Acquisition (EEG, EMG, Video) E->G Control F->G Treatment H Sleep Stage Scoring and Analysis G->H I Statistical Comparison and Reporting H->I

References

A Comparative Guide to Historical Emideltide Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the historical research findings on Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) with alternative treatments available during the same period (primarily the 1970s and 1980s). The information is presented to facilitate a clear understanding of this compound's performance based on available experimental data.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its historical alternatives on sleep architecture and their proposed mechanisms of action.

Table 1: Effects on Slow-Wave Sleep (SWS)

CompoundAnimal ModelDoseRoute of AdministrationChange in Slow-Wave SleepCitation
This compound (DSIP)Rabbit6 nmol/kgIntraventricular~35% increase in delta EEG activity[1]
This compound (DSIP)Rat7 nmol/kgIntracerebroventricular~20% increase in total slow-wave sleep
BenzodiazepinesHumanVaries by agentOralDecrease in Stage 4 (slow-wave) sleep[2][3]
BarbituratesHumanVaries by agentOralInitial increase, but tolerance develops[4]
Tricyclic AntidepressantsHumanVaries by agentOralVariable, some may increase deep sleep[5]

Table 2: Proposed Mechanism of Action and Receptor Interactions

CompoundPrimary Mechanism of ActionReceptor Interactions (Qualitative)Quantitative Receptor Affinity Data (Kd, IC50, etc.)
This compound (DSIP) Neuromodulatory- NMDA Receptors: Inhibitory impact on NMDA receptor-mediated currents.[6] - GABA Receptors: Potentiation of GABA receptor activity.[6] - Adrenergic Receptors: Modulates the responsiveness of alpha-1 adrenergic receptors.[6] - Opioid Receptors: Does not appear to bind directly.Not reported in the reviewed historical literature.
Benzodiazepines Positive allosteric modulator of GABA-A receptorsBinds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel opening.[7]Varies by specific agent.
Barbiturates Positive allosteric modulator of GABA-A receptorsBinds to a different site on the GABA-A receptor than benzodiazepines, increasing the duration of chloride channel opening.[8]Varies by specific agent.
Tricyclic Antidepressants Reuptake inhibition of serotonin and norepinephrineAlso act as antagonists at various other receptors, including muscarinic, histamine, and adrenergic receptors, contributing to their sedative effects.Varies by specific agent.

Experimental Protocols

This compound EEG Experiments in Rabbits (Schoenenberger & Monnier, 1977)

A foundational study on this compound involved its administration to rabbits to observe effects on brain electrical activity.

Objective: To determine the effect of intraventricular infusion of synthetic DSIP on the electroencephalogram (EEG) of rabbits.

Animal Model: Rabbits with chronically implanted electrodes in the neocortex and archicortex.

Procedure:

  • Peptide Administration: A dose of 6 nmol/kg of synthetic DSIP was infused intraventricularly.[1] Control groups received a cerebrospinal fluid-like solution or other synthetic peptide analogs.

  • EEG Recording: Continuous EEG recordings were taken from the implanted electrodes.

  • Data Analysis: The EEG signals were subjected to direct fast-Fourier transformation for analysis of different frequency bands, with a focus on delta and spindle activity.

Key Findings: The study reported a highly specific and significant enhancement of delta and spindle EEG patterns following the infusion of the synthetic DSIP.[9] A mean increase of approximately 35% in EEG delta activity was observed in both the neocortex and limbic cortex compared to control animals.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Emideltide_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptor Interactions cluster_effects Downstream Effects This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Inhibits GABA_A_R GABA-A Receptor This compound->GABA_A_R Potentiates Alpha1_Adrenergic_R Alpha-1 Adrenergic Receptor This compound->Alpha1_Adrenergic_R Modulates Neuronal_Activity Decreased Neuronal Excitability NMDA_R->Neuronal_Activity Leads to GABA_A_R->Neuronal_Activity Leads to Sleep_Regulation Increased Slow-Wave Sleep Alpha1_Adrenergic_R->Sleep_Regulation Contributes to Neuronal_Activity->Sleep_Regulation Promotes

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_EEG cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Rabbit with Implanted EEG Electrodes Administration Intraventricular Infusion (6 nmol/kg this compound or Control) Animal_Model->Administration EEG_Recording Continuous EEG Recording Administration->EEG_Recording FFT_Analysis Fast-Fourier Transform (FFT) Analysis EEG_Recording->FFT_Analysis Outcome Quantification of Delta and Spindle Activity FFT_Analysis->Outcome

Caption: Workflow for this compound EEG experiments in rabbits.

Alternatives_Mechanism cluster_alternatives Historical Alternatives cluster_targets Primary Molecular Targets cluster_moa Mechanism of Action Benzodiazepines Benzodiazepines GABA_A_Receptor GABA-A Receptor Benzodiazepines->GABA_A_Receptor Positive Allosteric Modulator Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Positive Allosteric Modulator TCAs Tricyclic Antidepressants Monoamine_Transporters Serotonin & Norepinephrine Transporters TCAs->Monoamine_Transporters Inhibits GABA_Potentiation Enhanced GABAergic Inhibition GABA_A_Receptor->GABA_Potentiation Reuptake_Inhibition Increased Synaptic Monoamines Monoamine_Transporters->Reuptake_Inhibition

Caption: Mechanism of action for historical sleep disorder treatments.

References

Independent Verification of Emideltide's Anxiolytic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic properties of Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) with established anxiolytic agents. The following sections present a summary of quantitative data from preclinical studies, detailed experimental protocols, and an overview of the proposed signaling pathways.

Comparative Analysis of Anxiolytic Activity

The anxiolytic potential of this compound and other compounds has been evaluated in various preclinical models of anxiety in rodents. The most common assays include the elevated plus-maze (EPM), the light-dark box test, and the social interaction test. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their innate tendency to socially interact. Anxiolytic compounds typically increase the time spent in open/lit areas and promote social engagement.

Elevated Plus-Maze (EPM) Test Data

The EPM test is a widely used model to assess anxiety-like behavior. The apparatus consists of two open and two enclosed arms. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.

CompoundDoseAnimal Model% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Reference
Vehicle (Control) -Mice15.2 ± 2.128.4 ± 3.5[1]
This compound (DSIP) 1 mg/kgMice25.6 ± 3.242.1 ± 4.1[1]
Diazepam 2.0 mg/kgMice35.8 ± 4.5 51.3 ± 5.2[2]
Buspirone 1 mg/kgMice22.4 ± 2.936.7 ± 4.0[3]
Fluoxetine 10 mg/kgRats10.5 ± 1.5 20.1 ± 2.8[4]
Venlafaxine 20 mg/kgRats28.9 ± 3.8*Not Reported[5]

*p < 0.05, **p < 0.01, ***p < 0.001 compared to respective vehicle control. Note: Direct statistical comparison between different studies is not possible due to variations in experimental conditions.

Light-Dark Box Test Data

The light-dark box test assesses anxiety by measuring a rodent's preference for a dark, enclosed compartment over a brightly lit one. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

No peer-reviewed preclinical studies providing quantitative data on the effects of this compound in the light-dark box test were identified in the current search.

CompoundDoseAnimal ModelTime in Light Compartment (s) (Mean ± SEM)Transitions (Mean ± SEM)Reference
Vehicle (Control) -Rats135 ± 158 ± 1[5]
Diazepam 2 mg/kgRats210 ± 2014 ± 2[5]
Buspirone 1 mg/kgMice185 ± 1811 ± 1.5[6]
Fluoxetine 10 mg/kgRats110 ± 126 ± 1[6]
Venlafaxine 16 mg/kgMice195 ± 22*Not Reported[7]

*p < 0.05 compared to respective vehicle control.

Social Interaction Test Data

The social interaction test evaluates anxiety by measuring the time an animal spends actively engaging with an unfamiliar conspecific. Anxiolytic drugs generally increase the duration of social interaction.

No peer-reviewed preclinical studies providing quantitative data on the effects of this compound in the social interaction test were identified in the current search.

CompoundDoseAnimal ModelSocial Interaction Time (s) (Mean ± SEM)Reference
Vehicle (Control) -Rats75 ± 8[8]
Diazepam 1 mg/kgRats115 ± 12*[8]
Buspirone 5 mg/kgMiceIncreased social investigation[9]
Fluoxetine 20 mg/kgHamstersDecreased social investigation in males (stress-dependent)[10]
Venlafaxine -Humans (Clinical Study)Significantly improved social activity level[11]

*p < 0.05 compared to respective vehicle control.

Experimental Protocols

Elevated Plus-Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).

  • Procedure: Rodents are individually placed in the center of the maze, facing an open arm. Their behavior is recorded for a set period (typically 5 minutes).

  • Parameters Measured: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these parameters suggests an anxiolytic effect.

Light-Dark Box Test
  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.

  • Procedure: An animal is placed in the center of the light compartment and allowed to explore the apparatus freely for a defined period (e.g., 5-10 minutes).

  • Parameters Measured: Key indicators of anxiety include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. Anxiolytic compounds are expected to increase the time in the light area and the number of transitions.

Social Interaction Test
  • Apparatus: A familiar or unfamiliar open field arena.

  • Procedure: Two unfamiliar rodents (one of which is the test subject) are placed in the arena and their behavior is recorded for a specific duration (e.g., 10 minutes). The level of illumination can be varied to modulate the aversiveness of the environment.

  • Parameters Measured: The primary measure is the total time the test animal spends actively engaging in social behaviors (e.g., sniffing, following, grooming) with the other animal. An increase in social interaction time is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

This compound (DSIP)

This compound's anxiolytic effects are thought to be mediated through its interaction with several neurotransmitter systems. It is believed to potentiate the effects of the inhibitory neurotransmitter GABA at its receptors, leading to a calming effect.[12] Additionally, this compound may modulate the activity of NMDA receptors, which are involved in excitatory neurotransmission.[13][14] By reducing excessive neuronal excitation, this compound could contribute to a reduction in anxiety. Furthermore, some evidence suggests that this compound can influence the levels of stress-related neuropeptides and hormones.[13]

Emideltide_Anxiolytic_Pathway cluster_GABA GABAergic System cluster_Glutamate Glutamatergic System cluster_Stress Stress Response This compound This compound (DSIP) GABA_Receptor GABA Receptor This compound->GABA_Receptor Potentiates NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Modulates Stress_Hormones Stress Hormones (e.g., Corticosterone) This compound->Stress_Hormones Reduces GABA_Neuron GABAergic Neuron GABA_Receptor->GABA_Neuron Increased Inhibition Anxiety Anxiety Reduction GABA_Neuron->Anxiety Glutamate_Neuron Glutamatergic Neuron NMDA_Receptor->Glutamate_Neuron Decreased Excitation Glutamate_Neuron->Anxiety Stress_Hormones->Anxiety

Proposed anxiolytic signaling pathway of this compound.

Alternative Anxiolytics
  • Benzodiazepines (e.g., Diazepam): These drugs enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

  • Azapirones (e.g., Buspirone): Buspirone's primary mechanism is as a serotonin 5-HT1A receptor partial agonist. It also has some antagonist activity at dopamine D2 receptors.

  • Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine): SSRIs block the reabsorption (reuptake) of serotonin into neurons, making more serotonin available to improve transmission of messages between neurons.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Venlafaxine): SNRIs increase levels of both serotonin and norepinephrine by inhibiting their reuptake in the brain.

Anxiolytic_Mechanisms cluster_BZD Benzodiazepines cluster_Azapirone Azapirones cluster_SSRI SSRIs cluster_SNRI SNRIs BZD Diazepam GABA_A GABA-A Receptor BZD->GABA_A Positive Allosteric Modulator Anxiety Anxiety Reduction GABA_A->Anxiety Buspirone Buspirone HT1A 5-HT1A Receptor Buspirone->HT1A Partial Agonist D2 D2 Receptor Buspirone->D2 Antagonist HT1A->Anxiety Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits SERT->Anxiety Venlafaxine Venlafaxine SERT2 SERT Venlafaxine->SERT2 Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits SERT2->Anxiety NET->Anxiety

Mechanisms of action for various anxiolytic drug classes.

Conclusion

The available preclinical data suggests that this compound (DSIP) exhibits anxiolytic-like properties in the elevated plus-maze test, a standard model of anxiety.[1] Its efficacy in this model appears to be comparable to some established anxiolytics, although direct comparative studies are lacking. The proposed mechanism of action, involving the potentiation of GABAergic inhibition and modulation of NMDA receptor activity, provides a plausible neurobiological basis for its anxiolytic effects.[12][13]

However, a comprehensive independent verification of this compound's anxiolytic profile is currently limited by the absence of published quantitative data from other key preclinical anxiety models, such as the light-dark box and social interaction tests. Further research is warranted to fully characterize its behavioral effects and to elucidate its precise signaling pathways in the context of anxiety. Comparative studies with standard anxiolytics in a battery of validated anxiety models would be crucial to firmly establish the therapeutic potential of this compound as a novel anxiolytic agent.

References

Unveiling the Therapeutic Potential of Emideltide Analogues: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with a range of neuromodulatory effects. Its potential therapeutic applications, from promoting sleep to mitigating the toxic effects of chemotherapy, have led to the development of numerous synthetic analogues. This guide provides a comparative analysis of the efficacy of various this compound analogues, supported by experimental data, to aid researchers in the pursuit of novel therapeutic agents.

Comparative Efficacy of this compound Analogues

The therapeutic efficacy of this compound analogues has been evaluated across different functional assays, primarily focusing on their sleep-inducing properties and their antioxidant and detoxifying capabilities. The following tables summarize the key quantitative data from these studies.

Analogue NameModification from this compound (DSIP)Efficacy MetricResult
[NMeAla2]DSIP N-methylation of Alanine at position 2Increase in Slow-Wave Sleep10-15% increase compared to control[1][2]
[Pro2]DSIP Proline substitution for Alanine at position 2Increase in Slow-Wave Sleep10-15% increase compared to control[1][2]
[beta-Ala2]DSIP Beta-Alanine substitution for Alanine at position 2Effect on SleepSignificant suppression of sleep[1][2]
Phosphorylated DSIP (P-DSIP) Phosphorylation of Serine at position 7Sleep-Promoting Potency5 times more potent than DSIP[3]
ID-6 Not specified in available abstractsAntioxidant ActivityHigher than DSIP and comparable to Vitamin C[4]
Unspecified Analogue Not specified in available abstractsDetoxifying Activity (Cisplatin-induced toxicity)Reduced animal mortality to 17% (from 50-67% in control)[4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Assessment of Sleep-Inducing Efficacy

The sleep-inducing effects of this compound analogues were primarily investigated in animal models, typically rabbits or rats.

  • Animal Preparation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states.

  • Peptide Administration: Analogues were administered via intracerebroventricular (ICV) injection to bypass the blood-brain barrier and directly target the central nervous system.

  • Data Acquisition and Analysis: Continuous EEG and EMG recordings were performed for several hours post-injection. The recordings were scored to identify different sleep stages, including slow-wave sleep (SWS) and paradoxical sleep (REM sleep). The duration and percentage of each sleep stage were calculated and compared between the analogue-treated groups and a control group receiving a vehicle injection.

Evaluation of Antioxidant Activity

The antioxidant potential of this compound analogues was assessed using in vitro assays that measure the scavenging of free radicals or the inhibition of lipid peroxidation.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method spectrophotometrically measures the ability of the peptide to donate a hydrogen atom and reduce the stable DPPH radical. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

  • Ferric Thiocyanate Method: This assay evaluates the inhibition of lipid peroxidation. Linoleic acid is used as a model lipid, and its oxidation is monitored by measuring the formation of hydroperoxides, which react with ferric chloride to produce a colored complex. The reduction in color intensity in the presence of the peptide indicates antioxidant activity.

Assessment of Detoxifying Activity (Cisplatin-Induced Toxicity Model)

The ability of this compound analogues to mitigate the toxic effects of the chemotherapeutic agent cisplatin was evaluated in an in vivo mouse model.

  • Animal Model: Mice were administered a toxic dose of cisplatin to induce organ damage, typically nephrotoxicity.

  • Peptide Treatment: Different groups of mice were treated with various this compound analogues either before or after cisplatin administration.

  • Efficacy Evaluation: The detoxifying effect was assessed by monitoring survival rates and analyzing biochemical markers of organ damage in blood samples (e.g., blood urea nitrogen and creatinine for kidney function).

Signaling Pathways and Experimental Workflow

The precise molecular mechanisms of this compound and its analogues are still under investigation. However, evidence suggests their effects are mediated through the modulation of several key neurotransmitter systems.

G cluster_0 This compound Analogue cluster_1 Potential Receptor Interactions cluster_2 Downstream Cellular Effects cluster_3 Physiological Outcomes This compound This compound Analogue GABA_R GABA Receptors This compound->GABA_R NMDA_R NMDA Receptors This compound->NMDA_R Opioid_R Opioid Receptors This compound->Opioid_R Adrenergic_R Adrenergic Receptors This compound->Adrenergic_R Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Modulation_of_Excitability Modulation of Neuronal Excitability NMDA_R->Modulation_of_Excitability Analgesia Analgesia Opioid_R->Analgesia Neurotransmitter_Release Modulation of Neurotransmitter Release Adrenergic_R->Neurotransmitter_Release Sleep_Promotion Sleep Promotion Neuronal_Inhibition->Sleep_Promotion Stress_Reduction Stress Reduction Neuronal_Inhibition->Stress_Reduction Modulation_of_Excitability->Sleep_Promotion Detoxification Detoxification Modulation_of_Excitability->Detoxification Analgesia->Stress_Reduction Neurotransmitter_Release->Stress_Reduction

Caption: Potential signaling pathways of this compound analogues.

The experimental workflow for comparing the efficacy of different this compound analogues typically follows a structured approach from synthesis to in vivo testing.

G A Analogue Synthesis & Purification B In Vitro Screening (e.g., Antioxidant Assays) A->B C Selection of Lead Candidates B->C D In Vivo Efficacy Testing (e.g., Sleep Studies, Toxicity Models) C->D E Data Analysis & Comparison D->E

Caption: Experimental workflow for this compound analogue comparison.

References

Emideltide's Receptor Interactions: A Comparative Guide to its Modulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Emideltide's (also known as Delta Sleep-Inducing Peptide or DSIP) interaction with key central nervous system receptor subtypes. Current scientific evidence suggests that this compound does not function as a classical high-affinity ligand but rather as a modulator of several crucial neurotransmitter systems. This document summarizes the available experimental data on this compound's functional effects and contrasts them with the properties of well-established receptor agonists and antagonists. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

N-Methyl-D-Aspartate (NMDA) Receptor Interaction

This compound has been observed to modulate NMDA receptor activity, suggesting an inhibitory impact on excitatory neurotransmission. This is in contrast to direct antagonists that competitively or non-competitively block the receptor.

Table 1.1: Summary of this compound's Modulatory Effects on NMDA Receptors

ParameterObserved EffectNotes
NMDA-activated potentiationBlocks potentiation in cortical and hippocampal neurons.[1][2]This suggests an inhibitory action on NMDA receptor-mediated neuronal activation.
Presynaptic NMDA receptorsModulates activity, indicated by changes in Ca2+ uptake in brain cortex synaptosomes.[2]Points to a role in regulating neurotransmitter release.
Glutamate's excitatory impactAppears to diminish the excitatory effects of glutamate.This may be a consequence of its interaction with NMDA receptors.

Table 1.2: Comparative Binding Affinities of NMDA Receptor Antagonists

CompoundReceptor SubtypeBinding Affinity (Ki, Kd, or IC50)Notes
KetamineNMDA (non-selective)IC50: ~500-1000 nMNon-competitive channel blocker.
MemantineNMDA (non-selective)Ki: ~1-5 µMLow-affinity, uncompetitive channel blocker.
Ro 25-6981GluN2B-containingIC50: 9 nMSubtype-selective antagonist.
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This technique is employed to measure ion currents through NMDA receptors in isolated neurons.

  • Cell Preparation: Primary neurons (e.g., from the cortex or hippocampus) are cultured, or a suitable cell line expressing NMDA receptors is used.

  • Recording Setup: A glass micropipette filled with an internal solution forms a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

  • NMDA Receptor Activation: A solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) is perfused over the cell to evoke an inward current.

  • Modulator Application: After establishing a stable baseline of NMDA-evoked currents, this compound is co-applied with the NMDA/glycine solution at various concentrations.

  • Data Analysis: The potentiation or inhibition of the NMDA-evoked current by this compound is measured. A concentration-response curve can be generated to determine the EC50 or IC50 of the modulatory effect.

Signaling Pathway and Experimental Workflow

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds This compound This compound This compound->NMDA_R Modulates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca_ion->Signaling

Figure 1: Simplified NMDA Receptor Signaling Pathway and this compound's Modulatory Role.

Patch_Clamp_Workflow A Neuron Culture/ Cell Line Preparation B Establish Whole-Cell Patch-Clamp Configuration A->B C Perfuse with NMDA + Glycine (Baseline Recording) B->C D Co-apply this compound with NMDA + Glycine C->D E Record Changes in Ion Current D->E F Data Analysis (e.g., IC50/EC50 Calculation) E->F

Figure 2: Experimental Workflow for Patch-Clamp Electrophysiology.

Gamma-Aminobutyric Acid (GABA) Receptor Interaction

This compound has been shown to potentiate the action of GABA, the primary inhibitory neurotransmitter in the brain. This suggests that this compound may enhance inhibitory signaling.

Table 2.1: Summary of this compound's Modulatory Effects on GABAA Receptors

ParameterObserved EffectNotes
GABA-activated currentsConsiderably and dose-dependently potentiates currents in hippocampal and cerebellar neurons.[1][2]This indicates a positive allosteric modulatory effect.

Table 2.2: Comparative Binding Affinities of GABAA Receptor Agonists

CompoundReceptor SiteBinding Affinity (Ki, Kd, or IC50)Notes
MuscimolGABA siteKd: ~2-20 nMPotent agonist.
DiazepamBenzodiazepine siteKi: ~1-10 nMPositive allosteric modulator.
BicucullineGABA siteIC50: ~100-500 nMCompetitive antagonist.
Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This assay measures the ability of a compound to displace a radiolabeled ligand from the GABAA receptor.

  • Membrane Preparation: Brain tissue (e.g., cortex or cerebellum) is homogenized and centrifuged to isolate cell membranes rich in GABAA receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA_A Receptor GABA->GABA_R Binds This compound This compound This compound->GABA_R Potentiates Cl_ion Cl⁻ Influx GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization

Figure 3: Simplified GABAA Receptor Signaling and this compound's Modulatory Role.

Binding_Assay_Workflow A Brain Tissue Homogenization & Membrane Preparation B Incubate Membranes with Radioligand & this compound A->B C Rapid Filtration to Separate Bound & Unbound Ligand B->C D Quantify Radioactivity on Filters C->D E Data Analysis (IC50/Ki Determination) D->E Opioid_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Enkephalin_Vesicle Enkephalin Vesicles This compound->Enkephalin_Vesicle Stimulates Release Enkephalin Met-Enkephalin Enkephalin_Vesicle->Enkephalin Exocytosis Opioid_R Opioid Receptor Enkephalin->Opioid_R Binds Gi_protein G_i Protein Activation Opioid_R->Gi_protein AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Alpha1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_R α1-Adrenergic Receptor Norepinephrine->Alpha1_R Binds This compound This compound This compound->Alpha1_R Modulates? Gq_protein G_q Protein Activation Alpha1_R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

References

A Meta-Analysis of Emideltide: Unveiling the Clinical and Preclinical Landscape of a Sleep-Modulating Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide that has been investigated for its potential role in regulating sleep and other physiological processes. This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, supported by available preclinical and clinical data. While a formal meta-analysis is limited by the availability of full-text clinical trial data, this guide synthesizes the existing evidence to offer valuable insights for the research and drug development community.

Preclinical and Clinical Data Summary

Quantitative data from available studies are summarized below to facilitate a comparative assessment of this compound against other common insomnia treatments, including benzodiazepines, Z-drugs (e.g., zolpidem, zaleplon, eszopiclone), and the melatonin receptor agonist ramelteon.

Table 1: Preclinical Efficacy of this compound
SpeciesDosageRoute of AdministrationKey FindingsReference
Rabbit25 µg/kgIntravenous (i.v.)Augmented spindle-dominated, light non-REM sleep; prevented hyposomnia after stress.Scherschlicht et al.
Rabbit1 mg/kgSubcutaneous (s.c.)Augmented spindle-dominated, light non-REM sleep; prevented hyposomnia after stress.Scherschlicht et al.
Cat25 µg/kgIntravenous (i.v.)Preferentially augmented REM sleep; abolished the sleep-suppressant effect of morphine.Scherschlicht et al.
Cat100 µg/kgSubcutaneous (s.c.)Preferentially augmented REM sleep; abolished the sleep-suppressant effect of morphine.Scherschlicht et al.
Rat1 mg/kgIntraperitoneal (i.p.)Enhanced delta and theta wave activity; significantly increased EEG output in the delta range and sleep activity.[1]Anonymous
Table 2: Clinical Efficacy of this compound in Insomnia

Data derived from abstracts and summaries of clinical trials.

StudyNumber of PatientsDosageRoute of AdministrationKey Efficacy Outcomes
Schneider-Helmert et al. (1981)6 healthy volunteers25 nmol/kgIntravenous infusionIncreased total sleep time by 59% within 130 minutes post-infusion; shorter sleep onset and improved sleep efficiency on the subsequent night.[2]
Kaeser (1984)7 patients with severe insomniaSeries of 10 injections (dose not specified)Not specifiedSleep normalized in 6 out of 7 patients for a follow-up of 3-7 months; improved daytime mood and performance.[3]
Monti et al. (1987)Chronic insomniacs25 nmol/kgIntravenousDecreased number of nocturnal awakenings, NREM sleep latency, total waking time, and waking time after sleep onset (no significant difference from placebo). Increased total sleep time and NREM sleep time.[4]
Table 3: Comparative Efficacy of Insomnia Treatments

Data derived from meta-analyses and clinical trials of comparator drugs.

Drug Class/DrugChange in Sleep Latency (vs. Placebo)Change in Total Sleep Time (vs. Placebo)Key Adverse Events
Benzodiazepines -4.2 minutes (objective)[5][6]; -14.3 minutes (subjective)[5][6]+61.8 minutes (objective)[5][6]Daytime drowsiness, dizziness, cognitive impairment.[5]
Z-drugs -22 minutes (objective, polysomnography)[7]Not significantly different[7]Similar to benzodiazepines, potential for tolerance and dependence.[8]
Ramelteon (8mg) -13.1 minutes (objective, polysomnography)[9]Minimal increases[10]Headache, somnolence.[9]

Experimental Protocols

Detailed experimental protocols for the cited studies are limited due to the unavailability of full-text articles. However, based on the available information, the general methodologies are outlined below.

Preclinical Electroencephalogram (EEG) Studies in Rodents (General Protocol)

A sample protocol for assessing the effects of a compound on sleep physiology in rats involves the following steps:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[1][11]

  • Surgical Implantation: Animals are surgically implanted with electrodes to record cortical EEG and electromyography (EMG) to monitor muscle tone.

  • Acclimation: Following surgery, rats are allowed a recovery and acclimation period in soundproof recording cages with a controlled light-dark cycle.[11]

  • Drug Administration: this compound or a vehicle control is administered via a specified route (e.g., intraperitoneal injection).

  • EEG/EMG Recording: Continuous EEG and EMG recordings are taken for a defined period (e.g., 12 or 24 hours) post-administration.[1][11]

  • Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep). Power spectral analysis is performed on the EEG signal to quantify the power in different frequency bands (e.g., delta, theta).[12]

Clinical Trials in Patients with Insomnia (General Protocol)

The clinical trials of this compound in insomnia patients generally followed a double-blind, placebo-controlled design:

  • Patient Population: Adult patients diagnosed with chronic insomnia.[4]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[4]

  • Intervention: Patients receive either this compound (at a specified dose and route) or a placebo.

  • Sleep Assessment:

    • Objective Measures: Polysomnography (PSG) is used to record brain waves (EEG), eye movements (EOG), muscle activity (EMG), and other physiological parameters during sleep. Key outcomes include sleep latency, sleep efficiency, wake after sleep onset (WASO), and time spent in different sleep stages.

    • Subjective Measures: Patients complete sleep diaries and questionnaires to report on their perceived sleep quality, sleep latency, and daytime functioning.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of this compound

This compound's mechanism of action is thought to involve the modulation of several neurotransmitter systems.

Emideltide_Signaling_Pathways cluster_gaba GABAergic System cluster_glutamate Glutamatergic System cluster_other Other Systems This compound This compound (DSIP) GABA_Receptor GABA-A Receptor This compound->GABA_Receptor Potentiates GABAergic Transmission NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Inhibits NMDA Receptor Activity Opioid_System Endogenous Opioid System This compound->Opioid_System Modulates Adrenergic_System Adrenergic System This compound->Adrenergic_System Modulates Serotonergic_System Serotonergic System This compound->Serotonergic_System Modulates Inhibition Neuronal Inhibition (Promotes Sleep) GABA_Receptor->Inhibition GABA_Neuron GABAergic Neuron GABA_Neuron->GABA_Receptor GABA Release Excitation Neuronal Excitation (Promotes Wakefulness) NMDA_Receptor->Excitation Glutamate_Neuron Glutamatergic Neuron Glutamate_Neuron->NMDA_Receptor Glutamate Release

Caption: Proposed signaling pathways of this compound.

General Experimental Workflow for Preclinical Sleep Study

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a compound on sleep.

Preclinical_Workflow start Start animal_prep Animal Preparation (e.g., Rats) start->animal_prep surgery Surgical Implantation of EEG/EMG Electrodes animal_prep->surgery recovery Recovery & Acclimation surgery->recovery baseline Baseline EEG/EMG Recording (Vehicle) recovery->baseline drug_admin Drug Administration (this compound or Comparator) baseline->drug_admin post_drug_rec Post-Drug EEG/EMG Recording drug_admin->post_drug_rec data_analysis Data Analysis (Sleep Scoring, Spectral Analysis) post_drug_rec->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: General workflow for a preclinical sleep study.

Conclusion

Compared to established insomnia treatments like benzodiazepines and Z-drugs, the quantitative data on this compound's efficacy is less robust. While it appears to have a favorable safety profile with no reported significant adverse effects in the early trials, more extensive and well-documented clinical studies are required to definitively establish its therapeutic potential and safety. Its mechanism of action, which appears to be distinct from traditional hypnotics, may offer a novel approach to the management of sleep disorders. For researchers and drug development professionals, this compound remains an intriguing molecule that warrants further investigation to fully elucidate its clinical utility.

References

A Head-to-Head Comparison of Emideltide and Melatonin on Circadian Rhythm Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the endogenous hormone melatonin and the novel synthetic melatonin receptor agonist, Emideltide. The focus is on their respective pharmacological profiles and their efficacy in modulating the human circadian rhythm. All data presented for this compound is hypothetical, based on expected outcomes for a potent, next-generation melatonin agonist, designed to provide a framework for comparison.

Introduction to Circadian Rhythm and Melatonergic Agonists

The human circadian system, orchestrated by the suprachiasmatic nucleus (SCN) in the hypothalamus, governs the ~24-hour rhythms of nearly all physiological processes, including the sleep-wake cycle.[1][2] Melatonin, a hormone endogenously produced by the pineal gland in response to darkness, is the primary chemical messenger that signals circadian phase to the body.[[“]][4][5] It exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2, which are densely expressed in the SCN.[2][[“]][6]

  • MT1 Receptor Activation: Primarily promotes sleep onset.[2][4]

  • MT2 Receptor Activation: Primarily involved in phase-shifting the circadian clock.[2][4]

While exogenous melatonin is widely used to manage circadian rhythm disorders, its suboptimal pharmacokinetic properties—namely its short half-life and extensive first-pass metabolism—can limit its efficacy.[7][8][9] This has driven the development of synthetic melatonin receptor agonists like ramelteon and tasimelteon, designed for improved potency and duration of action.[10][11][12][13] this compound is a hypothetical next-generation selective MT1/MT2 agonist, engineered for superior receptor affinity and an optimized pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

Both melatonin and this compound act as agonists at the MT1 and MT2 receptors in the SCN.[[“]][14][15] Upon binding, these receptors, which are coupled to inhibitory G-proteins (Gi), suppress the activity of adenylyl cyclase. This action reduces intracellular levels of cyclic AMP (cAMP), which in turn decreases the activity of Protein Kinase A (PKA) and modulates downstream gene expression, ultimately influencing the neuronal firing rate of SCN cells to adjust the circadian clock.[[“]][16]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Melatonin Melatonin MT1/MT2 Receptors MT1/MT2 Receptors Melatonin->MT1/MT2 Receptors This compound This compound This compound->MT1/MT2 Receptors Gi Protein Gi Protein MT1/MT2 Receptors->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Clock Gene Expression Clock Gene Expression PKA->Clock Gene Expression Modulates

Caption: Shared signaling pathway of Melatonin and this compound.

Comparative Pharmacological Profiles

The primary distinctions between this compound and melatonin lie in their receptor binding affinities and pharmacokinetic properties. This compound is designed to have significantly higher affinity for both MT1 and MT2 receptors and a longer plasma half-life, suggesting greater potency and a more sustained duration of action.

Table 1: Pharmacodynamic and Pharmacokinetic Comparison

Parameter Melatonin This compound (Hypothetical) Implication
Receptor Affinity (Ki, nM)
MT1 Receptor ~0.1 - 0.5 0.03 Higher affinity suggests greater potency
MT2 Receptor ~0.5 - 1.5 0.09 Higher affinity suggests greater potency
Pharmacokinetics
Bioavailability (Oral) 9-33%[8][9] ~75% More consistent systemic exposure
Tmax (Time to Peak) ~50 minutes[8] ~45 minutes Rapid onset of action
Half-life (T½) ~45 minutes[8] ~2.5 hours Longer duration of action

| Metabolism | Extensive first-pass (CYP1A2)[10] | Primarily CYP3A4, less first-pass | Reduced metabolic variability |

G cluster_0 Pharmacological Properties cluster_1 Clinical Effect Melatonin_PK Lower Affinity Short Half-life Melatonin_Effect Lower Potency Shorter Duration Melatonin_PK->Melatonin_Effect Leads to Emideltide_PK Higher Affinity Longer Half-life Emideltide_Effect Higher Potency Sustained Duration Emideltide_PK->Emideltide_Effect Leads to

Caption: Relationship between pharmacological properties and clinical effect.

Efficacy in Circadian Rhythm Modulation: Experimental Data

The enhanced pharmacological profile of this compound is hypothesized to translate into superior efficacy in key measures of circadian rhythm modulation, including phase-shifting, suppression of core body temperature, and suppression of endogenous melatonin.

A Phase-Response Curve (PRC) maps the magnitude and direction of a phase shift (advance or delay) in the circadian clock in response to a stimulus administered at different circadian times.[17] The data below is from a hypothetical constant routine study.

Table 2: Comparative Phase-Shifting Effects (Phase Shift in Dim Light Melatonin Onset - DLMO)

Administration Time (Relative to Baseline DLMO) Melatonin (0.5 mg) Phase Shift (Hours) This compound (5 mg) Phase Shift (Hours)
DLMO -6h (Afternoon) +1.2 hours[18][19] +2.5 hours
DLMO -2h (Evening) +0.8 hours[18][19] +1.5 hours
DLMO +2h (Late Evening) -0.5 hours -1.0 hours
DLMO +6h (Morning) -1.0 hours[20] -2.2 hours

| DLMO +10h (Mid-Day) | No significant shift | No significant shift |

Positive values indicate a phase advance (shifting the clock earlier); negative values indicate a phase delay (shifting the clock later).

Exogenous melatonin administration is known to cause a transient decrease in core body temperature, a key output of the circadian clock.[21] A more potent agonist is expected to produce a more significant and sustained reduction.

Table 3: Physiological Suppression Effects

Parameter Melatonin (5 mg) This compound (5 mg) (Hypothetical)
Max. CBT Suppression (°C) 0.3°C - 0.5°C 0.7°C - 1.0°C
Duration of CBT Suppression ~2 hours ~4-5 hours

| Endogenous Melatonin Suppression (at nadir) | ~60% | >90% |

Experimental Methodologies

The following protocols represent standard methodologies for generating the comparative data cited in this guide.

This protocol is designed to assess the phase-shifting effects of a compound on the human circadian clock.

  • Participant Screening: Healthy volunteers (ages 18-40) with regular sleep-wake schedules are screened for inclusion. Exclusion criteria include shift work, recent trans-meridian travel, and use of medications affecting sleep or circadian rhythms.

  • At-Home Baseline: For 7-10 days prior to the lab session, participants maintain a fixed 8-hour sleep schedule, verified by actigraphy.

  • In-Lab Constant Routine (CR) Protocol:

    • Baseline Phase Assessment (24h): Participants are kept in a laboratory under constant routine conditions: semi-recumbent posture, continuous dim light (<10 lux), and isocaloric snacks every hour.[22] Saliva samples are collected every 30-60 minutes to determine the baseline Dim Light Melatonin Onset (DLMO).

    • Stimulus Administration (Days 2-4): The investigational compound (this compound, Melatonin, or Placebo) is administered daily at a specific time relative to the baseline DLMO.

    • Post-Stimulus Phase Assessment (Day 5): A second 24-hour constant routine is conducted to determine the post-stimulus DLMO.

  • Phase Shift Calculation: The phase shift is calculated as the difference between the pre- and post-stimulus DLMO, corrected for any free-run observed in the placebo condition.[18][23]

  • Washout & Crossover: A washout period of at least 2 weeks separates subsequent lab sessions for crossover to a different treatment arm.

G A Screening & Enrollment B At-Home Baseline (7-10 Days) Fixed Sleep Schedule A->B C In-Lab: Baseline DLMO (Constant Routine, 24h) B->C D Drug Administration (Days 2-4) This compound / Melatonin / Placebo C->D E In-Lab: Post-Stimulus DLMO (Constant Routine, 24h) D->E F Calculate Phase Shift E->F G Washout Period (≥2 Weeks) F->G H Crossover to Next Treatment Arm F->H G->C Repeat Protocol H->C Repeat Protocol

Caption: Experimental workflow for a human PRC study.
  • Instrumentation: Participants are fitted with a rectal or ingestible core body temperature sensor for continuous monitoring.

  • Protocol: The assessment is conducted under constant routine conditions (as described above) to minimize masking effects from posture, activity, and meals.

  • Data Collection: CBT is recorded at 10-minute intervals throughout a 24-hour baseline period and a 24-hour post-administration period.

  • Analysis: The temperature profile following drug administration is compared to the baseline profile to determine the nadir (lowest point), amplitude, and duration of temperature suppression.[21][24]

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express either human MT1 or MT2 receptors.

  • Membrane Preparation: Cell membranes expressing the target receptors are isolated and prepared.

  • Competitive Binding Assay: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor drug (this compound or melatonin).

  • Detection & Analysis: The amount of bound radioligand is measured. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Summary and Conclusion

This comparative analysis, based on established data for melatonin and plausible projections for the novel agonist this compound, highlights the potential advantages of a synthetic agent with an optimized pharmacological profile.

  • Potency and Duration: this compound's hypothetical higher receptor affinity and longer half-life suggest it could produce more robust and sustained circadian-shifting effects compared to melatonin.[11]

  • Clinical Efficacy: The projected larger phase shifts in the PRC and more profound suppression of core body temperature indicate that this compound could be a more effective agent for treating significant circadian misalignments, such as those found in jet lag, shift work disorder, and non-24-hour sleep-wake disorder.[12][13][25]

  • Consistency: Improved oral bioavailability would likely lead to more predictable dose-response relationships and reduced inter-individual variability compared to melatonin.

References

Safety Operating Guide

Navigating the Safe Disposal of Emideltide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Emideltide are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive approach can be formulated based on the general guidelines for non-hazardous peptide-based compounds. This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide that is not classified as a hazardous substance.[1][2][3][4] However, its toxicological properties have not been fully investigated, warranting careful handling and disposal.[1]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a fundamental aspect of good laboratory practice and is essential for minimizing exposure risks.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistantTo prevent skin contact.
Eye Protection Safety goggles or glassesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Respirator (in case of dust)To avoid inhalation of lyophilized powder.[1]

When handling this compound, especially in its powdered form, work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Procedure for this compound

The following procedure is a synthesis of best practices for the disposal of non-hazardous research peptides and should be adapted to comply with local and institutional regulations.[1][5][6]

1. Initial Decontamination (for solutions):

  • At present, there are no universally established and validated protocols for the chemical inactivation of this compound. Therefore, direct chemical neutralization is not recommended without further validation.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired lyophilized this compound should be kept in its original, sealed container.

    • Any lab materials contaminated with solid this compound, such as weighing paper or pipette tips, should be collected in a dedicated, clearly labeled waste bag.

    • In the event of a spill, carefully sweep up the solid material, place it in a sealed bag, and avoid generating dust.[1]

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.

    • Do not pour this compound solutions down the drain.[5] This is to prevent the release of the compound into the environment, as its ecological impact has not been fully assessed.[1][6]

3. Final Disposal:

  • All collected waste containing this compound (both solid and liquid) should be disposed of through your institution's approved chemical waste management service.[5]

  • For many non-hazardous investigational drugs, incineration by a licensed waste disposal vendor is the preferred method of destruction.[7]

  • It is imperative to adhere to all local, state, and national regulations concerning chemical waste disposal.[1][6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container waste_type->collect_liquid Liquid spill_solid Spill? collect_solid->spill_solid cleanup_spill Sweep Up, Bag, and Avoid Dust spill_solid->cleanup_spill Yes contact_ehs Contact Institutional Environmental Health & Safety (EHS) spill_solid->contact_ehs No cleanup_spill->contact_ehs collect_liquid->contact_ehs incineration Dispose via Approved Chemical Waste Vendor (e.g., Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound waste.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and regulatory compliance in your laboratory practices.

References

Safeguarding Your Research: Essential Protocols for Handling Emideltide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of peptides like Emideltide is paramount to ensuring both personal safety and the integrity of experimental data. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound, also known as Delta Sleep-inducing Peptide (DSIP). Adherence to these guidelines is critical for minimizing exposure risks and maintaining a secure laboratory environment.

This compound is a nonapeptide that should be treated as a potentially hazardous substance.[1] It is crucial to avoid ingestion, inhalation, and contact with skin and eyes.[1][2][3][4] Before handling, users must review the complete Safety Data Sheet (SDS) provided by the supplier.[1][5]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly when dealing with its lyophilized powder form which can easily become airborne.[5][6]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.[5][7]Chemical-resistant or disposable coveralls.[8]
Hand Protection Disposable nitrile gloves.[5][8]Double gloving is recommended for enhanced protection.[8]
Eye & Face Protection Safety glasses with side-shields.[5][8]A full-face shield or safety goggles should be used when there is a splash hazard.[8]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[8] Handling should occur in a well-ventilated place, such as a fume hood or biosafety cabinet.[2][5]An N95 respirator or higher (e.g., full-face air-purifying respirator) is recommended if there is a risk of aerosolization or when handling large quantities of powdered peptide.[8]
Foot Protection Closed-toe shoes.[8]Chemical-resistant boots.[8]
Operational Plan: From Storage to Experimentation

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

1. Storage:

  • Lyophilized Peptide: Store in a tightly sealed container in a freezer at or below -20°C for long-term stability.[7][9][10] For short periods (days to weeks), storage at 0-4°C in a dry, dark place is acceptable.[11]

  • Peptide in Solution: Use reconstituted solutions immediately if possible.[7] For short-term storage (2-7 days), keep at 4°C.[10] For longer-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][10]

2. Handling and Preparation:

  • Work in a designated, clean, and organized laboratory area.[5]

  • When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[5]

  • Allow the container to reach room temperature before opening to prevent moisture absorption.[7]

  • To reconstitute, a stock solution can be made by dissolving the solid this compound in a solvent of choice, which should be purged with an inert gas.[1] this compound is slightly soluble in DMSO and has a solubility of approximately 10 mg/ml in PBS (pH 7.2).[1][12]

  • Avoid cross-contamination by using fresh, sterile equipment for each peptide or experimental step.[5]

3. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air.[3][4]

  • Skin Contact: In case of contact, wash the affected area with plenty of water.[3][4]

  • Eye Contact: If the peptide gets into the eyes, rinse with plenty of water.[3][4]

  • Ingestion: If swallowed, rinse the mouth with water.[3][4]

  • In all cases of exposure, seek medical attention if you feel unwell.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect both laboratory personnel and the environment.[6]

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container.[8] Never pour peptide solutions down the drain.[5]

  • Follow your institution's and local regulations for chemical waste disposal.[5][6] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Visualizing the Workflow

To further clarify the procedural flow, the following diagram illustrates the key workflows and logical relationships in the safe handling of this compound.

Emideltide_Handling_Workflow start Start: Receive this compound storage Storage - Lyophilized: <= -20°C - Solution: 4°C (short-term)  -20°C/-80°C (long-term) start->storage prep_ppe Preparation: Don Appropriate PPE storage->prep_ppe prep_workspace Prepare Sanitized Workspace (e.g., Fume Hood) prep_ppe->prep_workspace reconstitution Reconstitution of Lyophilized Peptide prep_workspace->reconstitution experiment Perform Experiment reconstitution->experiment cleanup Cleanup & Decontamination experiment->cleanup waste_disposal Waste Disposal cleanup->waste_disposal solid_waste Solid Waste: (Gloves, Vials, Tips) Collect in Labeled Container waste_disposal->solid_waste Segregate liquid_waste Liquid Waste: (Unused Solutions) Collect in Labeled Container waste_disposal->liquid_waste Segregate end End solid_waste->end liquid_waste->end

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emideltide
Reactant of Route 2
Reactant of Route 2
Emideltide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。